Product packaging for cefsulodin(Cat. No.:)

cefsulodin

Cat. No.: B1211255
M. Wt: 532.6 g/mol
InChI Key: SYLKGLMBLAAGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefsulodin is a third-generation cephalosporin antibiotic discovered in the late 1970s, valued in research for its highly specific activity against the Gram-negative bacterium Pseudomonas aeruginosa . Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound specifically binds to penicillin-binding proteins (PBPs) 1A and 1B located in the bacterial cell wall, which disrupts the cross-linking of peptidoglycan chains . This results in a structurally weakened cell wall that is unable to withstand osmotic pressure, ultimately leading to cell lysis and bacterial death . A key characteristic of this compound is its relative stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics, making it a useful tool for studying resistant strains . Beyond its targeted anti-pseudomonal activity, this compound has a critical application in microbiology as a selective agent in culture media. It is a key component of this compound-Irgasan-Novobiocin (CIN) agar, which is the standard medium for the selective isolation and identification of Yersinia species from various samples . Furthermore, research has explored the synergistic effects of this compound. Studies indicate that at sub-inhibitory concentrations, it can sensitize Gram-negative bacteria like E. coli to other β-lactam antibiotics, a effect mediated through the inhibition of PBP1b . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N4O8S2 B1211255 cefsulodin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLKGLMBLAAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefsulodin on Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefsulodin, a third-generation cephalosporin, exhibits a narrow but potent spectrum of activity, most notably against the opportunistic pathogen Pseudomonas aeruginosa. This guide delineates the core mechanism of action of this compound, focusing on its molecular interactions with P. aeruginosa, the resultant cellular consequences, and the mechanisms by which resistance can emerge. This compound's primary mode of action is the inhibition of peptidoglycan synthesis through the covalent binding to essential Penicillin-Binding Proteins (PBPs), with a particularly high affinity for PBP3. This targeted disruption of cell wall integrity leads to filamentation and eventual lysis of the bacterial cell. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved, serving as a critical resource for researchers in antimicrobial drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound against Pseudomonas aeruginosa is primarily achieved by disrupting the final stages of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.

Molecular Target: Penicillin-Binding Proteins (PBPs)

This compound exerts its effect by targeting and acylating the active site of high molecular weight PBPs. These enzymes are crucial for the transpeptidation reactions that cross-link the peptide side chains of the peptidoglycan strands, thereby providing the cell wall with its characteristic strength and rigidity.

  • Primary Target: PBP3 The principal target of this compound in P. aeruginosa is PBP3, encoded by the ftsI gene.[1][2] PBP3 is an essential enzyme involved in cell division, specifically in the formation of the septum.[1] Inhibition of PBP3 by this compound prevents the completion of cell division, leading to the characteristic morphological change of cell filamentation, followed by lysis.[1] Overexpression of PBP3 in P. aeruginosa has been shown to increase resistance to this compound, further confirming it as a key target.[1][3]

  • Secondary Targets: PBP1a and PBP1b While PBP3 is the primary target, this compound also demonstrates affinity for PBP1a and PBP1b.[4] These PBPs are bifunctional enzymes with both transpeptidase and transglycosylase activity, involved in the elongation of the peptidoglycan cell wall. Inhibition of these PBPs contributes to the overall disruption of cell wall synthesis and the bactericidal effect of the drug.

Outer Membrane Permeation

A key feature of this compound's efficacy against P. aeruginosa is its ability to penetrate the bacterium's relatively impermeable outer membrane.[5] This allows the drug to reach its periplasmic PBP targets in sufficient concentrations to be effective.

Stability to β-Lactamases

This compound is relatively stable to hydrolysis by many of the chromosomally encoded β-lactamases produced by P. aeruginosa.[5] However, it can be hydrolyzed by certain plasmid-mediated β-lactamases, which can be a mechanism of resistance.[5]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound against P. aeruginosa. It is important to note that specific binding affinities (IC50 or Ki values) of this compound to individual P. aeruginosa PBPs are not widely reported in the literature, with most studies referring to "high affinity" in qualitative terms.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

Strain TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Susceptible Isolates0.5 - 8.02.0 - 4.08.0[5][7]
This compound-Resistant Mutant12.5N/AN/A[1][2]
Wild-Type (PAO4089)0.78N/AN/A[1][2]

Table 2: Impact of PBP3 Overexpression on this compound MIC

StrainFold Increase in this compound MICReference(s)
P. aeruginosa PAO4089 overexpressing PBP34-fold[3]

Cellular and Physiological Consequences of this compound Action

The inhibition of PBPs by this compound triggers a cascade of downstream events, ultimately leading to cell death.

Morphological Changes

The primary morphological consequence of PBP3 inhibition is the formation of long, filamentous cells due to the failure of cell division.[1] This is a direct result of the inability to form a proper septum.

Induction of Stress Responses

The disruption of cell wall integrity by this compound induces significant cellular stress, activating at least two major response pathways in P. aeruginosa.

  • The SOS Response: Inhibition of PBP3 by β-lactams like ceftazidime (which has a similar mechanism to this compound) has been shown to induce the SOS response, a global response to DNA damage. This can lead to an increase in mutation rates, potentially contributing to the development of antibiotic resistance.

  • Cell Wall Stress Response: The damage to the peptidoglycan layer activates the cell wall stress response, which is primarily mediated by the extracytoplasmic function (ECF) sigma factor AlgU (also known as σ22). AlgU is normally sequestered by the anti-sigma factor MucA. Cell wall stress is thought to lead to the proteolytic degradation of MucA, releasing AlgU to activate the transcription of genes involved in maintaining cell envelope integrity.

Mechanisms of Resistance

Resistance to this compound in P. aeruginosa can arise through several mechanisms:

  • Alteration of PBP3: The most significant mechanism of resistance is the modification of PBP3, which reduces the binding affinity of this compound.[1][2] Spontaneous mutations in the pbpB gene can lead to a significant increase in the MIC of this compound.[1][2]

  • β-Lactamase Production: While this compound is resistant to many chromosomal β-lactamases, it can be hydrolyzed by certain plasmid-mediated extended-spectrum β-lactamases (ESBLs).[5]

  • Efflux Pumps: Although not the primary mechanism of resistance to this compound, multidrug efflux pumps can contribute to reduced susceptibility by actively transporting the antibiotic out of the periplasmic space.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
  • Include a growth control well containing 50 µL of CAMHB without antibiotic and a sterility control well with uninoculated CAMHB.

3. Inoculum Preparation:

  • From an overnight culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is determined by the presence of turbidity or a pellet at the bottom of the well.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol provides a general framework for assessing the affinity of this compound for P. aeruginosa PBPs.

1. Preparation of P. aeruginosa Membranes:

  • Grow P. aeruginosa to mid-logarithmic phase in a suitable broth medium.
  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
  • Resuspend the cells in the same buffer and lyse them by sonication or French press.
  • Remove unbroken cells and debris by low-speed centrifugation.
  • Isolate the membrane fraction by ultracentrifugation of the supernatant.
  • Wash the membrane pellet and resuspend it in a suitable buffer.

2. Competition Binding Reaction:

  • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared P. aeruginosa membranes with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C).
  • Include a control tube with no unlabeled this compound.

3. Labeling with a Fluorescent or Radioactive Penicillin Analog:

  • Add a fixed, non-saturating concentration of a labeled penicillin analog (e.g., Bocillin FL or ³H-penicillin G) to each tube.
  • Incubate for a further defined period (e.g., 15 minutes at 30°C) to allow the labeled penicillin to bind to the available PBPs.

4. Termination of the Reaction and SDS-PAGE:

  • Stop the reaction by adding a sample buffer containing SDS and β-mercaptoethanol and heating the samples.
  • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

5. Visualization and Analysis:

  • Visualize the labeled PBPs using a suitable method (e.g., fluorescence scanner for Bocillin FL or autoradiography for a radiolabeled probe).
  • The intensity of the labeled PBP bands will decrease with increasing concentrations of unlabeled this compound.
  • Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the labeled penicillin (IC50). This value is inversely proportional to the binding affinity of this compound for the specific PBP.

Visualizations

This compound Mechanism of Action Workflow

G cluster_outside Extracellular Space cluster_cell Pseudomonas aeruginosa cluster_om Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Porin Porin Channel This compound->Porin Diffusion PBP3 PBP3 (Primary Target) Porin->PBP3 Binding & Inhibition PBP1ab PBP1a/1b (Secondary Targets) Porin->PBP1ab Binding & Inhibition Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Inhibits Septum Formation PBP1ab->Peptidoglycan Inhibits Elongation Filamentation Filamentation Peptidoglycan->Filamentation Disruption leads to Lysis Cell Lysis Filamentation->Lysis

Caption: this compound's mechanism of action on P. aeruginosa.

Downstream Signaling of PBP3 Inhibition

G cluster_cws Cell Wall Stress Response cluster_sos SOS Response This compound This compound PBP3 PBP3 Inhibition This compound->PBP3 Peptidoglycan_Stress Peptidoglycan Synthesis Disruption PBP3->Peptidoglycan_Stress MucA_Deg MucA Degradation Peptidoglycan_Stress->MucA_Deg Triggers SOS_Induction SOS Induction Peptidoglycan_Stress->SOS_Induction Contributes to AlgU AlgU (σ²²) Release MucA_Deg->AlgU Stress_Genes Transcription of Stress Response Genes AlgU->Stress_Genes SOS_Genes Transcription of SOS Genes (e.g., DNA repair) SOS_Induction->SOS_Genes

Caption: Downstream signaling pathways activated by this compound.

Experimental Workflow for PBP Competition Assay

G start Start prep_membranes Prepare P. aeruginosa Membrane Fraction start->prep_membranes pre_incubate Pre-incubate Membranes with varying [this compound] prep_membranes->pre_incubate add_probe Add Labeled Penicillin Probe pre_incubate->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page visualize Visualize Labeled PBPs sds_page->visualize analyze Quantify Band Intensity & Determine IC50 visualize->analyze end End analyze->end

Caption: Workflow for PBP competition assay.

References

Cefsulodin: A Technical Guide to its Chemical Structure, Properties, and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for key analytical and microbiological assays are provided to support research and development activities.

Chemical Structure and Identification

This compound is a semi-synthetic cephalosporin characterized by a 7-aminocephalosporanic acid nucleus with a D-α-sulfophenylacetamido side chain at position 7 and a 4-carbamoylpyridinium group at position 3.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-(aminocarbonyl)-1-[((6R,7R)-2-carboxy-8-oxo-7-{[phenyl(sulfo)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl]pyridinium[1]
CAS Number 52152-93-9 (for sodium salt)[2][3][4]
Molecular Formula C₂₂H₁₉N₄NaO₈S₂ (for sodium salt)[5]
Molecular Weight 554.5 g/mol (for sodium salt)[4][5]

Physicochemical Properties

This compound is typically supplied as a white to light yellow crystalline powder.[5][6] Its solubility and stability are critical parameters for its formulation and analytical characterization.

Table 2: Physicochemical Properties of this compound Sodium Salt

PropertyValueReference
Appearance White to light yellow crystalline powder[5][6]
Melting Point 175°C[5][6]
Solubility Freely soluble in water and ethanol.[5] Soluble in PBS (pH 7.2) at approx. 10 mg/mL.[7] Soluble in DMSO at approx. 0.1 mg/mL.[7][5][7]
pH (in solution) 3.3 - 4.8[6]
Optical Rotation +16.5° to +20.0°[6]
Stability Optimal stability in the pH range of 3.2-5.7.[8] Stable in 5% dextrose and 0.9% sodium chloride for at least 60 days at -10°C, 17 days at 5°C, and about 1 day at 24°C.[8][8]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process involves the targeted inactivation of penicillin-binding proteins (PBPs).

This compound specifically targets and binds to PBP-1a and PBP-1b in Pseudomonas aeruginosa.[10] These enzymes are crucial for the transpeptidation step in peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[5] By inhibiting these PBPs, this compound disrupts cell wall formation, leading to a compromised cell structure and ultimately, cell lysis.[5][10]

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_action This compound Action Peptidoglycan Precursors Peptidoglycan Precursors PBP1a_PBP1b PBP1a & PBP1b (Transpeptidases) Peptidoglycan Precursors->PBP1a_PBP1b Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP1a_PBP1b->Cross-linked Peptidoglycan Cell Lysis Cell Lysis PBP1a_PBP1b->Cell Lysis Weakened Cell Wall This compound This compound This compound->Inhibition Inhibition->PBP1a_PBP1b Inhibition

Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound has a narrow spectrum of activity, which is a distinguishing feature among cephalosporins. Its primary clinical utility is against Pseudomonas aeruginosa.[5][11] It exhibits limited activity against other Gram-negative bacteria and is not significantly active against Gram-positive and anaerobic bacteria.[5][11]

Table 3: In Vitro Activity of this compound (MIC₉₀)

OrganismMIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa3.1[7]
Staphylococcus aureus8[7]
Staphylococcus epidermidis8[7]
Streptococcus pneumoniae12[7]
Streptococcus pyogenes12[7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations. It is administered parenterally and is primarily excreted through the urine.[11]

Table 4: Pharmacokinetic Parameters of this compound

ParameterValuePopulationReference
Plasma Half-life (t½) ~1.6 hoursHealthy adults[11]
1.53 hoursCystic fibrosis patients[12]
6.37 - 10.12 hoursPatients with renal impairment[13]
Plasma Protein Binding Up to 30%-[11]
Volume of Distribution (Vd) 0.242 L/kgCystic fibrosis patients[12]
Clearance Prolonged in renal impairment-[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound sodium salt

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (e.g., P. aeruginosa) standardized to 0.5 McFarland

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells with Standardized Bacteria serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Workflow for MIC determination.
Stability-Indicating HPLC Method

This protocol provides a general framework for assessing the stability of this compound.

Objective: To quantify this compound and its degradation products in a sample over time under various stress conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reversed-phase analytical column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer

  • This compound reference standard

  • Forced degradation samples (e.g., exposed to acid, base, heat, oxidation)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and ammonium acetate buffer.

  • Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample (from stability study) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Gradient elution with acetonitrile and buffer

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: Typically 20 µL

    • Detection: UV at a specified wavelength (e.g., 254 nm or 270 nm)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Compare the peak area of this compound in the sample chromatogram to that of the standard to quantify the remaining this compound. Analyze the appearance of new peaks, which indicate degradation products.

Pharmacokinetic Study Workflow

This outlines a typical workflow for a clinical pharmacokinetic study of an intravenously administered antibiotic like this compound.

cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase subject_enrollment Subject Enrollment & Consent drug_admin Intravenous Administration of this compound subject_enrollment->drug_admin sample_collection Timed Blood & Urine Sample Collection drug_admin->sample_collection sample_processing Plasma & Urine Sample Processing sample_collection->sample_processing hplc_analysis HPLC Analysis of This compound Concentration sample_processing->hplc_analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) hplc_analysis->pk_modeling param_calc Calculation of Parameters (t½, CL, Vd) pk_modeling->param_calc report Final Report Generation param_calc->report

Workflow for a pharmacokinetic study.

Conclusion

This compound remains a significant antibiotic for its targeted activity against Pseudomonas aeruginosa. A thorough understanding of its chemical and physical properties, as well as its mechanism of action, is essential for its effective use in both clinical and research settings. The provided technical data and experimental protocols serve as a valuable resource for professionals in the field of drug development and infectious disease research.

References

The Aqueous Behavior of Cefsulodin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of cefsulodin in aqueous solutions. This compound is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. A thorough understanding of its aqueous characteristics is crucial for its formulation, handling, and therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways to support research and development efforts.

Solubility of this compound

This compound, typically available as its sodium salt, exhibits good solubility in water. The solubility is influenced by the solvent, pH, and temperature.

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventTemperatureSolubility (approx.)Reference
WaterRoom Temp.50 mg/mL[1]
Phosphate Buffered Saline (PBS), pH 7.2Not Specified~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Not Specified~0.1 mg/mL[2]
EthanolNot SpecifiedSoluble
Experimental Protocol: Equilibrium Solubility Determination

A standard method for determining the equilibrium solubility of a compound in an aqueous medium, adapted from the Biopharmaceutics Classification System (BCS) guidelines, is as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound sodium prep2 Add to a known volume of aqueous medium (e.g., purified water, buffer) prep1->prep2 equi1 Agitate at a constant temperature (e.g., 25°C, 37°C) prep2->equi1 equi2 Allow to reach equilibrium (typically 24-48 hours) equi1->equi2 samp1 Withdraw an aliquot of the supernatant equi2->samp1 samp2 Filter to remove undissolved solids (e.g., 0.45 µm filter) samp1->samp2 samp3 Dilute the filtrate appropriately samp2->samp3 samp4 Quantify this compound concentration using a validated analytical method (e.g., HPLC-UV) samp3->samp4

Figure 1: Experimental workflow for determining equilibrium solubility.

Stability of this compound in Aqueous Solutions

The stability of this compound is critically dependent on the pH, temperature, and composition of the aqueous solution. The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.

pH-Dependent Stability

This compound exhibits its greatest stability in the acidic pH range. The optimal pH for this compound stability has been reported to be between 3.2 and 5.7.

Temperature-Dependent Stability

As with most chemical reactions, the degradation of this compound accelerates at higher temperatures.

Degradation Kinetics

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[3] The rate of degradation is influenced by specific acid-base catalysis and water-catalyzed hydrolysis. The apparent activation energies for the degradation of this compound have been determined at various pH values, indicating the temperature sensitivity of the degradation process.[3]

Table 2: Apparent Activation Energies for this compound Degradation

pHApparent Activation Energy (kcal/mol)Reference
220.7[3]
422.3[3]
623.0[3]
927.7[3]
Stability in Intravenous Admixtures

The stability of this compound in common intravenous fluids is a critical consideration for clinical applications.

Table 3: Stability of this compound in Intravenous Admixtures

Admixture (0.9% NaCl)Temperature (°C)Stability (Time to 90% of initial concentration)
24~ 1 day
5~ 17 days
-10≥ 60 days
Admixture (5% Dextrose)Temperature (°C)Stability (Time to 90% of initial concentration)
24~ 1 day
5~ 17 days
-10≥ 60 days
Degradation Pathway

The primary mechanism of this compound degradation is the hydrolysis of the β-lactam ring. This process renders the antibiotic inactive as the structural integrity of the β-lactam ring is essential for its inhibitory action on bacterial penicillin-binding proteins (PBPs). Other potential degradation pathways include epimerization at the C7 side chain. Based on studies of this compound impurities and the known degradation of cephalosporins, a plausible degradation pathway is proposed.[4]

G cluster_pathway Degradation Pathways This compound This compound Inactive_Product Inactive Product (Opened β-Lactam Ring) This compound->Inactive_Product Hydrolysis (H₂O, H⁺, OH⁻) Epimer C7-Epimer This compound->Epimer Epimerization (OH⁻)

References

Cefsulodin's Spectrum of Activity Against Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow but potent spectrum of activity primarily directed against Pseudomonas aeruginosa.[1] This targeted activity profile makes it a valuable agent in specific clinical scenarios, particularly in the treatment of infections caused by this opportunistic pathogen. This technical guide provides an in-depth analysis of this compound's activity against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and resistance pathways.

Quantitative Spectrum of Activity

This compound's efficacy is most pronounced against Pseudomonas aeruginosa. Its activity against other Gram-negative organisms, including members of the Enterobacteriaceae family and Acinetobacter baumannii, is limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-negative bacteria.

Table 1: this compound Activity Against Pseudomonas aeruginosa

Number of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
5204.016Not Specified[2]
17028Not Specified[1]
50Not SpecifiedNot Specified2-4 (inhibits 50% of isolates)[3]
1093.4 (mean)Not Specified≤128 (for carbenicillin-resistant strains)[4]

Table 2: Comparative this compound Activity Against Other Gram-negative Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)General ObservationReference
Escherichia coliNot Specified6.25 (for one strain)Generally considered resistant[5]
Enterobacteriaceae (various)Not Specified>64Very little activity[2]
Acinetobacter spp.Not Specified≥64Generally resistant[6]
P. diminuta, P. maltophilia, P. paucimobilis, P. pseudoalcaligenesNot Specified1 to 32Some activity noted[7]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for specific penicillin-binding proteins (PBPs) in P. aeruginosa, particularly PBP1a and PBP1b.[3] The binding of this compound to these enzymes prevents the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.

G Mechanism of Action of this compound This compound This compound OuterMembrane Gram-negative Outer Membrane This compound->OuterMembrane Penetrates PBP Penicillin-Binding Proteins (PBPs) (PBP1a and PBP1b) OuterMembrane->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Cell Wall Integrity Loss Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. While this compound is resistant to hydrolysis by many chromosomal β-lactamases, it can be degraded by certain plasmid-mediated β-lactamases.[3][7]

G Primary Resistance Mechanism to this compound This compound This compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Targeted by Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis BetaLactamase->Hydrolysis Catalyzes Inactivethis compound Inactive this compound Hydrolysis->Inactivethis compound PBP Penicillin-Binding Proteins (PBPs) Inactivethis compound->PBP Unable to bind CellWallSynthesis Normal Cell Wall Synthesis PBP->CellWallSynthesis

Caption: β-lactamase-mediated resistance to this compound.

Experimental Protocols

The determination of this compound's in vitro activity is typically performed using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). Broth microdilution is a common method for determining the MIC.

Broth Microdilution Protocol for MIC Determination

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile water or buffer) to a high concentration (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter if the solvent is not sterile.

  • Store aliquots of the stock solution at -20°C or below.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve the desired final concentration range.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well containing the this compound dilutions.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

G Workflow for Broth Microdilution Susceptibility Testing cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution Plate Prepare Serial Dilutions in Microtiter Plate Stock->Plate Inoculate Inoculate Microtiter Plate Plate->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: A generalized workflow for determining the MIC using broth microdilution.

Conclusion

This compound remains a targeted therapeutic option against Pseudomonas aeruginosa due to its potent activity against this pathogen. Its narrow spectrum, however, renders it ineffective against the majority of other clinically relevant Gram-negative bacteria. A thorough understanding of its spectrum of activity, mechanism of action, and potential for resistance is crucial for its appropriate and effective use in clinical and research settings. The standardized protocols outlined provide a framework for the accurate in vitro assessment of its antibacterial efficacy.

References

The Antibacterial Effect of Cefsulodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the third-generation cephalosporin, cefsulodin. It details its mechanism of action, specific spectrum of activity, and the biochemical basis of bacterial resistance. The content herein is intended to serve as a technical resource, complete with quantitative data on antimicrobial susceptibility, detailed experimental protocols for its evaluation, and visualizations of the key pathways and processes involved.

Core Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] Its action is highly targeted, involving a series of steps that lead to compromised cell integrity and eventual lysis.

  • Periplasmic Penetration : In Gram-negative bacteria, such as its primary target Pseudomonas aeruginosa, this compound must first traverse the outer membrane to reach the periplasmic space.[1][4]

  • PBP Inhibition : Once in the periplasm, this compound covalently binds to and inhibits Penicillin-Binding Proteins (PBPs).[1][2][3] PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis—the cross-linking of peptide chains that gives the cell wall its structural rigidity.[2][3]

  • Target Specificity : this compound exhibits a high affinity for the PBPs of P. aeruginosa, particularly PBP1a and PBP1b, but binds poorly to the PBPs of most other bacteria, which accounts for its narrow activity spectrum.[2][4]

  • Cell Lysis : By inhibiting PBP activity, this compound prevents the proper formation of peptidoglycan cross-links.[2] This disruption leads to the formation of a defective, weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]

G cluster_outside Outside Bacterium cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space This compound This compound p1 This compound->p1 Penetration PBP Penicillin-Binding Proteins (PBP1a, PBP1b) p1->PBP Binding & Inhibition PGS Peptidoglycan Synthesis (Cross-linking) PBP->PGS Blocks Lysis Weakened Cell Wall & Cell Lysis PGS->Lysis Leads to

Caption: Mechanism of this compound Action.

Spectrum of Antibacterial Activity

This compound is distinguished by its narrow and highly specific spectrum of activity. It is primarily potent against Pseudomonas aeruginosa.[3][5] Its clinical utility is almost exclusively for infections caused by this pathogen.[6] The agent demonstrates no significant activity against other Gram-negative bacteria and has very limited efficacy against Gram-positive and anaerobic bacteria.[3][5] Some activity has been noted against penicillinase-producing strains of Staphylococcus aureus.[7][8]

Quantitative Susceptibility Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound against key bacterial species.

Table 1: this compound MIC Values for Pseudomonas aeruginosa

No. of Strains MIC50 (µg/mL) MIC90 (µg/mL) Reference
520 4.0 16.0 [9]

| 170 | 2.0 | 8.0 |[6] |

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.

Table 2: this compound MIC for Specific Strains and Breakpoints

Organism/Condition Strain MIC (µg/mL) Reference
P. aeruginosa Wild-Type, Susceptible 4 - 8 [10]
P. aeruginosa Resistant Strain (PA13) 32 [10]
Susceptibility Breakpoint N/A ≤ 16 [7][8]

| Resistance Breakpoint | N/A | ≥ 64 |[7][8] |

Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound in E. coli

PBP Target IC50 (µM) Note Reference
PBP1a 10 Determined via competition assay with Bocillin FL. [11]

| PBP1b | 100 | Data from E. coli provides insight into target preference. |[11] |

IC50: Concentration causing 50% inhibition of fluorescent probe binding.

Mechanisms of Bacterial Resistance

Resistance to this compound, though not widespread, can develop through several key mechanisms. These adaptations protect the bacterium from the antibiotic's inhibitory effects. The primary mechanisms include enzymatic degradation, target site modification, and reduced drug influx.

  • Enzymatic Degradation : The most common form of resistance involves β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While this compound is stable against many chromosomal β-lactamases, certain plasmid-mediated enzymes, such as some carbenicillinases found in P. aeruginosa, can slowly hydrolyze it.[4] Acquired resistance has been observed in patients, where a susceptible strain developed a constitutive cephalosporinase, leading to high-level resistance.[12]

  • Target Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound.[13][14] These modifications, arising from mutations in the PBP-encoding genes, mean that a higher concentration of the drug is required to inhibit cell wall synthesis, leading to an increase in the MIC.[13]

  • Reduced Permeability : In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[14] β-lactam antibiotics like this compound typically enter the periplasm through porin channels. A reduction in the number of these channels or mutations that alter their structure can decrease the influx of the drug, thereby preventing it from reaching its PBP targets in sufficient concentrations.[14]

G cluster_resistance Resistance Mechanisms This compound This compound Target PBP Target This compound->Target Inhibits Degradation Enzymatic Degradation (β-Lactamase) This compound->Degradation Hydrolyzes Permeability Reduced Permeability (Porin Loss) This compound->Permeability Blocks Entry Effective Bactericidal Effect Target->Effective Leads to Modification Target Modification (Altered PBP) Modification->Target Reduces Affinity

Caption: Key Mechanisms of Bacterial Resistance to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate : Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

  • Serial Dilution : Add 50 µL of the this compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a range of this compound concentrations.

  • Inoculum Preparation : Culture the test organism on an appropriate agar plate overnight. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation : Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate.

  • Controls : Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

PBP Binding Affinity via Fluorescent Competition Assay

This protocol determines the relative affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescent β-lactam probe, such as Bocillin FL.

  • Cell Preparation : Grow the bacterial strain of interest (e.g., P. aeruginosa or an E. coli strain expressing specific PBPs) to mid-log phase. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Competition Reaction : Resuspend the cell pellets in PBS. In separate tubes, incubate the cells with varying concentrations of this compound for 30 minutes at room temperature. This allows this compound to bind to its PBP targets.

  • Fluorescent Labeling : Add a fixed, sub-saturating concentration of Bocillin FL (a fluorescent penicillin derivative) to each tube and incubate for an additional 15-30 minutes in the dark. Bocillin FL will bind to any PBPs not already occupied by this compound.

  • Cell Lysis : Pellet the cells to remove unbound probe, then lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis) to release the membrane proteins.

  • Protein Separation : Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Detection : Visualize the fluorescently labeled PBPs using a gel scanner capable of detecting the fluorophore's emission wavelength (e.g., ~518 nm for BODIPY FL). The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of the competing this compound increases.

  • Data Analysis : Quantify the band intensities for each PBP at each this compound concentration. Plot the percentage of PBP inhibition versus the this compound concentration and fit the data to a suitable binding curve to determine the IC50 value—the concentration of this compound required to inhibit 50% of Bocillin FL binding.

G A Prepare 2-fold serial dilutions of this compound in 96-well plate C Inoculate all wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35°C for 16-20 hours C->D E Read plate for visible growth. MIC = lowest concentration with no growth. D->E

Caption: Experimental Workflow for MIC Determination.

References

Cefsulodin: A Versatile Tool for Fundamental Research in Microbiology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin, a third-generation cephalosporin, has carved a unique niche in fundamental research far beyond its clinical applications. Its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa, and its well-characterized interactions with specific bacterial components make it an invaluable tool for investigating a range of microbiological phenomena. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, its use as a selective agent, and its role in studying bacterial resistance and transport mechanisms. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid researchers in their experimental design and data interpretation.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] By binding to and acylating the active site of these enzymes, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2]

This compound exhibits a high affinity for specific PBPs, which varies between bacterial species. Notably, in Pseudomonas aeruginosa, it has a strong affinity for PBP-1a and PBP-1b.[3] In contrast, its binding to the PBPs of many other bacteria is poor, contributing to its narrow spectrum of activity.[4] In Escherichia coli, this compound has been shown to preferentially target PBP-1a and PBP-1b, with studies indicating that PBP-1a is approximately ten times more sensitive to this compound than PBP-1b.[5]

This compound This compound OuterMembrane Outer Membrane This compound->OuterMembrane Penetrates Periplasm Periplasmic Space OuterMembrane->Periplasm PBPs Penicillin-Binding Proteins (PBPs) Periplasm->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Inhibits CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to

This compound's mechanism of action via PBP inhibition.

This compound as a Selective Agent

One of the most widespread applications of this compound in fundamental research is its use as a selective agent in microbiological media. Its potent activity against Pseudomonas aeruginosa and limited activity against other Gram-negative and Gram-positive bacteria make it ideal for the isolation and enumeration of specific microorganisms.[1][2]

This compound is a key component of several selective agar media, including:

  • CIN (this compound-Irgasan-Novobiocin) Agar: Used for the selective isolation of Yersinia enterocolitica.[6]

  • MI Agar: this compound is added to inhibit non-target bacteria in water quality testing for the simultaneous detection of Total Coliforms and E. coli.[6]

  • Chromogenic Coliform Agar (CCA): Supplementation with this compound and vancomycin enhances the selectivity for E. coli and other coliforms by inhibiting the growth of accompanying microorganisms like Pseudomonas aeruginosa and Aeromonas spp.[7]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a range of bacteria, highlighting its selective activity.

BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pseudomonas aeruginosa2 - 48[4][8]
Escherichia coli>32>32[9]
Staphylococcus aureus≤16 (penicillinase-producing)-[6]
Aeromonas isolates<8-[9]
Coliform isolates>32-[9]

Studying Bacterial Resistance Mechanisms

This compound serves as a valuable tool for investigating the mechanisms of bacterial resistance to β-lactam antibiotics. Its specific interactions with PBPs and its susceptibility to certain β-lactamases allow researchers to dissect different resistance strategies.

  • PBP Modification: Resistance to this compound in P. aeruginosa can arise from modifications in PBP-3, reducing the antibiotic's binding affinity.[10]

  • β-Lactamase Activity: While this compound is generally stable against many chromosomal β-lactamases, it can be hydrolyzed by certain plasmid-mediated carbenicillinases and TEM-type β-lactamases.[4][11] This allows for the study of the role of these specific enzymes in conferring resistance.

  • Outer Membrane Permeability: The rate at which this compound crosses the outer membrane of P. aeruginosa is a critical factor in its efficacy. Studies have utilized this compound to investigate the role of porin proteins and the overall permeability of the outer membrane in antibiotic resistance.[12]

cluster_Bacterium Bacterium Cefsulodin_in This compound (extracellular) OuterMembrane Outer Membrane Cefsulodin_in->OuterMembrane Permeation Periplasm Periplasm OuterMembrane->Periplasm PBPs PBPs Periplasm->PBPs Target Binding EffluxPump Efflux Pump Periplasm->EffluxPump Substrate for BetaLactamase β-Lactamase Periplasm->BetaLactamase Hydrolysis by PBP_Modification PBP Modification (Reduced Affinity) PBPs->PBP_Modification EffluxPump->Cefsulodin_in Expulsion Efflux_Upregulation Efflux Pump Upregulation EffluxPump->Efflux_Upregulation BetaLactamase_Production β-Lactamase Production BetaLactamase->BetaLactamase_Production

Mechanisms of bacterial resistance to this compound.

Investigating Transport and Efflux Pumps

This compound's chemical properties make it a suitable substrate for studying bacterial transport systems, including outer membrane permeability and efflux pumps.

  • Outer Membrane Permeability: Researchers have employed this compound to quantify the permeability of the P. aeruginosa outer membrane. By comparing the rate of this compound hydrolysis by periplasmic β-lactamase in intact cells versus cell lysates, the permeability coefficient can be determined.

  • Efflux Pump Activity: As a substrate for some efflux pumps, this compound can be used in assays to screen for and characterize the activity of these pumps. A common method involves comparing the MIC of this compound in wild-type strains versus strains with knockout mutations in specific efflux pump genes. A lower MIC in the knockout strain suggests that the pump contributes to resistance by expelling the antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical standard powder

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter if the solvent is not sterile.

    • Store the stock solution in aliquots at -20°C or below.

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.

    • Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in these wells will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for this compound Broth Microdilution Assay.
Agar Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI guidelines.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disk:

    • Aseptically place a 30 µg this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition around the this compound disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI. For P. aeruginosa, a zone size of ≥18 mm is generally considered susceptible, and ≤14 mm is considered resistant.[13][14]

Assessing Efflux Pump Activity using this compound

This protocol provides a general framework for investigating the role of efflux pumps in this compound resistance.

Materials:

  • Wild-type bacterial strain

  • Isogenic mutant strain with a knockout of a specific efflux pump gene

  • This compound

  • Materials for performing MIC testing (as described above)

Procedure:

  • Determine the MIC of this compound:

    • Perform broth microdilution or agar dilution MIC testing for this compound on both the wild-type and the efflux pump knockout mutant strains in parallel.

  • Compare MIC Values:

    • A significant decrease (typically a four-fold or greater reduction) in the MIC of this compound for the knockout mutant compared to the wild-type strain indicates that the deleted efflux pump is involved in the extrusion of this compound.

Conclusion

This compound's distinct properties, particularly its narrow spectrum of activity and specific interactions with bacterial targets, have established it as a powerful tool in fundamental microbiology research. From its application as a selective agent for the isolation of Pseudomonas aeruginosa to its use in elucidating complex mechanisms of antibiotic resistance and bacterial transport, this compound continues to be an indispensable compound in the laboratory. The detailed protocols and compiled data in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.

References

Cefsulodin: A Comprehensive Technical Guide to its Role as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cefsulodin, a third-generation cephalosporin antibiotic, and its critical role as a selective agent in microbiological applications. We will explore its mechanism of action, spectrum of activity, and detail its use in selective media, supported by quantitative data and experimental protocols.

Introduction to this compound

This compound is a narrow-spectrum cephalosporin antibiotic with potent activity primarily against Pseudomonas aeruginosa. This unique characteristic makes it an invaluable tool in clinical and environmental microbiology for the selective isolation of specific microorganisms from mixed populations. Its primary application is as a selective agent in culture media to inhibit the growth of susceptible Gram-positive and many Gram-negative bacteria, thereby allowing for the proliferation and isolation of resistant species, most notably Yersinia enterocolitica and Aeromonas species.

Mechanism of Action

Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBP activity, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. The selectivity of this compound is attributed to its high affinity for the PBPs of susceptible organisms like Pseudomonas aeruginosa, while having lower affinity for the PBPs of many other bacteria.

cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death PBPs->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Spectrum of Activity and Quantitative Data

This compound's antimicrobial spectrum is notably narrow, with high potency against Pseudomonas aeruginosa. It exhibits limited activity against most other Gram-negative bacteria and is generally inactive against Gram-positive cocci and anaerobes. This selective activity is crucial for its role in diagnostic microbiology.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant bacteria, providing a quantitative measure of its selective pressure.

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)Susceptibility to this compound
Pseudomonas aeruginosaGram-Negative0.5 - 8Susceptible
Yersinia enterocoliticaGram-Negative>128Resistant
Aeromonas hydrophilaGram-Negative>128Resistant
Escherichia coliGram-Negative32 - >128Generally Resistant
Klebsiella pneumoniaeGram-Negative>128Resistant
Proteus mirabilisGram-Negative>128Resistant
Staphylococcus aureusGram-Positive>128Resistant
Enterococcus faecalisGram-Positive>128Resistant
Bacteroides fragilisGram-Negative (Anaerobe)>128Resistant

Note: MIC values can vary depending on the strain and testing methodology.

Application in Selective Media: CIN Agar

The most prominent application of this compound is in the preparation of this compound-Irgasan-Novobiocin (CIN) agar, a selective and differential medium used for the isolation of Yersinia enterocolitica from clinical and food samples.

  • This compound: Inhibits the growth of many Gram-negative bacilli, particularly Pseudomonas species.

  • Irgasan: A broad-spectrum antimicrobial agent that inhibits both Gram-positive and Gram-negative bacteria.

  • Novobiocin: An antibiotic that inhibits Gram-positive bacteria.

  • Mannitol: The fermentable carbohydrate. Yersinia enterocolitica ferments mannitol, producing acid which results in a characteristic red "bull's-eye" colony appearance due to the neutral red pH indicator.

Mixed_Sample Mixed Bacterial Sample (e.g., Stool, Food) CIN_Agar Inoculate onto CIN Agar Mixed_Sample->CIN_Agar Incubation Incubate at 25-30°C for 24-48 hours CIN_Agar->Incubation Selective_Inhibition Selective Inhibition Incubation->Selective_Inhibition Yersinia_Growth Growth of Resistant Bacteria (e.g., Yersinia enterocolitica) Incubation->Yersinia_Growth Gram_Positive Gram-Positive Bacteria Selective_Inhibition->Gram_Positive Inhibited by Irgasan, Novobiocin Gram_Negative Susceptible Gram-Negative Bacteria (e.g., Pseudomonas) Selective_Inhibition->Gram_Negative Inhibited by this compound Differential_Reaction Mannitol Fermentation (Red 'Bull's-eye' Colonies) Yersinia_Growth->Differential_Reaction Isolation Isolate and Identify Presumptive Yersinia Differential_Reaction->Isolation

Cefsulodin in Selective Media: A Technical Guide to Its Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles governing the use of cefsulodin as a selective agent in microbiological culture media. It details the antibiotic's mechanism of action, its unique spectrum of activity, and its practical application in the isolation of specific microorganisms such as Yersinia enterocolitica and Aeromonas spp.

Core Principle: Mechanism of Action and Narrow-Spectrum Selectivity

This compound is a third-generation cephalosporin antibiotic with a highly specific mechanism of action that underpins its utility in selective media.[1] Like other β-lactam antibiotics, it disrupts the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[2]

Its primary targets are Penicillin-Binding Proteins (PBPs), specifically PBP-1a and PBP-1b.[2][3] These enzymes are responsible for the final transpeptidation step in creating the peptidoglycan layer of the cell wall.[2][4] By binding to and inhibiting these PBPs, this compound prevents the formation of crucial cross-links, weakening the cell wall and leading to cell lysis and death in susceptible bacteria.[1][2]

The defining characteristic of this compound is its narrow spectrum of activity. It is exceptionally potent against Pseudomonas aeruginosa but exhibits significantly less activity against most members of the Enterobacteriaceae family and other Gram-negative and Gram-positive bacteria.[1][5][6] This differential activity is the core principle of its use as a selective agent: it effectively suppresses the growth of common, fast-growing contaminants like Pseudomonas while allowing more resistant target organisms, such as Yersinia enterocolitica, to proliferate.[1][7]

Quantitative Data: Spectrum of Activity

The selective efficacy of this compound is best illustrated by comparing its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A low MIC indicates high susceptibility, while a high MIC indicates resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria

Microorganism Type Role in Selective Media Typical MIC (µg/mL) Reference(s)
Pseudomonas aeruginosa Gram-negative Inhibited Contaminant 0.5 - 8 [5][8][9]
Yersinia enterocolitica Gram-negative Target Organism > 64 (Resistant) [7][10]
Aeromonas spp. Gram-negative Target Organism / Variable 8 - > 64 (Variable) [11][12]
Escherichia coli Gram-negative Inhibited Contaminant > 64 (Resistant) [10]
Staphylococcus aureus Gram-positive Inhibited Contaminant ≤ 16 (Susceptible) [13][14]

| Enterococcus faecalis | Gram-positive | Inhibited Contaminant | > 100 (Resistant) |[10] |

Note: MIC values can vary between strains and testing conditions. The values presented are representative ranges found in the literature.

As shown, this compound is highly active against P. aeruginosa. Conversely, key target organisms like Y. enterocolitica are intrinsically resistant, allowing them to be selected from a mixed microbial population.

Application in Selective Media: CIN Agar

A primary application of this compound is in this compound-Irgasan-Novobiocin (CIN) agar, also known as Yersinia Selective Agar.[7][15] This medium is designed for the selective isolation of Yersinia enterocolitica from clinical and food samples.[10]

The selectivity of CIN agar is achieved through a combination of agents:

  • This compound: Inhibits Pseudomonas aeruginosa.[7]

  • Irgasan: A broad-spectrum antimicrobial that inhibits many Gram-positive and some Gram-negative bacteria.[15][16]

  • Novobiocin: Inhibits many Gram-positive and some Gram-negative bacteria.[17]

  • Crystal Violet & Bile Salts: Inhibit the growth of Gram-positive organisms.[15][17]

This powerful combination suppresses a wide range of background flora, allowing Yersinia to grow.[1] The medium is also differential, containing mannitol as a carbohydrate source and neutral red as a pH indicator. Yersinia enterocolitica ferments mannitol, producing acid that lowers the pH and causes its colonies to develop a characteristic dark red center with a translucent border, often described as a "bull's-eye".[15][18]

Experimental Protocols

This protocol is adapted from methodologies described by Schiemann and regulatory bodies.[7][18][19]

A. Components:

  • Basal Medium:

    • Special Peptone: 20.0 g

    • Yeast Extract: 2.0 g

    • Mannitol: 20.0 g

    • Sodium Pyruvate: 2.0 g

    • Sodium Chloride: 1.0 g

    • Magnesium Sulfate: 0.01 g

    • Sodium Deoxycholate: 0.5 g

    • Neutral Red: 0.03 g

    • Crystal Violet: 0.001 g

    • Agar: 12.0 - 13.5 g[17]

    • Distilled Water: 1.0 L

  • Selective Supplement (per liter of medium):

    • This compound: 15 mg[17]

    • Irgasan: 4 mg[17]

    • Novobiocin: 2.5 mg[17]

B. Procedure:

  • Prepare Basal Medium: Suspend the powdered components of the basal medium in 1.0 L of distilled water.[10]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure all components dissolve completely.[10][18]

  • Sterilize: Autoclave the basal medium at 121°C for 15 minutes.[10][18]

  • Cool: Place the sterilized medium in a water bath and cool to 45-50°C.[10][18]

  • Reconstitute Supplement: Aseptically reconstitute the lyophilized CIN selective supplement according to the manufacturer's instructions, often using a small volume of sterile distilled water and ethanol.[15]

  • Add Supplement: Aseptically add the reconstituted supplement to the cooled basal medium.[10][18]

  • Mix and Pour: Mix the final medium gently but thoroughly to avoid introducing air bubbles. Pour approximately 15-20 mL into sterile petri dishes and allow them to solidify on a level surface.[19]

  • Storage: Store the prepared plates at 2-8°C in the dark. The final medium should be a clear to slightly opalescent red-orange color.[10][17]

The following workflow outlines the typical use of CIN agar for isolating Yersinia enterocolitica.

The selective properties of this compound are integral to this workflow, as it minimizes overgrowth by common contaminants, thereby increasing the probability of isolating the target pathogen.[7]

References

Methodological & Application

Optimal Cefsulodin Concentration for Yersinia enterocolitica Isolation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of cefsulodin for the selective isolation of Yersinia enterocolitica. The protocols and data presented are compiled from established methodologies and scientific literature to ensure reliable and reproducible results in clinical, food, and environmental microbiology laboratories.

Introduction

Yersinia enterocolitica is a significant foodborne pathogen responsible for yersiniosis, an infection that can cause a range of symptoms from gastroenteritis to pseudoappendicitis.[1][2] The effective isolation of this bacterium from complex samples such as feces, food, and environmental swabs is crucial for diagnostics, surveillance, and research. The use of selective media is paramount to inhibit the growth of competing microorganisms. This compound-Irgasan-Novobiocin (CIN) agar is the most widely used and recommended selective and differential medium for the isolation of Y. enterocolitica.[3][4][5][6]

This compound is a third-generation cephalosporin antibiotic that plays a critical role in the selectivity of CIN agar.[7][8] It is particularly effective against Pseudomonas aeruginosa and also inhibits a broad range of other gram-negative bacteria, while being less effective against Y. enterocolitica, thus allowing for its selective growth.[5][8][9] The optimal concentration of this compound is a key factor in balancing the recovery of Y. enterocolitica with the suppression of background flora.

Data Presentation: this compound Concentrations in Selective Media

The concentration of this compound in CIN agar can vary depending on the specific formulation and the target organisms. Commercial preparations and published studies often refer to "low" and "high" concentrations of this compound. The choice of concentration can impact the recovery of different Yersinia species and the degree of inhibition of background flora.

Media FormulationThis compound Concentration (mg/L)Target Organism(s)Key Characteristics & NotesReferences
CIN Agar (Standard/High Concentration) 15Yersinia enterocoliticaProvides strong inhibition of background flora, including Pseudomonas aeruginosa. This is the most commonly cited concentration for routine isolation of Y. enterocolitica.[10][11]
CIN Agar (Low Concentration) 4Yersinia enterocolitica, Aeromonas spp.Allows for the growth of some this compound-susceptible organisms like Aeromonas spp. May be used for simultaneous detection. Inhibition of some background flora may be reduced.[10][12][13][14][15]
Modified CIN Agar VariesYersinia enterocoliticaSome studies have explored modified CIN formulations with different this compound concentrations or additional supplements to improve differentiation and recovery.[16]
CTN Selective Supplement (for 500 ml medium) 7.5 mg per vial (equivalent to 15 mg/L)Yersinia enterocoliticaA commercially available supplement providing a final concentration of 15 mg/L this compound in the prepared medium.[17]

Experimental Protocols

Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar

This protocol describes the preparation of CIN agar using a commercially available dehydrated base and selective supplement.

Materials:

  • Yersinia Selective Agar Base (CIN Agar Base)

  • Yersinia Antimicrobic Supplement (containing this compound, Irgasan, and Novobiocin) or individual antibiotic stocks

  • Sterile distilled water

  • Autoclave

  • Water bath

  • Sterile Petri dishes

  • pH meter

Procedure:

  • Suspend the Base Medium: Suspend the specified amount of Yersinia Selective Agar Base powder in 1 liter of sterile distilled water, as per the manufacturer's instructions.[4][18]

  • Dissolve the Medium: Heat the suspension with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the powder.[18]

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.[4] Note: Some commercial formulations of CIN Agar Base should not be autoclaved; always follow the manufacturer's specific instructions.[18]

  • Cooling: After sterilization, cool the medium to 45-50°C in a water bath.[18][19]

  • Aseptic Supplementation: Aseptically rehydrate the Yersinia Antimicrobic Supplement with the recommended volume of sterile diluent (typically sterile water or a water/ethanol mixture) as per the manufacturer's instructions.[17] Add the rehydrated supplement to the cooled agar base.[1][18]

  • Mixing and Pouring: Mix the medium thoroughly but gently to ensure uniform distribution of the supplements without introducing air bubbles. Pour the supplemented medium into sterile Petri dishes and allow them to solidify on a level surface.

  • Quality Control: Before use, perform a quality control check by inoculating a plate with a known Yersinia enterocolitica strain and a control organism (e.g., Escherichia coli) to confirm growth and inhibition, respectively.[18] The final pH of the medium should be approximately 7.4.[20]

Protocol 2: Isolation of Yersinia enterocolitica from Samples

This protocol outlines the general procedure for isolating Y. enterocolitica from clinical or food samples.

Materials:

  • Prepared CIN agar plates

  • Sample (e.g., fecal suspension, food homogenate)

  • Enrichment broth (e.g., Peptone Sorbitol Bile Broth - PSB) - optional

  • Incubator

  • Sterile inoculation loops or spreaders

Procedure:

  • Direct Plating (for heavily contaminated samples):

    • Aseptically streak a loopful of the sample directly onto the surface of a CIN agar plate to obtain isolated colonies.

  • Enrichment (for samples with low bacterial load):

    • Inoculate the sample into an enrichment broth and incubate at a low temperature (e.g., 4°C for 1-3 weeks for cold enrichment) or at 25°C for 24-48 hours.[18]

    • Periodically subculture a loopful of the enrichment broth onto CIN agar plates.[18]

  • Incubation: Incubate the inoculated CIN agar plates at 25-30°C for 24-48 hours.[3]

  • Colony Observation: After incubation, examine the plates for characteristic Yersinia enterocolitica colonies. These typically appear as small, circular, and smooth with a deep-red center surrounded by a transparent border, often described as a "bull's-eye" appearance.[3][18][19] This is due to the fermentation of mannitol in the medium, which lowers the pH and causes the neutral red indicator to turn red.[4][20]

  • Confirmation: Presumptive colonies should be subcultured onto a non-selective medium for further biochemical and serological identification.

Visualization of Experimental Workflow

Isolation of Yersinia enterocolitica Workflow

G cluster_sample_prep Sample Preparation cluster_enrichment Optional Enrichment cluster_isolation Selective Isolation cluster_confirmation Confirmation Sample Clinical or Food Sample Enrichment Inoculate into Enrichment Broth (e.g., PSB) Sample->Enrichment DirectPlating Direct Streaking on CIN Agar Sample->DirectPlating IncubateEnrichment Incubate (e.g., 4°C or 25°C) Enrichment->IncubateEnrichment Subculture Subculture from Enrichment to CIN Agar IncubateEnrichment->Subculture IncubateCIN Incubate at 25-30°C for 24-48h DirectPlating->IncubateCIN Subculture->IncubateCIN Observe Observe for 'Bull's-Eye' Colonies IncubateCIN->Observe Confirmation Biochemical and Serological Identification Observe->Confirmation

Caption: Workflow for the isolation of Yersinia enterocolitica.

This diagram illustrates the key steps in the isolation of Yersinia enterocolitica, from sample preparation through to selective plating and final confirmation. The workflow highlights both direct plating and optional enrichment methods.

References

Application Note: Cefsulodin Antimicrobial Susceptibility Testing Protocol for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle

Cefsulodin is a third-generation cephalosporin antibiotic with a narrow but potent spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] this compound specifically binds to and inactivates penicillin-binding proteins (PBPs), particularly PBP1a, PBP1b, and PBP3, which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][5] This disruption leads to a compromised cell wall, osmotic instability, and ultimately, bacterial cell lysis and death.[1][3] Its targeted efficacy makes it a valuable agent for study and, historically, for the treatment of infections caused by P. aeruginosa.[6]

Antimicrobial susceptibility testing (AST) for this compound is critical for determining its effectiveness against specific clinical or environmental isolates of P. aeruginosa. The two most common and standardized methods for this are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and Kirby-Bauer disk diffusion, to measure the zone of inhibition.

Mechanism of Action and Resistance

This compound's efficacy is rooted in its high affinity for P. aeruginosa PBPs and its ability to penetrate the outer membrane of this Gram-negative bacterium.[7] However, resistance can emerge through several mechanisms. The primary modes of resistance in P. aeruginosa include:

  • Modification of Target PBPs: Alterations in the structure of PBPs, particularly PBP3, can reduce their affinity for this compound, rendering the antibiotic less effective.[4][5]

  • Enzymatic Degradation: While this compound is stable against many common β-lactamases, certain plasmid-mediated or chromosomally-encoded β-lactamases (cephalosporinases) can hydrolyze and inactivate the drug.[8][9]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as those from the Mex family, can actively transport this compound out of the bacterial cell before it can reach its PBP targets.[10]

  • Reduced Permeability: Mutations in outer membrane porin proteins can limit the influx of this compound into the periplasmic space where the PBPs are located.[10]

dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} Caption: this compound mechanism of action and P. aeruginosa resistance pathways.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a P. aeruginosa isolate.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Pure this compound antimicrobial powder

  • Sterile 96-well microtiter plates

  • Pseudomonas aeruginosa isolate

  • Pseudomonas aeruginosa ATCC 27853 (Quality Control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C, ambient air)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound according to CLSI guidelines. Sterilize by filtration.

  • Prepare Microtiter Plates: Perform serial twofold dilutions of this compound in CAMHB directly in the microtiter plates to achieve a final concentration range (e.g., 0.25 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the P. aeruginosa isolate from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated for 18-24 hours. b. Suspend the colonies in sterile saline. c. Adjust the suspension turbidity to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the final diluted inoculum to each well (except the sterility control) of the microtiter plate, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • This compound disks (30 µg)

  • Pseudomonas aeruginosa isolate

  • Pseudomonas aeruginosa ATCC 27853 (Quality Control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline and sterile cotton swabs

  • Incubator (35°C ± 2°C, ambient air)

  • Ruler or caliper for measurement

Procedure:

  • Inoculum Preparation: Prepare an inoculum suspension in sterile saline adjusted to a 0.5 McFarland turbidity standard as described in section 3.1.

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar. Gently press the disk down to ensure complete contact.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for P. aeruginosa susceptibility testing methods.

Interpretation of Results & Quality Control

Interpretation of MIC values and zone diameters requires comparison to established clinical breakpoints. While this compound breakpoints are not included in the most recent CLSI M100 or EUCAST documents for routine reporting, historical data provides context for research applications.[11][13][14] For instance, older studies proposed tentative breakpoints for a 30 µg disk.[15]

Table 1: Tentative Historical Breakpoints for this compound vs. P. aeruginosa

MethodDisk PotencySusceptibleIntermediateResistant
Disk Diffusion 30 µg≥ 18 mm15-17 mm≤ 14 mm
Broth Microdilution (MIC) N/A≤ 16 µg/mL-≥ 64 µg/mL
Source: Based on historical data presented in early research.[15] These values are for research and informational purposes only and are not from current CLSI or EUCAST guidelines.

Quality Control (QC): QC must be performed with each batch of tests to ensure the accuracy of the results. The standard QC strain for P. aeruginosa is ATCC 27853.[16][17]

Table 2: this compound Quality Control Ranges for P. aeruginosa ATCC® 27853™ *

MethodAntimicrobial AgentConcentration / Disk PotencyAcceptable QC Range
Broth Microdilution This compoundN/A1 - 4 µg/mL
Disk Diffusion This compound30 µg21 - 27 mm
Note: QC ranges can be subject to change and should be verified against the latest version of the relevant standards document (e.g., CLSI M100).

Summary

This document provides a detailed protocol for performing this compound susceptibility testing against P. aeruginosa using standard broth microdilution and disk diffusion methods. Adherence to standardized procedures, including proper inoculum preparation and the use of quality control strains, is essential for generating reliable and reproducible data for research and drug development. While this compound is not a frontline agent in current clinical guidelines, its specific activity against P. aeruginosa makes it a relevant tool for specific research applications.

References

Application Notes and Protocols: Cefsulodin Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefsulodin is a third-generation cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa.[1][2][3] It functions by inhibiting bacterial cell wall synthesis.[1][4][5] In a laboratory setting, it is frequently used as a selective agent in culture media.[1][6] Proper preparation and storage of this compound stock solutions are crucial for maintaining its potency and ensuring experimental reproducibility. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.

Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueSource(s)
Solvents
Water[7][8][9]
Dimethyl sulfoxide (DMSO)[4][10]
Phosphate-buffered saline (PBS), pH 7.2[10]
Solubility
~50 mg/mL in Water[9][11]
~20 mg/mL in Water[7][8]
~10 mg/mL in PBS (pH 7.2)[10]
~0.1 mg/mL in DMSO[10]
Stock Solution Conc. 2-10 mg/mL[6]
20 mg/mL[7][8]
Working Concentration 2-20 µg/mL[7][8]
Storage Conditions
Solid Form-20°C, desiccated, protected from light[5][6][10]
Stock Solution (Aqueous)-20°C, in the dark[7][8]
Stock Solution (DMSO)-20°C for up to 1 month; -80°C for up to 6 months[4]
Stability
Solid Form≥ 4 years at -20°C[10]
Aqueous SolutionNot recommended for more than one day[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Water

This protocol is suitable for most microbiology applications where this compound is used as a selective agent in culture media.

Materials:

  • This compound sodium salt (powder)

  • Sterile, purified water (e.g., distilled, deionized, or molecular biology grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile conical tube.

  • Dissolving: Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of water to 20 mg of this compound).

  • Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for applications in cell culture.

  • Aliquoting: Dispense the sterilized stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C in the dark.[7][8]

Protocol 2: Preparation of this compound Stock Solution in DMSO

This protocol is often used in drug discovery and development for in vitro assays.

Materials:

  • This compound sodium salt (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile conical tube, weigh the required amount of this compound sodium salt powder.

  • Dissolving: Add the necessary volume of sterile DMSO to reach the desired stock concentration.

  • Mixing: Vortex the solution thoroughly until the this compound is fully dissolved.

  • Aliquoting: Distribute the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Diagrams

Cefsulodin_Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage weigh Weigh this compound Sodium Salt dissolve Dissolve in Appropriate Solvent weigh->dissolve Add Solvent mix Vortex until Dissolved dissolve->mix filter Sterile Filter (0.22 µm) mix->filter For Aqueous Solutions aliquot Aliquot into Single-Use Tubes mix->aliquot For DMSO Solutions filter->aliquot store Store at Recommended Temperature aliquot->store

References

Application of Cefsulodin in Water Quality Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] This selective inhibitory action makes it a valuable tool in water quality testing to differentiate and enumerate specific indicator organisms, such as Escherichia coli and other coliforms, by suppressing the growth of non-target, background bacteria.[3][4][5] this compound functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final stage of peptidoglycan synthesis in the bacterial cell wall.[3][6] This interference compromises the cell wall's integrity, leading to cell lysis and death.[3][6] Its high specificity for P. aeruginosa and limited activity against other Gram-negative and Gram-positive bacteria allows for the development of selective culture media.[3]

In water quality analysis, this compound is commonly incorporated into media such as MI (Membrane Filter) Agar and Chromogenic Coliform Agar (CCA) to inhibit the growth of Pseudomonas and Aeromonas species, which can interfere with the accurate enumeration of coliforms and E. coli.[4][7][8]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
Bacterial Species/GroupNumber of IsolatesMIC Range (µg/mL)Key FindingsReference
Aeromonas spp.130< 8 (for 102 isolates)96% of isolates inhibited at ≤ 10 µg/mL.[4][9]
Coliforms94> 32 (for 81 isolates)Generally resistant to lower concentrations of this compound.[4][9]
Pseudomonas aeruginosaMultiple Strains0.5 - 6416- to 32-fold more active than carbenicillin.[5]
Table 2: Performance of this compound-Supplemented Chromogenic Coliform Agar (CCA)
MediumTarget OrganismSensitivity (%)Specificity (%)Selectivity (%)False Positive Rate (%)Key FindingsReference
CCA (Standard)E. coli & Coliforms85.397.337.9Not specifiedLower selectivity due to background growth.[8]
CCA + this compound & VancomycinE. coli & Coliforms82.298.659.00.7Increased selectivity by inhibiting non-target bacteria.[7][8]
Table 3: Recovery of Total Coliforms (TC) on this compound-Supplemented Media
MediumComparison MediumRelative Recovery of TCKey FindingsReference
Chromocult Coliform Agar with this compound (10 mg/L)Chromocult Coliform Agar without this compound2.46 times lower TC countThis compound-containing medium provided a more accurate TC count by eliminating interference from Aeromonas.[4]
MI AgarmEndo Agar1.8 times higher TC recoveryMI Agar significantly improved the recovery of total coliforms.[10]

Experimental Protocols

Protocol 1: Preparation and Use of MI Agar with this compound for Simultaneous Detection of E. coli and Total Coliforms

This protocol is adapted from the EPA Method 1604 and other established laboratory procedures.[11][12]

1. Media Preparation:

  • Suspend 36.5 g of MI Agar powder in 1 liter of purified water.

  • Mix thoroughly and heat with frequent agitation. Boil for one minute to ensure complete dissolution.

  • Autoclave at 121°C for 15 minutes.

  • Cool the medium to 45-50°C in a water bath.

  • Aseptically add 5 mL of a freshly prepared and filter-sterilized 1 mg/mL this compound solution per liter of tempered agar medium. This results in a final concentration of 5 µg/mL.

  • Gently mix and dispense approximately 5 mL of the medium into sterile 50 mm petri dishes.

  • Store the plates at 4°C in the dark for up to two weeks.

2. Water Sample Analysis (Membrane Filtration):

  • Filter a suitable volume of water sample (e.g., 100 mL for drinking water) through a sterile 0.45 µm pore size membrane filter.

  • Aseptically place the membrane filter onto the surface of the prepared MI Agar plate, ensuring no air bubbles are trapped underneath.

  • Invert the plates and incubate at 35°C for 24 hours.

3. Interpretation of Results:

  • After incubation, examine the plates under normal light. Count all colonies that are blue or indigo as E. coli.

  • Expose the plates to long-wave ultraviolet light (366 nm). Count all fluorescent colonies (these will appear blue-green) as total coliforms. The blue E. coli colonies will also fluoresce.

  • Calculate the number of E. coli and total coliforms per 100 mL of the water sample.

Protocol 2: Preparation and Use of Chromogenic Coliform Agar (CCA) with this compound and Vancomycin

This protocol is based on the use of CCA for the detection of E. coli and coliforms with enhanced selectivity.[6][8][13]

1. Media Preparation:

  • Prepare the CCA base medium according to the manufacturer's instructions.

  • After autoclaving and cooling to 45-50°C, aseptically add this compound and vancomycin to the desired final concentrations. A common concentration for this compound is 10 mg/L. Vancomycin is added to inhibit Gram-positive bacteria.

  • Mix gently and pour the supplemented CCA into sterile petri dishes.

  • Allow the plates to solidify and store at 4°C until use.

2. Water Sample Analysis (Membrane Filtration):

  • Filter the water sample through a 0.45 µm membrane filter as described in Protocol 1.

  • Place the membrane filter onto the surface of the supplemented CCA plate.

  • Incubate the plates at 36 ± 2°C for 18-24 hours.

3. Interpretation of Results:

  • Examine the plates for colony color.

  • Colonies that are dark blue to violet are indicative of E. coli. These colonies can be confirmed by adding a drop of Kovacs reagent to test for indole production (a cherry-red color confirms E. coli).

  • Colonies that are salmon to red are indicative of other coliforms.

  • The total coliform count is the sum of the E. coli and other coliform colonies.

  • Colorless colonies are typically non-coliform bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results water_sample Water Sample filtration Membrane Filtration water_sample->filtration selective_medium Selective Agar (e.g., MI Agar + this compound) selective_medium->filtration incubation Incubation (35-37°C for 24h) filtration->incubation enumeration Colony Enumeration and Differentiation incubation->enumeration

Caption: Experimental workflow for water quality testing using this compound-containing selective media.

signaling_pathway cluster_bacteria Mixed Bacterial Population in Water Sample cluster_media Selective Medium cluster_outcome Outcome on Agar Plate coliforms Coliforms / E. coli This compound This compound coliforms->this compound Resistant pseudomonas Pseudomonas / Aeromonas pseudomonas->this compound Susceptible gram_positive Gram-positive Bacteria gram_positive->this compound Largely Unaffected coliforms_growth Growth and Enumeration This compound->coliforms_growth Allows pseudomonas_inhibition Inhibition of Growth This compound->pseudomonas_inhibition Causes gram_positive_growth Potential for Growth (Inhibited by other agents like Vancomycin) This compound->gram_positive_growth Permits (in absence of other inhibitors)

Caption: Selective action of this compound on a mixed bacterial population in water quality testing.

References

Application Notes and Protocols: Synergistic Effects of Cefsulodin in Combination with Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antimicrobial effects observed when combining the cephalosporin antibiotic cefsulodin with various aminoglycosides, particularly against Pseudomonas aeruginosa. Detailed protocols for in vitro synergy testing are provided to enable researchers to replicate and expand upon these findings.

Introduction

The combination of a β-lactam antibiotic with an aminoglycoside is a well-established strategy to achieve synergistic bactericidal activity, especially in the treatment of severe infections caused by Pseudomonas aeruginosa.[1][2] this compound, a third-generation cephalosporin with potent anti-pseudomonal activity, has been shown to act synergistically with aminoglycosides such as tobramycin, gentamicin, and amikacin.[2][3] This synergy can lead to enhanced bacterial killing, a broader spectrum of activity, and the potential to overcome certain types of antibiotic resistance.[1]

The primary mechanism behind this synergy lies in the complementary actions of the two drug classes. Aminoglycosides disrupt the outer membrane of Gram-negative bacteria, which in turn facilitates the penetration of this compound to its target site, the penicillin-binding proteins (PBPs), leading to inhibition of cell wall synthesis and subsequent cell lysis.

Quantitative Data Summary

The synergistic interaction between this compound and aminoglycosides can be quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A lower FIC index indicates a higher degree of synergy.

Table 1: Summary of Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Aminoglycosides against Pseudomonas aeruginosa

AminoglycosideMean FIC IndexPercentage of Synergistic StrainsReference
TobramycinSynergy enhancedNot specified[4]
GentamicinNot specified20% - 80%[2]
AmikacinNot specified20% - 80%[2]

Note: Specific FIC index data for direct combinations of this compound with tobramycin, gentamicin, and amikacin were not available in the cited literature. The provided information is based on general statements of synergy and enhancement of activity.

Signaling Pathway and Mechanism of Synergy

The synergistic effect of this compound and aminoglycosides is primarily attributed to a sequential mechanism of action that compromises the bacterial cell envelope at two different points.

Synergy_Mechanism Aminoglycoside Aminoglycoside OuterMembrane Gram-Negative Outer Membrane Aminoglycoside->OuterMembrane Disrupts Cefsulodin_entry Increased this compound Penetration OuterMembrane->Cefsulodin_entry Increases Permeability PBP Penicillin-Binding Proteins (PBPs) Cefsulodin_entry->PBP Facilitates Binding to This compound This compound This compound->Cefsulodin_entry CellWall_Synth Cell Wall Synthesis Inhibition PBP->CellWall_Synth Inhibits CellLysis Bacterial Cell Lysis CellWall_Synth->CellLysis Leads to

Mechanism of Synergy

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Workflow:

Checkerboard_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa at ~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Microtiter Plates serial_dilute_A Serial Dilute this compound (Drug A) along the x-axis prep_plates->serial_dilute_A serial_dilute_B Serial Dilute Aminoglycoside (Drug B) along the y-axis prep_plates->serial_dilute_B serial_dilute_A->inoculate serial_dilute_B->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each well incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, Indifference, Antagonism calc_fic->interpret end End interpret->end Time_Kill_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 to 10^6 CFU/mL) start->prep_inoculum add_inoculum Inoculate Tubes with Bacterial Suspension prep_inoculum->add_inoculum setup_tubes Set up Test Tubes with: - Growth Control (no drug) - this compound alone - Aminoglycoside alone - this compound + Aminoglycoside setup_tubes->add_inoculum incubate Incubate at 37°C with shaking add_inoculum->incubate sample Sample at Multiple Time Points (e.g., 0, 2, 4, 6, 8, 24 hours) incubate->sample plate_count Perform Serial Dilutions and Plate for Viable Cell Counts (CFU/mL) sample->plate_count plot_curves Plot log10 CFU/mL vs. Time plate_count->plot_curves analyze Analyze Results: Synergy (≥2 log10 decrease in CFU/mL vs. most active single agent) plot_curves->analyze end End analyze->end

References

Application Notes and Protocols for Microbiological Assays Utilizing Cefsulodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of cefsulodin, a narrow-spectrum cephalosporin antibiotic, in various microbiological assays. This compound is particularly effective against Pseudomonas aeruginosa and is a key component in selective media for the isolation of Yersinia enterocolitica.

Introduction

This compound is a third-generation cephalosporin with a targeted spectrum of activity, primarily against Pseudomonas aeruginosa and, to a lesser extent, Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[3][4] This targeted action makes this compound a valuable tool in both clinical and research settings for susceptibility testing and as a selective agent in microbiology.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, disrupts the integrity of the bacterial cell wall. It specifically targets and acylates the transpeptidase domain of penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains. This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[3][4] In Pseudomonas aeruginosa, this compound has a high affinity for PBP1a and PBP1b.[4] In Escherichia coli, it has been shown to specifically inhibit PBP1b, which can lead to increased sensitivity to other β-lactam antibiotics.[5][6]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Chain->Cross-linked_Peptidoglycan Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) PBPs->Cross-linked_Peptidoglycan Catalyzes This compound This compound This compound->PBPs Inhibits

Caption: this compound's inhibition of peptidoglycan synthesis.

Application 1: Selective Isolation of Yersinia enterocolitica

This compound is a critical component of this compound-Irgasan-Novobiocin (CIN) agar, a selective and differential medium for the isolation of Yersinia enterocolitica.[2][3] CIN agar utilizes this compound, irgasan, and novobiocin to suppress the growth of Gram-positive and many Gram-negative bacteria, while allowing for the growth of Yersinia species.[1] The medium also contains mannitol, which is fermented by Y. enterocolitica, producing acid and resulting in a characteristic "bull's-eye" colony morphology with a deep red center and a translucent border.[7]

Quantitative Data: Performance of CIN Agar
OrganismExpected Result on CIN Agar
Yersinia enterocoliticaGrowth, pink to red-centered colonies with a transparent border ("bulls-eye")
Escherichia coliInhibition
Proteus mirabilisInhibition
Enterococcus faecalisInhibition
Protocol: Isolation of Yersinia enterocolitica using CIN Agar

Materials:

  • CIN (this compound-Irgasan-Novobiocin) Agar plates

  • Clinical or food specimen

  • Inoculating loop

  • Incubator

Procedure:

  • Allow the CIN agar plates to equilibrate to room temperature.

  • Using an inoculating loop, streak the specimen onto the surface of the CIN agar plate to obtain isolated colonies.

  • Incubate the plates aerobically at 25-32°C for 24-48 hours. The lower incubation temperature is recommended for the primary isolation of Yersinia as it enhances the "bull's-eye" colony morphology.[7]

  • Examine the plates for colonies with a characteristic deep red center and a translucent outer zone.[7]

  • Perform further biochemical and/or serological tests on presumptive Yersinia colonies for complete identification.

Start Start Prepare_Specimen Prepare clinical or food specimen Start->Prepare_Specimen Streak_Plate Streak specimen onto CIN agar plate Prepare_Specimen->Streak_Plate Incubate Incubate at 25-32°C for 24-48 hours Streak_Plate->Incubate Examine_Colonies Examine for 'bull's-eye' colonies Incubate->Examine_Colonies Confirmation Perform biochemical/serological confirmation Examine_Colonies->Confirmation End End Confirmation->End

Caption: Workflow for Yersinia enterocolitica isolation.

Application 2: Susceptibility Testing of Pseudomonas aeruginosa

This compound's potent activity against Pseudomonas aeruginosa makes it a valuable agent for susceptibility testing.[1][8] Both disk diffusion and broth microdilution methods can be employed to determine the susceptibility of P. aeruginosa isolates to this compound.

Quantitative Data: this compound Susceptibility Breakpoints for P. aeruginosa
MethodDisk ContentZone Diameter (mm)MIC (µg/mL)Interpretation
Disk Diffusion[1][2]30 µg≥ 18-Susceptible
Disk Diffusion[1][2]30 µg15-17-Intermediate
Disk Diffusion[1][2]30 µg≤ 14-Resistant
Broth Microdilution[1]--≤ 16Susceptible
Broth Microdilution[1]--32Intermediate
Broth Microdilution[1]--≥ 64Resistant
Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound
OrganismMIC₅₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa[7][8]2-40.5 - 64
Pseudomonas diminuta[9]-1 - 32
Pseudomonas maltophilia[9]-1 - 32
Pseudomonas paucimobilis[9]-1 - 32
Pseudomonas pseudoalcaligenes[9]-1 - 32
Protocol: Disk Diffusion Susceptibility Testing for P. aeruginosa

Materials:

  • Mueller-Hinton agar plates

  • P. aeruginosa isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • This compound (30 µg) disks

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare a suspension of the P. aeruginosa isolate in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a this compound (30 µg) disk to the surface of the agar.

  • Incubate the plate at 35°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters and interpret the results based on the established breakpoints.

Start Start Prepare_Inoculum Prepare 0.5 McFarland inoculum of P. aeruginosa Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply 30 µg this compound disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 18-24 hours Apply_Disk->Incubate Measure_Zone Measure zone of inhibition (mm) Incubate->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for disk diffusion susceptibility testing.

Application 3: Synergy Testing

This compound can exhibit synergistic activity when combined with other antimicrobial agents, particularly against resistant organisms. This is often assessed using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index.

Quantitative Data: this compound Synergy
CombinationOrganismObservation
This compound + Kanamycin[10]E. coliSynergistic action
This compound + Kanamycin[10]S. aureusAdditive effect
This compound + AminoglycosidesP. aeruginosaSynergistic against 20-80% of isolates[7]
Protocol: Checkerboard Broth Microdilution for Synergy Testing

Materials:

  • 96-well microtiter plates

  • Bacterial isolate

  • Mueller-Hinton broth

  • This compound stock solution

  • Second antimicrobial agent stock solution

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of this compound horizontally and the second antimicrobial agent vertically in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).

  • Include growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubate the plate at 35°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Conclusion

This compound is a versatile antibiotic with important applications in microbiological assays. Its targeted activity against Pseudomonas aeruginosa makes it a key agent for susceptibility testing, while its inclusion in selective media like CIN agar is crucial for the isolation of Yersinia enterocolitica. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals utilizing this compound in their work.

References

Application Notes and Protocols: Cefsulodin for Selective Isolation of Non-Target Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] This characteristic makes it a valuable selective agent in microbiological culture media for the isolation of various target bacteria by inhibiting the growth of competing non-target organisms, especially Pseudomonas and Aeromonas species.[3][4] These application notes provide detailed information and protocols for using this compound in the selective isolation of bacteria for research and diagnostic purposes.

This compound functions by interfering with the synthesis of the bacterial cell wall.[5] Specifically, it binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[5][6] In Pseudomonas aeruginosa, this compound has a high affinity for PBP1a and PBP1b.[6] This inhibition weakens the cell wall, leading to cell lysis and death.[2][6] Its resistance to certain beta-lactamases further enhances its selective capabilities.[6]

Data Presentation: this compound in Selective Media

The following tables summarize the use of this compound in various selective media, including recommended concentrations and target organisms for isolation.

Table 1: this compound in Selective Agar Media

Media TypeTarget Organism(s)This compound ConcentrationOther Selective AgentsInhibited Non-Target Bacteria
CIN Agar Yersinia enterocolitica15 mg/L (or 7.5 mg per 500 mL)Irgasan, NovobiocinEscherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhimurium, Shigella sonnei, Streptococcus faecalis[7]
Modified Chocolate Blood Agar Haemophilus influenzaeNot specifiedNoneBackground respiratory flora
Chromogenic Coliform Agar (CCA) with CV Supplement E. coli and Coliforms5 mg/L (2.5 mg per 500 mL)VancomycinGram-positive bacteria, Pseudomonas spp., Aeromonas spp.[3][4]
MI Agar Total Coliforms and E. coliNot specified-Non-target bacteria in water samples[7]

Table 2: this compound in Selective Broth Media

Media TypeTarget Organism(s)This compound ConcentrationOther Selective AgentsInhibited Non-Target Bacteria
EHEC Enrichment Broth (EEB) with VCC Supplement E. coli O157Not specifiedVancomycin, CefiximeGram-positive organisms, Proteus spp., Pseudomonas spp.[8]
Buffered Peptone Water (BPW) with VCC Supplement E. coli O157Not specifiedVancomycin, CefiximeGram-positive organisms, Proteus spp., Pseudomonas spp.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar for Yersinia enterocolitica Isolation

This protocol is designed for the selective isolation of Yersinia enterocolitica from clinical or food samples.

Materials:

  • Yersinia Selective Agar Base

  • CTN Selective Supplement (containing this compound, Triclosan (Irgasan), and Novobiocin)

  • Sterile distilled water

  • Ethanol

  • Sterile petri dishes

  • Autoclave

  • Water bath

Procedure:

  • Prepare the Yersinia Selective Agar Base according to the manufacturer's instructions. This typically involves suspending the powder in purified water and bringing it to a boil to dissolve completely.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the sterilized medium to 45-50°C in a water bath.[9]

  • Aseptically rehydrate the contents of one vial of CTN Selective Supplement. For a supplement containing 7.500 mg of this compound, 2 mg of Triclosan, and 1.250 mg of Novobiocin, add 2 mL of sterile distilled water and 1 mL of ethanol.[10]

  • Gently mix the supplement until completely dissolved.

  • Aseptically add the rehydrated supplement to 500 mL of the cooled Yersinia Selective Agar Base.

  • Mix the medium thoroughly but gently to ensure even distribution of the supplements.

  • Pour the CIN agar into sterile petri dishes and allow them to solidify on a level surface.[9]

  • Store the plates at 2-8°C until use.

Sample Inoculation and Incubation:

  • Inoculate the plates with the sample (e.g., stool suspension, food homogenate).

  • Incubate the plates aerobically at 35°C for up to 48 hours.[9]

  • Examine plates for characteristic colonies of Yersinia enterocolitica.

Protocol 2: Preparation of Chromogenic Coliform Agar (CCA) with this compound-Vancomycin (CV) Supplement for E. coli and Coliform Detection in Water

This protocol enhances the selectivity of CCA for the detection of E. coli and coliform bacteria from water sources by suppressing background microbial growth.[3]

Materials:

  • Chromogenic Coliform Agar (CCA) base

  • E. coli/Coliform Selective Supplement (containing this compound and Vancomycin)[4]

  • Sterile purified water

  • Sterile petri dishes

  • Autoclave

  • Water bath

  • Membrane filtration apparatus (for water samples)

Procedure:

  • Prepare the CCA base according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the sterilized medium to 45-50°C in a water bath.

  • Aseptically rehydrate the E. coli/Coliform Selective Supplement. A typical supplement vial contains 2.5 mg of this compound and 2.5 mg of Vancomycin.[4] Reconstitute with sterile, purified water as per the manufacturer's directions.

  • Aseptically add the rehydrated supplement to the cooled CCA medium.

  • Mix well and pour into sterile petri dishes.

  • Allow the medium to solidify on a level surface.

Water Sample Analysis (Membrane Filtration Method):

  • Filter a known volume of the water sample (e.g., 100 mL) through a sterile membrane filter (0.45 µm pore size).

  • Place the membrane filter onto the surface of the prepared CV-supplemented CCA plate, ensuring no air bubbles are trapped underneath.

  • Incubate the plates at 36 ± 2°C for 21 to 24 hours.[3]

  • Enumerate E. coli (typically blue to purple colonies) and other coliforms (typically pink to red colonies) according to the chromogenic system of the specific CCA medium used.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of this compound Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall Inhibition leads to Lysis Cell Lysis and Death Cell_Wall->Lysis

Caption: Mechanism of this compound's bactericidal action.

cluster_1 Workflow for Selective Media Preparation Prepare_Base Prepare Agar/Broth Base Sterilize Sterilize by Autoclaving Prepare_Base->Sterilize Cool Cool to 45-50°C Sterilize->Cool Add_Supplement Aseptically Add Supplement to Medium Cool->Add_Supplement Rehydrate_Supplement Rehydrate this compound Supplement Rehydrate_Supplement->Add_Supplement Mix_Pour Mix and Pour Plates Add_Supplement->Mix_Pour Inoculate Inoculate with Sample Mix_Pour->Inoculate Incubate Incubate Inoculate->Incubate

Caption: General workflow for preparing selective media with this compound.

cluster_2 Logical Relationship of this compound in Selective Media This compound This compound Inhibit_Pseudomonas Inhibition of Pseudomonas spp. This compound->Inhibit_Pseudomonas Inhibit_Aeromonas Inhibition of Aeromonas spp. This compound->Inhibit_Aeromonas Isolate_Yersinia Isolation of Yersinia enterocolitica Inhibit_Pseudomonas->Isolate_Yersinia Isolate_Coliforms Isolation of E. coli/Coliforms Inhibit_Pseudomonas->Isolate_Coliforms Inhibit_Aeromonas->Isolate_Coliforms

Caption: Role of this compound in enabling selective bacterial isolation.

References

Application Notes and Protocols for the Experimental Use of Cefsulodin in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] This characteristic makes it a valuable tool for researchers studying P. aeruginosa infections in various animal models. These application notes provide an overview of this compound's properties and detailed protocols for its use in established murine models of P. aeruginosa infection.

Mechanism of Action

Like other β-lactam antibiotics, this compound inhibits the final stage of peptidoglycan synthesis in the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[2] this compound has a high affinity for the PBPs of Pseudomonas aeruginosa.[1]

Data Presentation

In Vitro Activity of this compound against Pseudomonas aeruginosa
ParameterValue (µg/mL)Reference
MIC502[3]
MIC908[3]
Susceptibility Breakpoint (MIC)≤ 16

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Pharmacokinetic Parameters of this compound in a Murine Model
ParameterValueAdministration RouteDosageReference
Peak Plasma ConcentrationNot explicitly stated, but levels are measurable up to 2 hours post-administration.Subcutaneous20 mg/kg
Time to Peak Plasma Concentration15 - 30 minutesSubcutaneous20 mg/kg
Half-lifeNot explicitly stated, but plasma levels are not measurable at 2 and 4 hours post-administration.Subcutaneous20 mg/kg

Experimental Protocols

Murine Model of Pseudomonas aeruginosa Pneumonia

This protocol describes the induction of acute lung infection in mice to evaluate the efficacy of this compound.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth and agar

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • This compound sodium salt

  • Sterile saline for injection

  • Animal handling equipment

Protocol:

  • Inoculum Preparation:

    • Culture P. aeruginosa from a frozen stock on an LB agar plate overnight at 37°C.

    • Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.

    • Subculture the overnight culture in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plate counting.

  • Infection Procedure (Intranasal Inoculation):

    • Anesthetize mice using an appropriate method.

    • Once anesthetized, gently instill a specific volume of the bacterial suspension (e.g., 20-50 µL) into the nares of the mouse.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.

    • Administer this compound via a suitable route, such as subcutaneous (SC) or intraperitoneal (IP) injection.

    • A suggested starting dosage, based on pharmacokinetic data, is 20 mg/kg. However, dose-ranging studies are recommended to determine the optimal therapeutic dose for the specific infection model and bacterial strain.

    • Treatment can be initiated at a specified time point post-infection (e.g., 2-4 hours) and continued for a defined period (e.g., 3-7 days), with dosing frequency determined by the half-life of the drug in mice (e.g., every 6-8 hours).

  • Efficacy Assessment:

    • Monitor mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • At the end of the experiment, euthanize the mice and aseptically harvest the lungs.

    • Homogenize the lung tissue in sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on selective agar (e.g., Cetrimide agar) to determine the bacterial load (CFU/gram of tissue).

    • Compare the bacterial loads in this compound-treated mice to those in a vehicle-treated control group.

Murine Model of Pseudomonas aeruginosa Pyelonephritis

This model is used to study kidney infections and the efficacy of antimicrobial agents.

Materials:

  • Pseudomonas aeruginosa strain

  • Culture media and PBS as described above

  • Anesthetic

  • This compound sodium salt

  • Sterile saline

  • Surgical instruments for transurethral catheterization (optional)

Protocol:

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the pneumonia model.

  • Infection Procedure (Transurethral Inoculation):

    • Anesthetize the mice.

    • Carefully insert a fine, sterile catheter into the urethra to instill the bacterial suspension directly into the bladder.

    • Alternatively, a direct injection into the bladder can be performed following a small abdominal incision.

    • An inoculum of approximately 10^7 - 10^8 CFU is typically used.

  • This compound Treatment:

    • Administer this compound as described in the pneumonia model protocol. A study has reported the use of a "suboptimal dose" in a murine pyelonephritis model, which suggests that dose-response evaluations are critical.[4] A starting point could be a dose range of 10-50 mg/kg administered subcutaneously or intraperitoneally.

  • Efficacy Assessment:

    • Aseptically collect the kidneys and bladder.

    • Homogenize the tissues separately in sterile PBS.

    • Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenates.

    • Compare the bacterial counts between the this compound-treated and control groups.

Visualizations

Experimental_Workflow_Pneumonia_Model cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Assessment Culture P. aeruginosa Culture P. aeruginosa Prepare Inoculum Prepare Inoculum Culture P. aeruginosa->Prepare Inoculum Anesthetize Mice Anesthetize Mice Prepare Inoculum->Anesthetize Mice Intranasal Inoculation Intranasal Inoculation Anesthetize Mice->Intranasal Inoculation This compound Treatment This compound Treatment Intranasal Inoculation->this compound Treatment Post-infection Monitor Clinical Signs Monitor Clinical Signs This compound Treatment->Monitor Clinical Signs Euthanize & Harvest Lungs Euthanize & Harvest Lungs Monitor Clinical Signs->Euthanize & Harvest Lungs Homogenize Tissue Homogenize Tissue Euthanize & Harvest Lungs->Homogenize Tissue Determine Bacterial Load (CFU) Determine Bacterial Load (CFU) Homogenize Tissue->Determine Bacterial Load (CFU) Compare with Control Compare with Control Determine Bacterial Load (CFU)->Compare with Control

Caption: Workflow for P. aeruginosa pneumonia model and this compound treatment.

Cefsulodin_Action_Pathway This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis essential for Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity maintains Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

References

Troubleshooting & Optimization

troubleshooting atypical colony morphology on CIN agar

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CIN Agar Analysis

Welcome to the technical support center for Cefsulodin-Irgasan-Novobiocin (CIN) Agar. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately interpreting colony morphology and resolving common issues encountered during their work with this selective and differential medium.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind CIN agar and its expected results?

CIN Agar, also known as Yersinia Selective Agar, is a medium designed for the selective isolation and differentiation of Yersinia enterocolitica.[1] Its principle relies on a combination of selective and differential agents.

  • Selectivity : The medium contains crystal violet, sodium deoxycholate, and a combination of antibiotics (this compound, irgasan, and novobiocin) to suppress the growth of most Gram-positive and many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2][3][4]

  • Differentiation : The medium contains mannitol as a fermentable carbohydrate.[5] Organisms that can ferment mannitol, like Yersinia enterocolitica, produce acid byproducts.[6] This localized drop in pH causes the neutral red pH indicator to turn red, resulting in a colony with a deep red center.[2][3] The characteristic "bull's-eye" colony has a dark red center surrounded by a colorless, translucent border.[2][4] This appearance is typically observed after 24-48 hours of incubation.[2]

Q2: I don't see the classic "bull's-eye" colonies. What could be the cause?

Several factors can lead to atypical colony morphology. This can include the presence of other organisms, improper incubation conditions, or issues with the medium itself.

  • Non-Yersinia Growth : Several other bacterial species can grow on CIN agar and may exhibit morphologies that can be confused with Yersinia.[1] Organisms like Aeromonas, Serratia liquefaciens, Citrobacter freundii, and Enterobacter agglomerans can grow and show similar colonial characteristics.[1][7]

  • Incubation Temperature : The characteristic "bull's-eye" appearance is more pronounced and pigmentation is stronger when plates are incubated at a lower temperature (22-25°C) for 48 hours compared to 35°C for 24 hours.[7] Some Yersinia strains may even be inhibited at 35°C.[7]

  • Incubation Time : The typical "bull's-eye" develops after 18 to 48 hours.[3][7] Observing the plate too early may not allow for the full development of the characteristic morphology.

  • Strain Variation : Not all strains of Y. enterocolitica may produce a textbook "bull's-eye" colony; appearances can vary.[6]

Q3: There is growth on my plate, but the colonies are colorless or pink without a distinct red center. What does this indicate?
  • Colorless/Translucent Colonies : These are typically formed by organisms that do not ferment mannitol.[3] While inhibited by the selective agents, some non-mannitol fermenters may still grow, and they will appear as clear, colorless colonies.[3]

  • Pink/Mucoid Colonies : Some organisms that are not inhibited, such as Enterobacter cloacae and Serratia marcescens, may appear as raised, mucoid colonies with a diffuse pink coloration rather than a distinct red center.[7]

  • Delayed Fermentation : If viewed too early, mannitol-fermenting organisms may not have produced enough acid to cause the distinct color change. Re-incubating for a longer period may be necessary.

Q4: My CIN agar plates show no growth at all, even with a suspected positive sample. What went wrong?

The absence of growth can be attributed to several factors ranging from media preparation to the viability of the inoculum.

  • Incorrect Media Preparation : The antimicrobial supplements (this compound, Irgasan, Novobiocin) are heat-labile and should be added aseptically to the autoclaved agar base after it has cooled to 45-50°C.[1][2] Adding the supplement when the medium is too hot can destroy the antibiotics, while adding it when too cool can cause poor mixing.

  • Improper Storage : The prepared medium should be stored away from direct light at 4°C to 8°C.[3]

  • False-Negative Strains : Some strains of Yersinia enterocolitica may not grow on CIN agar, leading to false-negative results.[6]

  • Low Inoculum : When working with selective media, using a very low number of colony-forming units (CFU) might result in no growth.[8] If the inoculum concentration is too low, the bacteria may not overcome the inhibitory effects of the medium.[8]

  • Cold Enrichment : Some strains of Yersinia may require a cold enrichment step (e.g., at 4°C in phosphate-buffered saline) before being plated on CIN agar to improve recovery.[4]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended actions to take.

Observed IssuePotential CausesRecommended Actions
No "Bull's-Eye" Appearance 1. Growth of non-Yersinia species (Citrobacter, Serratia, Enterobacter).[1][7] 2. Incubation temperature is too high (e.g., 35°C).[7] 3. Incubation time is too short.[3]1. Perform biochemical tests (e.g., Kligler Iron Agar, urea) for definitive identification.[7] 2. Incubate plates at a lower temperature (22-25°C) for 48 hours to enhance "bull's-eye" formation.[7] 3. Examine plates after 24 and 48 hours.
Poor or No Growth 1. Incorrect preparation of media (antibiotics destroyed by heat).[1][2] 2. Low inoculum density.[8] 3. Some Yersinia strains may be inhibited.[6][7] 4. Expired or improperly stored media.[3]1. Ensure the agar base is cooled to 45-50°C before adding the selective supplement.[1] 2. Confirm inoculum viability on a non-selective medium like Tryptic Soy Agar.[8] 3. Consider using a cold enrichment protocol prior to plating.[4] 4. Perform a Quality Control check on the media batch with a known Y. enterocolitica strain.[4]
Growth of Spreading Colonies (e.g., Proteus) 1. Ineffective selective agents. 2. Incorrect antibiotic concentration.1. Verify the correct preparation of the CIN selective supplement and its addition to the base.[1] 2. Check the expiration date of the media and supplements.
Color of Medium is Not Orange-Red/Pink 1. Incorrect pH. The final pH should be 7.4 ± 0.2 at 25°C.[1] 2. Improperly prepared medium.1. Check the pH of the prepared medium before pouring plates. Adjust if necessary. 2. Review the manufacturer's instructions for media preparation.[2]

Data Summary: Differentiating Organisms on CIN Agar

This table provides a reference for the expected colony morphology of various microorganisms on CIN agar.

OrganismMannitol FermentationTypical Colony Morphology
Yersinia enterocolitica Positive"Bull's-eye" colonies : deep red center with a surrounding translucent border.[1][2] Colonies are typically 0.5 to 2.5 mm in diameter.[6]
Aeromonas hydrophila PositiveCan produce "bull's-eye" colonies similar to Yersinia.[7]
Citrobacter freundii PositiveCan produce colonies that resemble Yersinia.[1][7]
Serratia liquefaciens PositiveCan produce colonies that resemble Yersinia.[1][7]
Enterobacter agglomerans PositiveCan produce colonies that resemble Yersinia.[1][7]
Escherichia coli VariableTypically inhibited or shows partial inhibition.[1] If growth occurs, colonies may be pink to red.[6]
Pseudomonas aeruginosa NegativeTypically inhibited or shows partial inhibition.[1]
Enterococcus faecalis N/ANo growth (inhibited).[1]
Staphylococcus aureus N/ANo growth (inhibited).[1]

Experimental Protocols

Protocol 1: Preparation of CIN Agar

This protocol is based on a typical formulation using a dehydrated agar base and a selective supplement.

  • Rehydration : Suspend the specified amount of Yersinia Agar Base powder (e.g., 58.04 grams) in 1 liter of purified water.[1]

  • Dissolution : Mix thoroughly and heat to boiling with frequent agitation to completely dissolve the powder.[2]

  • Sterilization : Autoclave the dissolved medium at 121°C for 15 minutes.[1]

  • Cooling : Transfer the autoclaved medium to a water bath and allow it to cool to 45-50°C.[2]

  • Supplement Addition : Aseptically rehydrate the CIN selective supplement with sterile distilled water as per the manufacturer's instructions. Add the rehydrated supplement to the cooled agar base.[1]

  • Mixing and Pouring : Mix the final medium gently but thoroughly to ensure uniform distribution of the supplement. Pour the medium into sterile petri dishes and allow them to solidify on a level surface.

  • Storage : Store the prepared plates at 4-8°C in the dark.[3]

Protocol 2: Quality Control (QC) of CIN Agar

Before using a new batch of CIN agar for experimental samples, its performance should be verified with control organisms.

  • Organism Selection : Use well-characterized strains for positive and negative controls.

    • Positive Control : Yersinia enterocolitica ATCC 27729.[1]

    • Negative Controls : Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923.[1]

  • Inoculation : Prepare a standardized suspension of each control organism. Using a sterile loop, streak each organism onto a separate, labeled CIN agar plate to obtain isolated colonies.

  • Incubation : Incubate the plates aerobically at 25°C for 48 hours.[4]

  • Result Interpretation :

    • The Y. enterocolitica plate should show good growth with characteristic "bull's-eye" colonies.[1]

    • The E. coli plate should show partial to complete inhibition of growth.[1]

    • The S. aureus plate should show no growth.[1]

  • Documentation : Record the lot number, date, and results of the QC testing. Do not use the batch if it fails to perform as expected.

Visualizations

Diagram 1: CIN Agar Workflow

cluster_prep Medium Preparation cluster_qc Quality Control prep1 Suspend Agar Base in Water prep2 Heat to Dissolve prep1->prep2 prep3 Autoclave at 121°C prep2->prep3 prep4 Cool to 45-50°C prep3->prep4 prep5 Aseptically Add Selective Supplement prep4->prep5 prep6 Pour Plates prep5->prep6 qc1 Inoculate with Control Strains (e.g., Y. enterocolitica, E. coli) prep6->qc1 Ready for QC qc2 Incubate at 25°C for 48h qc1->qc2 qc3 Evaluate Growth and Morphology qc2->qc3 qc_pass Pass: Use for Experiments qc3->qc_pass Expected Results qc_fail Fail: Discard Batch qc3->qc_fail Atypical Results

Caption: Workflow for CIN agar preparation and quality control.

Diagram 2: Differential Mechanism of CIN Agar

cluster_positive Mannitol Fermenter (e.g., Y. enterocolitica) cluster_negative Non-Mannitol Fermenter mannitol Mannitol in Agar ferm Fermentation mannitol->ferm no_ferm No Fermentation mannitol->no_ferm acid Acid Production ferm->acid ph_drop Local pH Drop acid->ph_drop indicator Neutral Red Indicator Turns Red ph_drop->indicator colony_pos Deep Red Colony Center ('Bull's-Eye') indicator->colony_pos no_acid No Acid Production no_ferm->no_acid ph_stable pH Remains Neutral no_acid->ph_stable indicator_neg Neutral Red Indicator Remains Unchanged ph_stable->indicator_neg colony_neg Colorless, Translucent Colony indicator_neg->colony_neg

Caption: Differentiation of bacteria on CIN agar via mannitol fermentation.

Diagram 3: Troubleshooting Atypical Colony Morphology

start Observe Colonies on CIN Agar no_growth No Growth start->no_growth growth Growth Present start->growth check_qc Check Media QC: - Prep Protocol - Control Strains - Incubation no_growth->check_qc consider_enrich Consider Cold Enrichment check_qc->consider_enrich is_bullseye Classic 'Bull's-Eye' Morphology? growth->is_bullseye bullseye_yes Yes is_bullseye->bullseye_yes Yes bullseye_no No is_bullseye->bullseye_no No presumptive_y Presumptive Yersinia. Proceed with Biochemical/ Serological ID. bullseye_yes->presumptive_y colony_color Colony Appearance? bullseye_no->colony_color colorless Colorless/Translucent colony_color->colorless Colorless pink_red Pink/Red, No Clear Border colony_color->pink_red Pink/Red non_fermenter Likely Non-Mannitol Fermenter. Perform ID tests. colorless->non_fermenter other_fermenter Possible other fermenter (Citrobacter, Serratia, etc.). Perform ID tests. pink_red->other_fermenter

Caption: A logical workflow for troubleshooting atypical results on CIN agar.

References

Technical Support Center: Optimizing Cefsulodin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cefsulodin concentration in selective media, primarily focusing on the reduction of false positives during the isolation of target organisms like Yersinia enterocolitica.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in microbiological media?

A1: this compound is a narrow-spectrum cephalosporin antibiotic primarily used as a selective agent in culture media to isolate specific bacteria. Its most common application is in this compound-Irgasan-Novobiocin (CIN) agar, which is formulated for the selective isolation of Yersinia enterocolitica from clinical and food samples.[1][2] It is also used in other selective media, such as those for isolating Pseudomonas aeruginosa, due to its high activity against this pathogen.[1]

Q2: How does this compound work to select for specific bacteria?

A2: Like other β-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disruption of the peptidoglycan layer compromises the cell wall's integrity, leading to cell lysis and death.[1] Yersinia enterocolitica exhibits natural resistance to the concentrations of this compound typically used in CIN agar, while many other common Gram-negative and Gram-positive bacteria are inhibited.

Q3: What are common causes of false-positive results on media containing this compound, such as CIN agar?

A3: False-positive results on CIN agar typically arise from the growth of non-target bacteria that are resistant to the selective agents and can mimic the colonial morphology of Yersinia enterocolitica. A key characteristic of Y. enterocolitica on CIN agar is the fermentation of mannitol, which produces acid, leading to a characteristic "bull's-eye" colony with a deep red center and a transparent border.[3] Several other mannitol-fermenting bacteria can also grow and produce similar-looking colonies, leading to false positives. These include species of Citrobacter, Enterobacter, Serratia, and Aeromonas.[4][5][6]

Q4: What is the typical concentration range for this compound in selective media?

A4: The concentration of this compound in selective media can vary depending on the target organism and the sample type. For the isolation of Yersinia enterocolitica on CIN agar, concentrations typically range from 4 µg/mL to 15 µg/mL.[7] A lower concentration may be used to improve the recovery of some Yersinia species that might be partially inhibited by higher concentrations, while a higher concentration provides better suppression of background flora.[7][8]

Q5: How should this compound be stored and handled to ensure its stability?

A5: this compound sodium salt should be stored desiccated at -20°C for the long term and protected from light.[1][9] For short-term storage, 2-8°C is acceptable.[1] Aqueous stock solutions of this compound are most stable in a pH range of 3.2 to 5.7.[10] It is recommended to prepare fresh stock solutions and add them to the culture medium after it has been autoclaved and cooled to 45-50°C to prevent thermal degradation.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in selective media, with a focus on resolving false-positive results.

Problem 1: High incidence of non-target colonies (potential false positives).
  • Possible Cause 1.1: this compound concentration is too low.

    • Solution: The working concentration of this compound may be insufficient to inhibit the growth of resistant background flora in your specific sample type. It is crucial to determine the optimal concentration experimentally.

    • Recommendation: Perform a dose-response experiment (kill curve) to determine the Minimum Inhibitory Concentration (MIC) for the common interfering organisms in your samples. The optimal working concentration should be slightly higher than the MIC to ensure effective selection.

  • Possible Cause 1.2: Degradation of this compound.

    • Solution: this compound may have degraded due to improper storage or handling.

    • Recommendation: Prepare a fresh stock solution of this compound from a reliable source. Ensure that the antibiotic is added to the media after it has cooled to below 50°C.[11] Use freshly prepared plates for your experiments, as the stability of antibiotics in agar plates can decrease over time.[11]

  • Possible Cause 1.3: Presence of inherently resistant non-target bacteria.

    • Solution: Some bacterial species are naturally resistant to this compound and can grow on selective media.

    • Recommendation: Use supplementary biochemical tests or molecular methods to confirm the identity of presumptive positive colonies. Consider using a modified selective medium if a particular interfering organism is consistently present. For example, a modified CIN agar has been shown to better differentiate Yersinia from species like Citrobacter freundii and Enterobacter cloacae.[4][5][6]

Problem 2: Poor or no growth of the target organism.
  • Possible Cause 2.1: this compound concentration is too high.

    • Solution: While the target organism is generally resistant, excessively high concentrations of this compound can inhibit its growth, especially for certain strains or species.[7][12]

    • Recommendation: Review the literature for recommended concentrations for your specific target organism. If inhibition is suspected, test a lower concentration of this compound. A study on CIN agar showed that a lower concentration (4 µg/mL) was less inhibitory to some Yersinia species compared to a higher concentration (15 µg/mL).[7]

  • Possible Cause 2.2: Inactivation of the antibiotic is required for the growth of the target organism.

    • Solution: This is less common for this compound but can be a factor with some antibiotics.

    • Recommendation: This is not a typical issue with this compound-based selective media for Yersinia or Pseudomonas.

Data Presentation

Table 1: this compound Concentrations in this compound-Irgasan-Novobiocin (CIN) Agar and Effects on Yersinia Growth

This compound ConcentrationMedia TypeTarget OrganismObservationsReference
4 µg/mLCIN I agar (low concentration)Yersinia pseudotuberculosis48% of strains were inhibited.[7]
4 µg/mLCIN I agar (low concentration)Yersinia enterocolitica 3B/O344% of strains were inhibited.[7]
15 µg/mLCIN II agar (high concentration)Yersinia pseudotuberculosis83% of strains were inhibited; inhibition was significantly more extensive than at the lower concentration.[7]
15 µg/mLCIN II agar (high concentration)Yersinia enterocolitica 3B/O354% of strains were inhibited.[7]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Select Bacteria

BacteriumMIC Range (µg/mL)NotesReference
Pseudomonas aeruginosa≤ 16Considered susceptible.[13]
Pseudomonas aeruginosa≥ 64Considered resistant.[13]
Yersinia pseudotuberculosis≤ 15All tested strains were susceptible at this concentration.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar with Variable this compound Concentration

This protocol describes the preparation of CIN agar and how to adjust the this compound concentration.

  • Prepare the Base Medium:

    • Suspend the appropriate amount of CIN Agar Base powder in 1 liter of purified water (consult the manufacturer's instructions for the exact amount, typically around 57.5 g/L).[3][14]

    • Heat with frequent agitation and boil for one minute to ensure complete dissolution.[3]

    • Sterilize by autoclaving at 121°C for 15 minutes.[3]

    • Cool the medium to 45-50°C in a water bath.[3]

  • Prepare the Antibiotic Supplement:

    • Aseptically rehydrate the CIN selective supplement (which typically contains this compound, irgasan, and novobiocin) according to the manufacturer's instructions.

    • To prepare a custom this compound concentration, create a sterile stock solution of this compound sodium salt in a suitable solvent (e.g., sterile distilled water). For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of sterile water and filter-sterilize.

  • Add the Supplement to the Base Medium:

    • Aseptically add the rehydrated standard supplement or your custom this compound stock solution to the cooled base medium.

    • To achieve a final concentration of 4 µg/mL in 1 liter of medium, add 0.4 mL of a 10 mg/mL this compound stock solution.

    • To achieve a final concentration of 15 µg/mL in 1 liter of medium, add 1.5 mL of a 10 mg/mL this compound stock solution.

    • If using a custom this compound concentration, ensure you also add the other selective agents (irgasan and novobiocin) at their recommended concentrations if they are not in a combined supplement.

  • Pour the Plates:

    • Mix the medium well by gentle swirling.

    • Pour the agar into sterile Petri dishes.

    • Allow the plates to solidify at room temperature.

    • Store the prepared plates at 2-8°C.

Protocol 2: Determining Optimal this compound Concentration Using a Kill Curve (Dose-Response Assay)

This protocol helps determine the minimum concentration of this compound required to inhibit the growth of common non-target, false-positive-causing bacteria from your samples.

  • Prepare a Range of this compound Concentrations:

    • Prepare a series of agar plates or broth tubes with varying concentrations of this compound. A good starting range to test would be 1, 2, 4, 8, 16, 32, and 64 µg/mL.

    • Include a control plate or tube with no this compound.

  • Inoculate with Non-Target Bacteria:

    • Isolate and identify the common false-positive-causing bacteria from your previous experiments.

    • Prepare a standardized inoculum of each isolate (e.g., a 0.5 McFarland standard).

    • Inoculate the prepared media with the non-target bacterial strains. For agar plates, you can streak for isolation or spread a diluted culture. For broth, add a standardized volume of the inoculum.

  • Incubate:

    • Incubate the plates or tubes under the appropriate conditions for the test organisms (e.g., 25-30°C for 24-48 hours for bacteria commonly found with Yersinia).[15]

  • Observe and Determine the Minimum Inhibitory Concentration (MIC):

    • For agar plates, the MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • For broth cultures, the MIC is the lowest concentration that shows no visible turbidity.

  • Select the Working Concentration:

    • The optimal working concentration for your selective medium should be slightly above the MIC determined for the most resistant non-target organism you wish to inhibit. This ensures robust selection against these false-positive-causing bacteria.

Visualizations

Experimental_Workflow_for_Cefsulodin_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision start Start: Identify Common False-Positive Organisms prep_media Prepare Media with a Range of this compound Concentrations start->prep_media prep_inoculum Prepare Standardized Inoculum of False-Positive Isolates start->prep_inoculum inoculate Inoculate Media prep_media->inoculate prep_inoculum->inoculate incubate Incubate Plates/Tubes inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic select_conc Select Working Concentration (Slightly > MIC) determine_mic->select_conc validate Validate with Target Organism to Ensure No Inhibition select_conc->validate end End: Optimized This compound Concentration validate->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_False_Positives cluster_causes Identify Potential Cause cluster_solutions Implement Solution start High Incidence of False-Positive Colonies cause1 Is this compound Concentration Too Low? start->cause1 cause2 Is this compound Degraded? cause1->cause2 No solution1 Perform Kill Curve Assay to Determine Optimal Concentration cause1->solution1 Yes cause3 Are Non-Target Bacteria Inherently Resistant? cause2->cause3 No solution2 Prepare Fresh Antibiotic Stock & Media cause2->solution2 Yes solution3 Use Confirmatory Tests (Biochemical/Molecular) cause3->solution3 Yes solution4 Consider Modified Selective Media solution3->solution4

References

degradation of cefsulodin in culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing cefsulodin in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound in various conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected antimicrobial susceptibility testing (AST) results (e.g., variable zone diameters or MIC values). 1. Degradation of this compound in media: this compound, like other β-lactam antibiotics, can degrade in culture media, especially at 37°C.[1] 2. Improper inoculum density: The concentration of the bacterial inoculum can significantly impact results.[2] 3. Incorrect pH of the medium: The stability of this compound is pH-dependent, with optimal stability in the pH range of 3.2-5.7.[3] Culture media with a pH outside this range can accelerate degradation. 4. Variation in media composition: Different brands or lots of culture media can have slight variations in their composition, affecting antibiotic activity.1. Use freshly prepared media: Prepare media containing this compound on the day of use for best results. If storage is necessary, refrigerate plates and use them within a short timeframe. 2. Standardize inoculum: Prepare the bacterial inoculum to a standard turbidity (e.g., 0.5 McFarland standard) to ensure consistent cell density. 3. Verify media pH: Check and adjust the pH of the culture medium before adding this compound, if necessary and compatible with your experimental goals. 4. Maintain consistency: Use the same brand and lot of culture medium throughout a series of related experiments to minimize variability.
Loss of this compound activity in stock solutions. 1. Improper storage conditions: this compound solutions are sensitive to temperature and light.[1] 2. Frequent freeze-thaw cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.[1] 3. Inappropriate solvent: While soluble in water, long-term stability in aqueous solutions at room temperature is limited.[4]1. Store stock solutions at -20°C or -80°C: For long-term storage, keep stock solutions frozen.[1] Protect from light by using amber tubes or wrapping tubes in foil. 2. Aliquot stock solutions: Dispense the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles. 3. Prepare fresh working solutions: It is recommended not to store aqueous solutions for more than one day.[4] Prepare fresh dilutions from frozen stock solutions for each experiment.
Precipitation of this compound in stock or working solutions. 1. Exceeding solubility limits: this compound has a finite solubility in different solvents. 2. pH of the solvent: The solubility of this compound can be influenced by the pH of the aqueous solution.1. Consult solubility data: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent (e.g., approximately 10 mg/mL in PBS, pH 7.2).[4] 2. Use appropriate solvents and buffers: For aqueous solutions, ensure the pH is within a suitable range for solubility.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound stock solutions?

For microbiological applications, a common stock solution concentration is 10 mg/mL in sterile deionized water.[5] Due to limited stability in aqueous solutions, it is highly recommended to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months.[1] When preparing the stock solution, ensure the powder is fully dissolved. Sterilize the stock solution by filtering it through a 0.22 µm filter.

2. What is the recommended working concentration of this compound in culture media?

The working concentration of this compound can vary depending on the application. For susceptibility testing, the concentrations will vary based on the expected MIC of the organism.[6] For use as a selective agent in media, concentrations can range from 4 mg/L to 10 mg/L.[5]

3. How stable is this compound in culture media during a typical experiment?

This compound, being a β-lactam antibiotic, is susceptible to degradation in aqueous environments, including culture media, particularly at incubation temperatures like 37°C.[1] The rate of degradation is influenced by the medium's pH and temperature. For experiments lasting several hours to overnight, a significant reduction in the active this compound concentration can occur. Therefore, it is crucial to use freshly prepared media for sensitive applications like MIC determination.

4. What is the primary mechanism of this compound degradation?

The primary mechanism of degradation for this compound, and other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. This process is catalyzed by factors such as pH (especially alkaline conditions) and temperature. The opening of the β-lactam ring renders the antibiotic inactive as it can no longer bind effectively to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[7][8]

5. Are the degradation products of this compound biologically active?

Generally, the hydrolysis of the β-lactam ring results in biologically inactive products. The antibacterial efficacy of this compound is dependent on the intact β-lactam ring. Once this ring is opened, the molecule loses its ability to inhibit bacterial cell wall synthesis.

Data on this compound Stability

The stability of this compound is a critical factor for the reproducibility of experimental results. The following tables summarize available data on its stability in various conditions.

Table 1: Stability of this compound in Aqueous Solutions at Different Temperatures

TemperatureStorage ConditionStability (Time to 10% loss of potency)
24°C5% Dextrose Injection~ 1 day
5°C5% Dextrose Injection~ 17 days
-10°C5% Dextrose Injection≥ 60 days
-20°CStock Solution (in water/DMSO)1 month
-80°CStock Solution (in water/DMSO)6 months
Data compiled from references[1][3].

Table 2: Estimated Half-life of β-Lactam Antibiotics in Common Culture Media at 37°C

Culture MediumAntibioticEstimated Half-life (hours)
MOPS Medium (pH 7.4)Mecillinam~ 2 hours
Luria-Bertani (LB) BrothMecillinam~ 4-5 hours
MOPS Medium (pH 7.4)Aztreonam> 6 hours
MOPS Medium (pH 7.4)Cefotaxime> 6 hours
Data from reference[1].

Experimental Protocols

Protocol for Determining the Stability of this compound in Culture Media via HPLC

This protocol outlines a general procedure for quantifying the degradation of this compound in a liquid culture medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials

  • This compound sodium salt

  • Sterile liquid culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • Methanol (for sample preparation, if necessary)

2. Preparation of Solutions

  • Mobile Phase: A common mobile phase for this compound analysis is a mixture of acetonitrile and an aqueous buffer, such as 0.035 M ammonium acetate buffer (pH 5.2). A typical ratio is 4.5:95.5 (v/v) acetonitrile to buffer.[9]

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water. Filter-sterilize using a 0.22 µm syringe filter.

  • This compound-Spiked Culture Medium: Add the this compound stock solution to the sterile culture medium to achieve the desired final concentration (e.g., 20 µg/mL).

3. Experimental Procedure

  • Dispense the this compound-spiked culture medium into sterile tubes.

  • Incubate the tubes at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a tube.

  • Immediately process the sample to stop further degradation. This can be done by rapid cooling on ice and/or centrifugation to remove any potential microbial growth (if the medium was inoculated).

  • If the medium contains proteins or other components that might interfere with the HPLC analysis, a protein precipitation step may be necessary. Add one volume of cold methanol to the sample, vortex, and centrifuge at high speed to pellet the precipitate.[9]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples by HPLC.

4. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at 265 nm.[4][9]

  • Injection Volume: 20 µL.

5. Data Analysis

  • Generate a standard curve by running known concentrations of this compound.

  • Quantify the concentration of this compound in each sample at each time point by comparing the peak area to the standard curve.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Cefsulodin_Degradation_Workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (1 mg/mL in H2O) spike_media Spike Sterile Culture Medium with this compound prep_stock->spike_media incubation Incubate at Desired Temperature (e.g., 37°C) spike_media->incubation sampling Collect Aliquots at Specific Time Points incubation->sampling sample_prep Sample Preparation (e.g., Centrifugation, Protein Precipitation) sampling->sample_prep filtration Filter Sample through 0.22 µm Syringe Filter sample_prep->filtration hplc_analysis Analyze by HPLC-UV (265 nm) filtration->hplc_analysis data_analysis Quantify Concentration and Calculate Half-life hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability in culture media.

Cefsulodin_Hydrolysis Conceptual Diagram of this compound Hydrolysis active_this compound Active this compound Intact β-Lactam Ring inactive_product Inactive Product Hydrolyzed β-Lactam Ring active_this compound->inactive_product Hydrolysis (H₂O, pH, Temp)

References

Technical Support Center: Overcoming Cefsulodin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for addressing cefsulodin resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My P. aeruginosa isolates show high Minimum Inhibitory Concentrations (MICs) to this compound. What are the primary resistance mechanisms I should investigate?

A1: High this compound MICs in P. aeruginosa are typically driven by one or a combination of the following mechanisms:

  • Enzymatic Degradation: The most common mechanism is the overproduction of the chromosomal AmpC β-lactamase.[1][2] This enzyme hydrolyzes this compound, inactivating it before it can reach its target.

  • Target Modification: this compound's primary target is Penicillin-Binding Protein 3 (PBP3).[3][4] Mutations in the gene encoding PBP3 can reduce the binding affinity of this compound, rendering it less effective.[3][4]

  • Active Efflux: Efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) family like MexAB-OprM, can actively transport this compound out of the bacterial cell, preventing it from reaching a sufficient intracellular concentration.

  • Reduced Permeability: Mutations in outer membrane porin proteins can limit the influx of this compound into the periplasmic space where its target is located.

Q2: How can I determine if AmpC β-lactamase overproduction is the cause of resistance in my strains?

A2: You can perform a nitrocefin assay to detect β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when hydrolyzed by a β-lactamase. A rapid color change upon exposure to your bacterial lysate or whole cells indicates the presence of β-lactamase activity. For a detailed protocol, see the "Experimental Protocols" section below.

Q3: The this compound MIC for my isolate increased dramatically after a period of exposure. Why did this happen?

A3: This phenomenon is known as the development of acquired resistance. A P. aeruginosa strain that was initially susceptible can become highly resistant during therapy or experimental exposure.[5] This is often due to spontaneous mutations leading to the constitutive (constant) overproduction of AmpC β-lactamase.[5][6] In one documented case, a strain's MIC increased from 4 µg/mL to over 64 µg/mL after 12 days of this compound treatment.[5]

Q4: I suspect efflux pumps are contributing to resistance. How can I test this hypothesis?

A4: To investigate the role of efflux pumps, you can determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A commonly used broad-spectrum EPI for P. aeruginosa is Phenylalanine-Arginine β-Naphthylamide (PAβN).[7] A significant reduction (four-fold or greater) in the this compound MIC when PAβN is added suggests that efflux is a contributing mechanism of resistance.

Q5: What are the most effective strategies to overcome this compound resistance in the lab?

A5: Two primary strategies are recommended:

  • Combination Therapy with Aminoglycosides: this compound exhibits significant synergy with aminoglycosides (e.g., gentamicin, tobramycin, amikacin) against P. aeruginosa.[1][6] This combination can be effective even against strains resistant to aminoglycosides.[1] Synergy can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index.

  • Use of β-Lactamase Inhibitors: While older inhibitors like clavulanic acid are not very effective against AmpC, newer combinations such as ceftazidime-avibactam or ceftolozane-tazobactam are designed to be stable against AmpC hydrolysis and can be effective against this compound-resistant strains.[8][9][10]

Data Presentation: this compound Activity

The following tables summarize key quantitative data regarding the efficacy of this compound against P. aeruginosa.

Table 1: this compound MIC Breakpoints and Typical Ranges

Category MIC (µg/mL) Reference
Susceptible ≤ 16 [11]
Resistant ≥ 64 [11]

| MIC₅₀ (50% of isolates inhibited) | 2 - 4 |[6] |

Table 2: Example of Acquired this compound Resistance in P. aeruginosa

Strain Status MIC (µg/mL) Notes Reference
Pre-treatment (Susceptible) 4 Isolate from a patient before this compound therapy. [5]

| Post-treatment (Resistant) | > 64 | Same isolate after 12 days of this compound therapy. |[5] |

Table 3: Effect of Combination Therapy on this compound Activity

Combination Effect Observation Reference(s)
This compound + Aminoglycosides Synergistic Synergy observed against 20% - 80% of P. aeruginosa isolates.[6] Effective in approximately two-thirds of aminoglycoside-resistant isolates.[1] [1][6][9][12]

| this compound + Efflux Pump Inhibitor (PAβN) | Potentiation | The addition of an EPI can reduce the MIC of β-lactams and other antibiotics by blocking their removal from the cell.[7] |[7][13] |

Experimental Protocols

Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • This compound powder.

  • P. aeruginosa isolate(s).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The concentration range should bracket the expected MIC. A typical range for this compound could be 256 µg/mL down to 0.25 µg/mL.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and an aminoglycoside).[16][17][18]

Procedure:

  • Plate Setup: Use a 96-well plate. Along the x-axis, create serial dilutions of Drug A (e.g., this compound). Along the y-axis, create serial dilutions of Drug B (e.g., gentamicin).

  • Controls: The last row should contain dilutions of Drug A alone, and the last column should contain dilutions of Drug B alone.

  • Inoculation: Inoculate all wells with a P. aeruginosa suspension prepared as described for the MIC protocol (final concentration of 5 x 10⁵ CFU/mL).

  • Incubation: Incubate at 35°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of A + FIC of B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Nitrocefin Assay for β-Lactamase Detection

This is a rapid, qualitative assay to detect the presence of β-lactamase enzymes.[3][19]

Materials:

  • Nitrocefin powder.

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.0.

  • Microscope slide or filter paper.

  • P. aeruginosa colonies.

Procedure:

  • Prepare Nitrocefin Solution:

    • Prepare a stock solution of 10 mg/mL nitrocefin in DMSO.

    • Dilute the stock solution with PBS to a working concentration of 0.5-1.0 mg/mL. The working solution should be yellow.

  • Slide Assay:

    • Place a drop of the nitrocefin working solution on a clean glass slide.

    • Using a sterile loop, pick a bacterial colony and emulsify it in the drop.

  • Interpretation: A positive result is indicated by a color change from yellow to red, typically within 30 minutes. This change signifies the hydrolysis of the β-lactam ring in nitrocefin.

Visualizations: Pathways and Workflows

AmpC β-Lactamase Regulation Pathway

The expression of the AmpC β-lactamase is tightly linked to peptidoglycan recycling. Under normal conditions, the transcriptional regulator AmpR represses ampC expression. During β-lactam exposure or due to mutations in key regulatory genes (ampD), cell wall fragments (muropeptides) accumulate in the cytoplasm. These muropeptides are transported by the permease AmpG and subsequently bind to AmpR, converting it into an activator that dramatically increases ampC gene transcription, leading to resistance.[20][21][22][23]

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP PGN Peptidoglycan PBP->PGN Cross-links Muropeptides_p Muropeptides PGN->Muropeptides_p Turnover AmpG AmpG (Permease) Muropeptides_p->AmpG Transport Muropeptides_c Muropeptides AmpG->Muropeptides_c AmpD AmpD (Amidase) Muropeptides_c->AmpD Degradation AmpR AmpR (Regulator) Muropeptides_c->AmpR Binds & Activates Recycling Recycling Pathway AmpD->Recycling ampC ampC gene AmpR->ampC Activates Transcription AmpR->ampC Represses (Basal State) AmpC_protein AmpC β-lactamase ampC->AmpC_protein Translation This compound This compound AmpC_protein->this compound Hydrolyzes This compound->PBP Inhibits

Caption: Regulation of AmpC expression in P. aeruginosa.

Experimental Workflow for Investigating this compound Resistance

This workflow provides a logical sequence of experiments for characterizing and identifying strategies to overcome this compound resistance in P. aeruginosa isolates.

Resistance_Workflow cluster_mechanisms Investigate Mechanisms cluster_overcoming Test Overcoming Strategies start Start: P. aeruginosa Isolate mic_test Determine this compound MIC (Broth Microdilution) start->mic_test is_resistant Resistant? (MIC ≥ 64 µg/mL) mic_test->is_resistant is_susceptible End: Susceptible is_resistant->is_susceptible No beta_lactamase_test Test for β-lactamase (Nitrocefin Assay) is_resistant->beta_lactamase_test Yes efflux_test Test for Efflux Pump Activity (MIC with/without EPI) beta_lactamase_test->efflux_test combo_test Test Combination Therapy (Checkerboard: this compound + Aminoglycoside) efflux_test->combo_test evaluate_synergy Evaluate Synergy (Calculate FIC Index) combo_test->evaluate_synergy synergy_found End: Synergistic Combination Identified evaluate_synergy->synergy_found FICI ≤ 0.5 no_synergy Consider Alternative Agents or PBP3 Sequencing evaluate_synergy->no_synergy FICI > 0.5

Caption: Workflow for analyzing this compound resistance.

References

issues with cefsulodin stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefsulodin Stability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and troubleshooting this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in aqueous solutions?

A1: The optimal pH range for this compound stability is between 3.2 and 5.7.[1] this compound is generally more stable in acidic conditions and less stable on the alkaline side when compared to many other cephalosporins.[1]

Q2: How does temperature affect the stability of this compound solutions?

A2: Temperature significantly impacts this compound's stability. In common intravenous solutions like 5% dextrose and 0.9% sodium chloride, this compound (maintaining at least 90% potency) is stable for approximately 1 day at 24°C, 17 days at 5°C, and 60 days or more at -10°C.[1] As with other β-lactam antibiotics, hydrolysis rates increase substantially with a rise in temperature.[2]

Q3: What is the recommended method for storing this compound powder and stock solutions?

A3: this compound sodium salt powder should be stored desiccated at -20°C for long-term stability and protected from light.[3][4] For aqueous stock solutions, it is recommended not to store them for more than one day.[5] If longer storage is needed, freezing at -10°C or colder is advisable.[1]

Q4: What is the primary mechanism of this compound degradation?

A4: As a β-lactam antibiotic, this compound's primary degradation pathway is the hydrolysis of the four-membered β-lactam ring.[2][3] This chemical reaction is catalyzed by acidic or, more significantly, basic conditions and leads to the formation of inactive degradation products, resulting in a loss of antibacterial efficacy.[2][6]

Troubleshooting Guide

Q5: My this compound solution has become cloudy or formed a precipitate. What are the possible causes and solutions?

A5: Precipitate formation can be caused by several factors. Use the following guide to troubleshoot the issue.

  • Check the pH: The pH of your buffer system is critical. This compound is most stable and soluble in a pH range of 3.2-5.7.[1] If your buffer is outside this range, especially on the alkaline side, it can lead to degradation and precipitation.

    • Solution: Measure the pH of your solution. If it is too high, remake the solution using a buffer firmly within the 3.2-5.7 range.

  • Buffer Composition: Certain buffer ions can interact with the drug molecule. While phosphate buffers are common, some studies have shown they can have a catalytic effect on the degradation of certain cephalosporins.[7] Additionally, interactions with divalent cations (e.g., calcium) have been known to cause precipitation with other cephalosporins like ceftriaxone.[8]

    • Solution: If using a complex medium, consider simplifying the buffer system. If precipitation occurs upon mixing with other drugs or additives, investigate potential chemical incompatibilities.[8]

  • Concentration and Temperature: You may be exceeding the solubility limit of this compound in your specific buffer at a given temperature.

    • Solution: Try preparing a more dilute solution. The solubility of this compound sodium salt in PBS (pH 7.2) is approximately 10 mg/mL, but this can vary with buffer composition.[5] Gently warming the solution may help dissolve the precipitate, but be aware that higher temperatures accelerate degradation.[1][2]

G start Precipitate Observed in this compound Solution check_ph Measure pH of the Solution start->check_ph ph_in_range Is pH between 3.2 and 5.7? check_ph->ph_in_range check_buffer Review Buffer Composition (e.g., high ionic strength, divalent cations) ph_in_range->check_buffer Yes remake_ph Action: Remake solution with appropriate pH buffer. ph_in_range->remake_ph No buffer_issue Potential Buffer Incompatibility? check_buffer->buffer_issue check_conc Check this compound Concentration buffer_issue->check_conc No simplify_buffer Action: Use a simpler buffer (e.g., acetate, citrate). Test for specific ion interactions. buffer_issue->simplify_buffer Yes conc_issue Is concentration >10 mg/mL or near solubility limit? check_conc->conc_issue lower_conc Action: Prepare a more dilute solution. conc_issue->lower_conc Yes no_issue If issues persist, consider other factors (e.g., contamination, vessel material). conc_issue->no_issue No

Caption: Experimental workflow for this compound stability testing via HPLC.
Factors Influencing this compound Stability

The stability of this compound in solution is not intrinsic but is influenced by a combination of chemical and physical factors. Understanding these relationships is key to designing robust experiments.

G center This compound Stability ph pH center->ph temp Temperature center->temp buffer Buffer System center->buffer light Light Exposure center->light ph_desc Optimal Range: 3.2-5.7 Alkaline pH >> Acidic pH (in promoting degradation) ph->ph_desc temp_desc Higher temperature accelerates hydrolysis rate temp->temp_desc buffer_desc Ion type and concentration can catalyze degradation or cause precipitation buffer->buffer_desc light_desc Protect from light to prevent photodegradation light->light_desc

Caption: Key environmental factors affecting this compound stability.

References

identifying sources of contamination in cefsulodin-containing media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefsulodin-containing media. Our aim is to help you identify and resolve common sources of contamination to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in microbiological media?

A1: this compound is a narrow-spectrum cephalosporin antibiotic. It is incorporated into selective media, such as this compound-Irgasan-Novobiocin (CIN) agar, to inhibit the growth of many Gram-positive and some Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] This selectivity allows for the isolation and differentiation of specific target organisms, like Yersinia enterocolitica.[2][3]

Q2: What are the most common signs of contamination in my this compound-containing media?

A2: Contamination can manifest in several ways:

  • Unexpected colony morphologies: Growth of colonies that do not exhibit the typical characteristics of your target organism. For instance, on CIN agar, Yersinia enterocolitica typically forms colonies with a deep red center and a translucent border, often described as a "bull's-eye" appearance.[1][4] Contaminants may appear as larger, mucoid colonies with a diffuse pinkish color or other atypical morphologies.[4]

  • Changes in the medium: Look for turbidity (cloudiness) in liquid media or unexpected color changes in solid media.

  • Microscopic examination: The presence of motile rods, cocci, or fungal structures (hyphae, spores) when a sample of the media is viewed under a microscope.

Q3: Can bacteria resistant to this compound contaminate my media?

A3: Yes. While this compound is effective against a range of bacteria, some species are intrinsically resistant or have acquired resistance mechanisms. Organisms such as Citrobacter spp., Enterobacter spp., and Serratia spp. have been reported to grow on CIN agar and may produce colonies that can be mistaken for the target organism.[2][4]

Q4: How can I confirm if a suspicious colony is a contaminant?

A4: To confirm if a colony is a contaminant, you should perform a series of identification tests, starting with a Gram stain to determine the Gram reaction and morphology of the bacteria.[3][4] Further biochemical tests are necessary for a definitive identification of the isolate.[4]

Troubleshooting Guide: Identifying Sources of Contamination

Contamination in your this compound-containing media can originate from various sources. This guide will help you systematically identify the potential origin of the contamination.

Problem: Unexpected growth on this compound-containing media.

Below is a troubleshooting workflow to help you pinpoint the source of contamination.

G Start Start Heat-Fixed Smear Heat-Fixed Smear Start->Heat-Fixed Smear Crystal Violet (Primary Stain) Crystal Violet (Primary Stain) Heat-Fixed Smear->Crystal Violet (Primary Stain) Gram's Iodine (Mordant) Gram's Iodine (Mordant) Crystal Violet (Primary Stain)->Gram's Iodine (Mordant) Decolorization (Alcohol/Acetone) Decolorization (Alcohol/Acetone) Gram's Iodine (Mordant)->Decolorization (Alcohol/Acetone) Safranin (Counterstain) Safranin (Counterstain) Decolorization (Alcohol/Acetone)->Safranin (Counterstain) Microscopic Examination Microscopic Examination Safranin (Counterstain)->Microscopic Examination

References

Technical Support Center: Optimizing CIN Agar for Yersinia Serotype-Specific Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the selectivity of Cefsulodin-Irgasan-Novobiocin (CIN) agar for specific Yersinia serotypes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the selective isolation of Yersinia.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of CIN agar for Yersinia isolation.

Issue Potential Cause(s) Recommended Solution(s)
Poor or no growth of target Yersinia serotype (e.g., Y. pseudotuberculosis). High concentration of this compound in the CIN agar formulation can inhibit the growth of certain Yersinia species, such as Y. pseudotuberculosis.- Reduce the concentration of this compound in the CIN agar. Standard CIN agar often contains 15 µg/ml, while a lower concentration of 4 µg/ml has been shown to improve the recovery of Y. pseudotuberculosis.- Consider using an alternative selective medium with lower this compound content or a different selective agent combination.
Growth of non-Yersinia organisms with "bull's-eye" colonies (False Positives). Several other bacterial species can ferment mannitol and produce colonies resembling Yersinia on CIN agar. These include Citrobacter freundii, Serratia liquefaciens, and Enterobacter agglomerans.[1][2][3][4]- Perform biochemical confirmation tests on presumptive positive colonies. Key tests include urease, ornithine decarboxylase, and Kligler Iron Agar (KIA) slants.[5]- Utilize a modified CIN agar, such as Virulent Yersinia enterocolitica (VYE) agar, which contains esculin and ferric citrate to differentiate esculin-hydrolyzing non-pathogenic Yersinia and other bacteria.[6]- Use a chromogenic agar like CHROMagar™ Yersinia, which differentiates pathogenic Y. enterocolitica (mauve colonies) from non-pathogenic strains (metallic blue colonies) and other background flora.[7][8][9]
Atypical colony morphology (e.g., lack of distinct "bull's-eye"). - Incubation temperature may be too high. Higher temperatures (e.g., 35°C) can lead to less distinct colony morphology.[10]- Variation among different Yersinia serotypes.[11]- Incubate plates at a lower temperature, between 22-25°C, for 48 hours to enhance the characteristic "bull's-eye" appearance.[10]- Be aware of potential serotype-dependent variations in colony appearance and rely on biochemical tests for confirmation.
Overgrowth of competing flora. - The selective agents in the CIN agar may not be potent enough for the specific sample matrix.- The initial inoculum may have a very high bacterial load.- Consider a pre-enrichment step, such as cold enrichment in phosphate-buffered saline (PBS), to increase the relative abundance of Yersinia before plating on CIN agar.[12]- For highly contaminated samples, an alkali treatment of the enrichment broth prior to plating can improve selectivity.[13]

Frequently Asked Questions (FAQs)

Q1: Why is my Yersinia pseudotuberculosis strain not growing well on standard CIN agar?

A1: Yersinia pseudotuberculosis is often more susceptible to this compound, one of the selective antibiotics in CIN agar, compared to Y. enterocolitica. Standard CIN agar formulations with higher this compound concentrations (around 15 µg/ml) can inhibit the growth of a significant percentage of Y. pseudotuberculosis strains. To improve recovery, consider using a CIN agar formulation with a lower this compound concentration (e.g., 4 µg/ml).

Q2: I have colonies with the characteristic "bull's-eye" appearance, but they are not Yersinia. What could they be?

A2: Several other mannitol-fermenting bacteria can produce colonies on CIN agar that mimic the "bull's-eye" morphology of Yersinia. Common culprits include Citrobacter species, Enterobacter agglomerans, and Serratia liquefaciens.[4][10] Therefore, it is crucial to perform confirmatory biochemical tests on all presumptive colonies.

Q3: What is the optimal incubation temperature and time for CIN agar?

A3: For the primary isolation of Yersinia and to achieve the most distinct "bull's-eye" colonies, incubation at a lower temperature of 22-25°C for 48 hours is recommended.[10] Incubation at higher temperatures, such as 35°C for 24 hours, can be used, but may result in less characteristic colony pigmentation and potential inhibition of some Yersinia strains.[10]

Q4: Are there any modifications to CIN agar that can improve its selectivity for pathogenic Yersinia?

A4: Yes, one notable modification is the development of Virulent Yersinia enterocolitica (VYE) agar. This medium is a modification of CIN agar that includes 0.1% esculin and 0.05% ferric citrate.[6] This allows for the differentiation of virulent, esculin-negative Y. enterocolitica (which form red colonies) from most non-pathogenic environmental Yersinia and other bacteria that hydrolyze esculin and produce a dark brown or black complex.[6]

Q5: What are the advantages of using chromogenic agars over CIN agar?

A5: Chromogenic agars, such as CHROMagar™ Y. enterocolitica, offer enhanced differentiation. On this medium, pathogenic biotypes of Y. enterocolitica typically produce mauve-colored colonies, while non-pathogenic biotypes and other background flora produce metallic blue colonies or are inhibited.[7][8][9] This color distinction can significantly reduce the number of false-positive colonies that require further investigation, thereby saving time and resources.[7][8]

Q6: When should I use a cold enrichment protocol?

A6: Cold enrichment is particularly useful for samples with a low concentration of Yersinia or a high background of competing microorganisms. Yersinia can grow at refrigeration temperatures (4°C), while many other bacteria cannot. Incubating the sample in a non-selective broth like phosphate-buffered saline (PBS) at 4°C for 1 to 3 weeks can increase the relative population of Yersinia, improving the chances of successful isolation on selective agar.[12][13]

Data Presentation

Table 1: Impact of this compound Concentration on Yersinia Growth on CIN Agar

Yersinia SpeciesThis compound ConcentrationInhibition Rate (%)
Y. pseudotuberculosis4 µg/ml (CIN I)48%
Y. pseudotuberculosis15 µg/ml (CIN II)83%
Y. enterocolitica 3B/O34 µg/ml (CIN I)44%
Y. enterocolitica 3B/O315 µg/ml (CIN II)54%

Table 2: Comparative Recovery of Y. enterocolitica on Different Selective Media

Selective AgarRecovery Rate Compared to Blood Agar (%)Selectivity (% Inhibition of Fecal Flora)
CIN Agar 85% 95%
MacConkey (MAC) Agar75%7%
Pectin Agar70%4%
Cellobiose-Arginine-Lysine (CAL) Agar62%65%
Salmonella-Shigella (SS) Agar48%50%
Y Medium15%≥99.9%

Experimental Protocols

Protocol 1: Preparation of Standard CIN Agar

This protocol is based on commercially available CIN agar base.

  • Suspend the Base: Suspend the amount of CIN agar base specified by the manufacturer (e.g., 57.54 g) in 1 liter of purified water.[3]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[3]

  • Sterilize: Autoclave the dissolved medium at 121°C for 15 minutes.[3]

  • Cool: Cool the sterilized medium to 45-50°C in a water bath.[3]

  • Add Supplement: Aseptically add the rehydrated CIN selective supplement (containing this compound, irgasan, and novobiocin) to the cooled agar base.[3][14] Mix well by gentle swirling.

  • Pour Plates: Dispense the supplemented CIN agar into sterile petri dishes and allow them to solidify.

  • Storage: Store the prepared plates at 2-8°C in the dark.[4]

Protocol 2: Cold Enrichment for Yersinia Isolation

This protocol is used to increase the recovery of Yersinia from samples with low bacterial loads or high levels of competing flora.

  • Sample Preparation: Homogenize 25 grams of the sample in 225 ml of sterile Phosphate Buffered Saline (PBS).[13]

  • Incubation: Store the homogenate at 4°C for 1 to 3 weeks.[12][13]

  • Subculturing: At weekly intervals, vortex the enrichment broth and streak a loopful onto a CIN agar plate for isolation.[13]

  • Incubation of Plates: Incubate the CIN agar plates at 22-25°C for 48 hours.[10]

  • Examine: Observe the plates for characteristic "bull's-eye" colonies.

Protocol 3: Using CHROMagar™ Y. enterocolitica

This protocol outlines the general use of a commercially available chromogenic medium for the detection of pathogenic Y. enterocolitica.

  • Sample Inoculation: Streak the sample directly onto the surface of a pre-warmed CHROMagar™ Y. enterocolitica plate.[15]

  • Incubation: Incubate the plates aerobically at 30°C for 36-48 hours.[2][15]

  • Interpretation of Results:

    • Pathogenic Y. enterocolitica: Look for distinctive mauve-colored colonies.[7][8]

    • Non-pathogenic Yersinia and other flora: These will typically appear as metallic blue colonies or their growth will be inhibited.[7][8]

  • Confirmation: As with any selective medium, presumptive positive colonies should be confirmed using appropriate biochemical or molecular methods.[8]

Visualizations

experimental_workflow Workflow for Selective Isolation of Yersinia cluster_sample Sample Preparation cluster_enrichment Enrichment (Optional) cluster_plating Plating on Selective Media cluster_incubation Incubation cluster_confirmation Confirmation Sample Clinical or Food Sample ColdEnrichment Cold Enrichment (4°C) Sample->ColdEnrichment Low Yersinia load CINAgar Standard CIN Agar (15 µg/ml this compound) Sample->CINAgar Direct Plating ModifiedCIN Modified CIN Agar (e.g., 4 µg/ml this compound) Sample->ModifiedCIN For Y. pseudotuberculosis ChromAgar Chromogenic Agar (e.g., CHROMagar Yersinia) Sample->ChromAgar For pathogenic Y. enterocolitica AlkaliTreatment Alkali Treatment ColdEnrichment->AlkaliTreatment AlkaliTreatment->CINAgar Incubate Incubate at 22-25°C for 48 hours CINAgar->Incubate ModifiedCIN->Incubate ChromAgar->Incubate PresumptiveColonies Observe for Presumptive Colonies ('Bull's-eye' or Mauve) Incubate->PresumptiveColonies BiochemicalTests Biochemical Confirmation (Urease, KIA, etc.) PresumptiveColonies->BiochemicalTests FinalID Final Identification BiochemicalTests->FinalID

Caption: Workflow for the selective isolation and identification of Yersinia species.

troubleshooting_logic Troubleshooting Logic for CIN Agar cluster_observation Observation cluster_cause Potential Cause cluster_solution Solution NoGrowth No or Poor Growth of Target Highthis compound High this compound Concentration (Inhibits Y. pseudotuberculosis) NoGrowth->Highthis compound FalsePositives Growth of 'Bull's-eye' Non-Yersinia MannitolFermenters Other Mannitol-Fermenting Bacteria (Citrobacter, Serratia, etc.) FalsePositives->MannitolFermenters AtypicalColonies Atypical Colony Morphology HighTemp High Incubation Temperature AtypicalColonies->HighTemp Lowerthis compound Use CIN with Lower this compound (4 µg/ml) Highthis compound->Lowerthis compound BiochemConfirm Perform Biochemical Confirmation MannitolFermenters->BiochemConfirm UseChromAgar Use Chromogenic Agar MannitolFermenters->UseChromAgar LowerTemp Incubate at Lower Temperature (22-25°C) HighTemp->LowerTemp

Caption: Logic diagram for troubleshooting common issues with CIN agar.

References

Technical Support Center: Cefsulodin Efficacy and Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cefsulodin efficacy through the adjustment of incubation time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a third-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other beta-lactam antibiotics, it specifically targets and binds to penicillin-binding proteins (PBPs).[1][2][3] In Pseudomonas aeruginosa, this compound has a high affinity for PBP1a and PBP1b.[3] This binding action prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[1][3] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][3] this compound exhibits a narrow spectrum of activity, primarily targeting P. aeruginosa.[1][4]

Q2: Why is incubation time a critical parameter in this compound susceptibility testing?

A2: Incubation time is a critical parameter because it directly influences bacterial growth and the apparent activity of the antibiotic. Antimicrobial agents are generally most effective against bacteria that are actively multiplying, i.e., in the logarithmic (log) phase of growth.[5] Standardized incubation times, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are established to ensure that the bacterial culture has reached a sufficient density for reliable and reproducible results.[6][7][8][9][10] Deviating from these standardized times can lead to inaccurate susceptibility interpretations.

Q3: What are the standard incubation times for this compound susceptibility testing?

A3: For most non-fastidious bacteria, including Pseudomonas aeruginosa, standard incubation times for both disk diffusion and broth dilution methods are between 16 and 20 hours at 35°C ± 2°C.[11] The CLSI guidelines specify 16-18 hours for disk diffusion and 16-20 hours for broth dilution methods for P. aeruginosa.[11] EUCAST guidelines also recommend an incubation period of 16-20 hours.[8] Some rapid testing protocols allow for shorter incubation times (e.g., 4 to 8 hours), but these require specific, validated breakpoints.[12][13][14]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) or zone diameter results for this compound.

  • Possible Cause 1: Non-standard Incubation Time.

    • Shorter than standard incubation (e.g., <16 hours): Insufficient bacterial growth may lead to smaller zones of inhibition in disk diffusion or lower apparent MICs in broth dilution, potentially resulting in a false "susceptible" interpretation. A study on various antimicrobials against P. aeruginosa showed that zone sizes can increase with longer incubation times.[15] For some antibiotics, readable inhibition zones were visible after 6-7 hours, but the sizes changed significantly up to 10 hours of incubation.[16]

    • Longer than standard incubation (e.g., >20 hours): Extended incubation can lead to the degradation of the antibiotic. This compound has a degradation half-life of approximately 23.1 hours in broth at 36°C.[17] This degradation can result in regrowth of bacteria at the edge of the inhibition zone or in wells of a microdilution plate, leading to smaller, less distinct zones or a falsely high MIC (false "resistant" interpretation).[6][18] It is generally not recommended to incubate beyond the prescribed time.[6]

  • Solution: Strictly adhere to the standardized incubation times of 16-20 hours as recommended by CLSI and EUCAST for routine susceptibility testing of P. aeruginosa.[8][11] If using a rapid testing method, ensure that the incubation time and interpretive criteria are validated for that specific method.

Issue 2: Faint growth or colonies are observed within the zone of inhibition for this compound.

  • Possible Cause 1: Mixed Culture. The presence of a second, this compound-resistant organism in the inoculum can lead to the appearance of colonies within the zone of inhibition.

  • Possible Cause 2: Resistant Subpopulation. The bacterial inoculum may contain a subpopulation of resistant mutants that can grow in the presence of this compound.

  • Possible Cause 3: Extended Incubation. As mentioned previously, incubation beyond the recommended 20 hours can allow for the degradation of this compound and subsequent regrowth of the bacteria.[17]

  • Solution:

    • Perform a purity check of the inoculum by subculturing an aliquot onto a non-selective agar plate.

    • Repeat the susceptibility test with a fresh, pure culture.

    • Ensure that the incubation time does not exceed the recommended 20 hours.

Issue 3: No growth is observed in the positive control well/plate.

  • Possible Cause 1: Inoculum Preparation Error. The bacterial suspension may have been too dilute, or the bacteria may have been non-viable.

  • Possible Cause 2: Incubation Conditions. The incubator may not have been at the correct temperature (35°C ± 2°C) or may have malfunctioned.

  • Solution:

    • Verify the inoculum preparation procedure, ensuring the turbidity matches a 0.5 McFarland standard.

    • Confirm the accuracy of the incubator's temperature settings.

    • Repeat the experiment with a freshly prepared inoculum and verified incubation conditions.

Data Presentation

While direct data for varying incubation times with this compound is limited, the following table illustrates the principle of how incubation time can affect zone diameters for other anti-pseudomonal antibiotics, based on a study of 71 clinical isolates of P. aeruginosa.[15]

Antibiotic AgentMean Zone Diameter (mm) at 6 hoursMean Zone Diameter (mm) at 10 hoursMean Zone Diameter (mm) at 24 hours
CeftazidimeVariesIncreasesReaches plateau
Piperacillin-TazobactamVariesIncreasesReaches plateau
CefepimeVariesIncreasesReaches plateau
TobramycinVariesSteadily enlargesContinues to enlarge
ColistinConsistently largeConsistently largeConsistently large

Table adapted from a study on the effect of incubation time on antimicrobial susceptibility testing of Pseudomonas aeruginosa.[15] Note: this compound was not included in this particular study.

Experimental Protocols

Broth Microdilution for this compound MIC Determination (CLSI/EUCAST Guidelines)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a pure, overnight culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion for this compound Susceptibility Testing (CLSI/EUCAST Guidelines)

This protocol is for determining the susceptibility of P. aeruginosa to this compound using the disk diffusion method.

  • Inoculum Preparation: Prepare an inoculum of P. aeruginosa as described in step 3 of the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of this compound Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a 30-µg this compound disk to the surface of the agar.

  • Incubation:

    • Invert the plate and incubate it in ambient air at 35°C ± 2°C for 16-18 hours.[11]

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters.

    • Interpret the result (susceptible, intermediate, or resistant) based on the zone diameter interpretive criteria provided by CLSI or EUCAST. For a 30-µg this compound disk, tentative breakpoints have been suggested as: Susceptible ≥18 mm and Resistant ≤14 mm.[19][20]

Visualizations

Cefsulodin_Mechanism_of_Action cluster_bacterium Pseudomonas aeruginosa PBP Penicillin-Binding Proteins (PBPs) (PBP1a, PBP1b) CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis & Death CellWall->Lysis Weakened This compound This compound This compound->PBP Binds to & Inhibits

Caption: this compound's mechanism of action against P. aeruginosa.

Incubation_Time_Troubleshooting Start Start Susceptibility Test StandardTime Incubate 16-20 hours at 35°C ± 2°C Start->StandardTime Standard Protocol ShortTime Incubate <16 hours Start->ShortTime Deviation LongTime Incubate >20 hours Start->LongTime Deviation ReadResults Read & Interpret Results StandardTime->ReadResults FalseSusceptible Risk of False 'Susceptible' Result ShortTime->FalseSusceptible FalseResistant Risk of False 'Resistant' Result LongTime->FalseResistant

Caption: Troubleshooting logic for non-standard incubation times.

References

challenges in interpreting cefsulodin minimum inhibitory concentration (MIC) results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Cefsulodin Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What is the primary spectrum of activity for this compound?

A1: this compound is a cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2][3] It also demonstrates activity against Staphylococcus aureus.[1][4]

Q2: What is the mechanism of action of this compound?

A2: Like other beta-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.

Q3: What are the established clinical breakpoints for this compound?

A3: Tentative breakpoints for this compound have been proposed. For a 30-µg disk, susceptibility is suggested at a zone of inhibition ≥18 mm (correlating to an MIC of ≤16 µg/mL), and resistance at ≤14 mm (correlating to an MIC of ≥64 µg/mL).[1][4] It is crucial to consult the latest guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the most current interpretive criteria.

Q4: Can this compound MIC results be affected by the initial number of bacteria in the test?

A4: Yes, this compound can exhibit an inoculum effect, where the MIC value increases with a higher initial bacterial inoculum.[5][6] This is a critical factor to control for in susceptibility testing.

Troubleshooting Guide

Issue 1: High Variability in this compound MIC Results

Symptoms:

  • Inconsistent MIC values for the same strain across different experiments or laboratories.[7]

  • Difficulty in categorizing a strain as susceptible or resistant due to fluctuating MICs.

Possible Causes and Solutions:

CauseRecommended Action
Inoculum Density Variation: The number of bacteria at the start of the experiment can significantly alter the MIC.[5][8]Standardize the inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Ensure the final inoculum concentration in the test wells is consistent with CLSI or EUCAST guidelines (typically 5 x 10^5 CFU/mL).[8]
Differences in Media Composition: The type and formulation of the growth medium can influence bacterial growth and antibiotic activity.[9][10]Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution as recommended by CLSI and EUCAST. Ensure the pH of the media is within the recommended range (7.2-7.4).
Incubation Time and Temperature: Deviations in incubation conditions can affect bacterial growth rates and, consequently, the final MIC reading.Strictly adhere to the recommended incubation time (16-20 hours for P. aeruginosa) and temperature (35°C ± 2°C).
Inter-operator Variability: Differences in how technicians prepare reagents, inoculate plates, and read results can introduce variability.Implement a standardized operating procedure (SOP) for MIC testing and ensure all personnel are adequately trained. Utilize automated or semi-automated plate readers to minimize subjective interpretation of results.[11]
Issue 2: Observation of Trailing Growth

Symptoms:

  • Reduced but persistent bacterial growth is observed in wells containing this compound concentrations above the apparent MIC. This can make it difficult to determine the true endpoint.[12][13]

Possible Causes and Solutions:

CauseRecommended Action
Slowed Growth, Not Inhibition: At certain concentrations, this compound may slow down bacterial growth without completely inhibiting it, leading to a "trailing" or "hazy" appearance in the wells.Read the MIC at the lowest concentration that causes a significant reduction in growth (typically ≥80% inhibition) compared to the positive control well. Adhering to a strict 24-hour reading time can sometimes help mitigate this issue.[12]
pH shifts in media: Changes in the pH of the culture medium during incubation can affect the stability and activity of the antibiotic.Ensure the use of a well-buffered medium like RPMI 1640, as recommended by EUCAST for certain organisms, which can help in reducing trailing growth.[12]
Issue 3: Suspected Paradoxical Effect (Eagle Effect)

Symptoms:

  • Less effective bacterial killing is observed at very high concentrations of this compound compared to lower, optimal concentrations.[14][15][16]

Possible Causes and Solutions:

CauseRecommended Action
Reduced Bacterial Replication at High Antibiotic Concentrations: Beta-lactam antibiotics are most effective against actively dividing bacteria. Very high concentrations may induce a bacteriostatic state, reducing the efficacy of the antibiotic.[14]If a paradoxical effect is suspected, perform a time-kill assay to investigate the bactericidal activity of this compound over a wider range of concentrations and time points.
Altered Penicillin-Binding Protein (PBP) Expression: High concentrations of the antibiotic might lead to reduced expression of the target PBPs.[14]This is a complex mechanism. If this is a concern for research purposes, molecular techniques can be used to assess PBP expression levels under different this compound concentrations.

Data Presentation

Table 1: Tentative this compound MIC Breakpoints

OrganismSusceptibleIntermediateResistant
Pseudomonas aeruginosa≤ 16 µg/mL-≥ 64 µg/mL
Staphylococcus aureus≤ 16 µg/mL-≥ 64 µg/mL
(Based on tentative data; always refer to current CLSI/EUCAST guidelines)[1][4]

Table 2: this compound MIC Values for Quality Control Strains

QC StrainAcceptable MIC Range (µg/mL)
Pseudomonas aeruginosa ATCC 278531 - 4
Staphylococcus aureus ATCC 292130.5 - 2
(Note: These are example ranges. Refer to the current CLSI M100 document for official QC ranges.)

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI guidelines)
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the inoculated CAMHB to achieve the desired final concentration range.

  • Controls: Include a positive control well (inoculated broth without antibiotic) and a negative control well (uninoculated broth).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution MIC Assay
  • Prepare this compound Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound.

  • Prepare Inoculum: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Using an inoculum-replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than a faint haze.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_culture Prepare fresh bacterial culture (18-24h) start->prep_culture prep_inoculum Create bacterial suspension (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate microtiter plate or agar plates prep_inoculum->inoculate prep_antibiotic Prepare this compound stock and serial dilutions prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth or use plate reader incubate->read_results determine_mic Determine MIC endpoint read_results->determine_mic interpret Interpret results using CLSI/EUCAST breakpoints determine_mic->interpret report Report MIC value and interpretation (S/I/R) interpret->report

Caption: Workflow for determining this compound MIC.

MIC_Challenges mic This compound MIC Result variability Result Variability mic->variability endpoint Endpoint Obscurity mic->endpoint misinterpretation Potential for Misinterpretation mic->misinterpretation inoculum Inoculum Effect inoculum->variability media Media Composition (pH, cations) media->variability incubation Incubation Conditions (Time, Temperature) incubation->variability operator Inter-operator Variability operator->variability trailing Trailing Growth trailing->endpoint paradoxical Paradoxical Effect (Eagle Effect) paradoxical->misinterpretation

Caption: Factors contributing to challenges in this compound MIC interpretation.

References

Technical Support Center: Mitigating Cefsulodin's Effects on Non-Target Microbial Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage the impact of cefsulodin on non-target microbial flora in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's spectrum of activity and its effects on microbial communities.

Q1: What is the spectrum of activity of this compound and which non-target bacteria are commonly affected?

A1: this compound is a third-generation cephalosporin antibiotic with a narrow spectrum of activity.[1] It is primarily effective against Pseudomonas aeruginosa.[1][2][3] Its activity against other Gram-negative bacteria is not significant, and it has very limited effectiveness against Gram-positive and anaerobic bacteria.[3] While this specificity is an advantage, in a mixed microbial environment, other species can still be affected, particularly other Pseudomonas species like P. diminuta, P. maltophilia, P. paucimobilis, and P. pseudoalcaligenes.[4] Some strains of Staphylococcus aureus that produce penicillinase may also be susceptible.[5]

Q2: What is the mechanism of action of this compound?

A2: Like other beta-lactam antibiotics, this compound inhibits the synthesis of the bacterial cell wall.[3][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][6] In P. aeruginosa, this compound shows a high affinity for PBP1a and PBP1b.[2][7] This inhibition prevents the formation of cross-links in the peptidoglycan layer, weakening the cell wall.[2] The compromised cell wall cannot withstand osmotic pressure, leading to cell lysis and death.[2][3]

Q3: Are there known resistance mechanisms in non-target bacteria against this compound?

A3: Yes. The most common form of resistance to cephalosporins is the production of beta-lactamase enzymes, which are often encoded on plasmids.[3] These enzymes hydrolyze the beta-lactam ring of the antibiotic, inactivating it. While this compound is stable against many beta-lactamases, some, like TEM-type beta-lactamases and those produced by highly carbenicillin-resistant P. aeruginosa, can slowly hydrolyze it.[1][4]

Q4: What are the general strategies to mitigate the effects of this compound on non-target flora?

A4: In a laboratory setting, several strategies can be employed:

  • Use of Beta-Lactamase: If the experimental design allows, introducing a broad-spectrum beta-lactamase after a specific time point can inactivate this compound, preventing further effects on the microbial community.

  • Selective Plating: Utilize selective agar media to enumerate or isolate specific non-target populations. For example, this compound-Irgasan-Novobiocin (CIN) agar is used for the selective isolation of Yersinia enterocolitica.[3]

  • Co-culture with a Resistant Strain: Introduce a known resistant, non-interfering bacterial strain that can produce beta-lactamase to protect the more sensitive non-target organisms.

  • In Vivo Mitigation (e.g., Gut Microbiome): The use of probiotics is being explored to help restore the gut microbiome after antibiotic treatment.[8][9][10][11] Specific strains of Lactobacilli and Bifidobacteria have shown promise in reducing the risk of antibiotic-associated diarrhea.[8] However, the effectiveness can be strain-specific, and some probiotics might even delay the microbiome's return to its normal state.[8][12]

Q5: Can this compound be inactivated in a culture medium after it has exerted its effect on the target organism?

A5: Yes, enzymatic inactivation is the most direct method. The addition of a purified beta-lactamase enzyme to the culture medium can effectively hydrolyze and inactivate this compound. This is a common practice in antimicrobial susceptibility testing to prevent antibiotic carryover. The choice of beta-lactamase and its concentration would need to be optimized for your specific experimental conditions.

Part 2: Troubleshooting Guides for Experimental Setups

This section provides practical solutions for specific problems encountered during experiments involving this compound and mixed microbial cultures.

Problem 1: High mortality of non-target bacteria in a co-culture experiment.
  • Possible Causes:

    • The concentration of this compound is too high for the non-target species.

    • The non-target species are more sensitive to this compound than anticipated.

    • Synergistic effects with other compounds in the media.

  • Recommended Solutions:

    • Determine the Minimum Inhibitory Concentration (MIC): Conduct a standard MIC assay for your specific non-target strains to understand their susceptibility level.[13][14]

    • Titrate this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration against your target organism that has the minimal impact on the non-target flora.

    • Time-Limited Exposure: Expose the co-culture to this compound for a limited duration, then inactivate the antibiotic with beta-lactamase.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard clinical laboratory procedures.[14][15]

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should span the expected MIC.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13]

Data Presentation: this compound MICs for Various Bacteria

The following table summarizes MIC data for this compound against different bacteria. Note that these are general ranges, and values for specific strains may vary.

Bacterial SpeciesMIC Range (µg/mL)Susceptibility to this compound
Pseudomonas aeruginosa0.5 - 64Generally Susceptible[4]
Escherichia coli> 64Generally Resistant
Staphylococcus aureusVariable (some strains susceptible)Variable[5]
Enterobacter cloacae> 64Generally Resistant[4]
Proteus morganii> 64Generally Resistant[4]
Bacteroides fragilis> 64Generally Resistant

Data compiled from multiple sources.[4][5]

Problem 2: this compound carryover is affecting downstream applications.
  • Possible Causes:

    • Residual this compound in the culture after centrifugation and washing steps.

    • Adsorption of this compound to bacterial cells or labware.

  • Recommended Solutions:

    • Beta-Lactamase Treatment: Add beta-lactamase to the sample to inactivate any residual this compound. This is the most effective method.

    • Thorough Washing: Increase the number of washing steps (e.g., with phosphate-buffered saline) for your bacterial pellets.

    • Activated Charcoal: For some applications, treating the supernatant with a small amount of activated charcoal can adsorb the antibiotic, but this may also remove other important molecules. This method requires careful validation.

Experimental Workflow: this compound Inactivation in a Mixed Culture

G cluster_0 Experimental Phase cluster_1 Inactivation Phase cluster_2 Downstream Analysis A 1. Co-culture of target and non-target bacteria B 2. Add this compound (selective pressure) A->B C 3. Incubate for defined period B->C D 4. Add Beta-Lactamase to culture C->D E 5. Incubate for 30-60 min at 37°C D->E F 6. Harvest cells or supernatant E->F G 7. Proceed with downstream application (e.g., sequencing, metabolite analysis) F->G G This compound This compound P. aeruginosa (Target) P. aeruginosa (Target) This compound->P. aeruginosa (Target) Inhibits Non-Target Flora Non-Target Flora This compound->Non-Target Flora Limited or No Effect Cell Wall Synthesis Cell Wall Synthesis P. aeruginosa (Target)->Cell Wall Synthesis blocks Microbial Community Shift Microbial Community Shift P. aeruginosa (Target)->Microbial Community Shift Leads to decrease Non-Target Flora->Microbial Community Shift May lead to increase

References

Validation & Comparative

Cefsulodin Versus Carbenicillin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of anti-pseudomonal agents, this guide provides a detailed comparison of the efficacy of cefsulodin and carbenicillin against Pseudomonas aeruginosa. The following sections present quantitative data, experimental protocols, and visual representations of molecular interactions and laboratory workflows to facilitate a comprehensive understanding of these two β-lactam antibiotics.

Quantitative Efficacy Assessment

The in vitro activity of this compound and carbenicillin against P. aeruginosa is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Multiple studies have demonstrated the superior potency of this compound compared to carbenicillin against this opportunistic pathogen.

A comparative study evaluating 109 clinical isolates of P. aeruginosa reported a mean MIC of 3.4 µg/mL for this compound, while the mean MIC for carbenicillin was significantly higher at 36 µg/mL[1]. Another study analyzing 170 strains of P. aeruginosa found that 90% of the isolates were inhibited by this compound at a concentration of 8 µg/mL, with an MIC50 (the concentration required to inhibit 50% of the isolates) of 2 µg/mL. This same study concluded that this compound is, in absolute values, 8 to 128 times more active than carbenicillin[2].

The following tables summarize the MIC data from various studies, providing a clear comparison of the two antibiotics.

Table 1: this compound Efficacy Data against Pseudomonas aeruginosa

ParameterValue (µg/mL)Reference
Mean MIC3.4[1]
MIC502 - 4[3]
MIC908[2]
MIC for Susceptible Strain (PAO4089)0.78[4]
MIC for Resistant Mutant12.5[4]

Table 2: Carbenicillin Efficacy Data against Pseudomonas aeruginosa

ParameterValue (µg/mL)Reference
Mean MIC36[1]
MIC Range3.13 - >1024
MIC for Susceptible Strains (Median)25 - 100[4]

Experimental Protocols

The determination of MIC values is crucial for assessing antibiotic efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing. The two primary methods used are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and carbenicillin are prepared according to CLSI guidelines. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. Molten Mueller-Hinton Agar is cooled to 45-50°C, and the appropriate volume of the antibiotic stock solution is added to achieve the desired final concentration. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension. A control plate containing no antibiotic is also inoculated. The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action, resistance, and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of antibiotic in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate microtiter plate wells with antibiotic and inoculum prep_antibiotic->inoculate_plate dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_plate Examine plate for visible growth (turbidity) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G Mechanism of Action: this compound & Carbenicillin antibiotic This compound / Carbenicillin (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP3 for this compound) antibiotic->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes pbp->crosslinking Inhibition cell_wall Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Leads to weakened cell wall G Mechanisms of Resistance to β-Lactams cluster_pbp PBP Modification cluster_bla Enzymatic Degradation pbp_mutation Mutation in PBP gene (e.g., pbpB for this compound) altered_pbp Altered PBP with reduced affinity for β-lactams pbp_mutation->altered_pbp resistance Antibiotic Resistance altered_pbp->resistance Leads to bla_gene Acquisition of β-lactamase gene bla_enzyme Production of β-lactamase enzyme bla_gene->bla_enzyme antibiotic β-lactam Antibiotic bla_enzyme->antibiotic Hydrolyzes and inactivates antibiotic->resistance Ineffective against resistant bacteria

References

A Comparative Analysis of Cefsulodin and Ceftazidime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the third-generation cephalosporins, cefsulodin and ceftazidime, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their antibacterial activity, mechanisms of action, pharmacokinetic profiles, and resistance mechanisms, supported by experimental data.

Introduction

This compound and ceftazidime are both third-generation cephalosporin antibiotics, a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-negative bacteria. Despite their shared classification, they exhibit distinct differences in their antibacterial spectrum, potency, and clinical applications. This guide offers a side-by-side comparison to aid in the selection and development of these antimicrobial agents.

Chemical Structures

The chemical structures of this compound and ceftazidime form the basis of their differing antibacterial properties.

This compound is a narrow-spectrum cephalosporin.[1] Its chemical formula is C22H20N4O8S2.[2]

Ceftazidime , a broad-spectrum cephalosporin, possesses a more complex side chain which enhances its activity against a wider range of Gram-negative bacteria.[1][3] Its chemical formula is C22H22N6O7S2.[4]

Mechanism of Action

Both this compound and ceftazidime exert their bactericidal effects by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a compromised cell wall and ultimately, cell lysis.[5][6][7]

Mechanism of Action of this compound and Ceftazidime cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Ceftazidime Ceftazidime Ceftazidime->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Mechanism of Action

While the general mechanism is the same, their affinity for specific PBPs differs, contributing to their distinct antibacterial spectra. Ceftazidime has a high affinity for PBP-3 of Pseudomonas aeruginosa and Escherichia coli, which is primarily involved in cell division, leading to the formation of filamentous cells before lysis.[6][7] It also shows affinity for PBP-1a and PBP-1b at higher concentrations.[6][7] In Staphylococcus aureus, ceftazidime has a high affinity for PBP-1 and PBP-2, with less affinity for PBP-3.[6][7] this compound also targets PBPs, with studies in Escherichia coli indicating it interacts specifically with PBP-1a and PBP-1b.[5] In P. aeruginosa, increased resistance to this compound has been associated with reduced binding to PBP-3.[3]

Antibacterial Spectrum and In-Vitro Activity

A key differentiator between the two compounds is their spectrum of activity. Ceftazidime is a broad-spectrum agent with excellent activity against a wide range of Gram-negative bacilli, including Pseudomonas aeruginosa.[1] In contrast, this compound has a narrow spectrum, with its primary activity focused on P. aeruginosa and, to a lesser extent, Staphylococcus aureus.[1][8]

OrganismThis compound MIC90 (µg/mL)Ceftazidime MIC90 (µg/mL)
Pseudomonas aeruginosa168
Staphylococcus aureus-8
Enterobacter cloacae->8
Citrobacter freundii-≥32
Enterobacter aerogenes-≥32

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[8][9]

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and ceftazidime show some similarities, with both being administered parenterally and eliminated primarily through the kidneys.[1] However, there are notable differences in their half-life and protein binding.

ParameterThis compoundCeftazidime
Half-life ~1.5 hours[10]~1.8 - 2.0 hours[11]
Protein Binding Low[1]10-17%[11]
Volume of Distribution ~0.24 L/kg[10]~0.21 - 0.28 L/kg[12][13]
Clearance ~117 mL/min/1.73 m²[10]~100 - 130 mL/min/1.73 m²[11]

Mechanisms of Resistance

Bacterial resistance to both this compound and ceftazidime can emerge through various mechanisms.

This compound: Resistance in P. aeruginosa can develop through the production of β-lactamases that can hydrolyze the drug.[14] Alterations in PBPs, leading to reduced binding affinity, are another key resistance mechanism.[3]

Ceftazidime: A primary mechanism of resistance to ceftazidime is the production of a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can inactivate the antibiotic.[4] Other mechanisms include alterations in PBPs, reduced outer membrane permeability, and the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[4]

Experimental Protocols: Antibiotic Susceptibility Testing

The in-vitro activity of this compound and ceftazidime is commonly determined using standardized methods such as broth microdilution or Kirby-Bauer disk diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Broth Microdilution Workflow A Prepare serial two-fold dilutions of this compound/Ceftazidime in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard). A->B C Include a growth control well (no antibiotic) and a sterility control well (no bacteria). B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Visually inspect the wells for turbidity (bacterial growth). D->E F The MIC is the lowest concentration of the antibiotic with no visible growth. E->F

Broth Microdilution Workflow

Detailed Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and ceftazidime. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[15][16][17][18]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).[15]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

  • Reading Results: Following incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits bacterial growth, as indicated by the absence of turbidity.[15]

Conclusion

This compound and ceftazidime, while both third-generation cephalosporins, present distinct profiles for researchers and drug developers. Ceftazidime's broad spectrum against Gram-negative pathogens, including many multidrug-resistant strains, makes it a valuable tool in combating a wide range of infections.[1] this compound's narrow focus on P. aeruginosa and S. aureus offers a more targeted approach, potentially minimizing the impact on the patient's microbiome.[1][8] The choice between these agents in a research or development context will depend on the specific pathogens of interest and the desired spectrum of activity. Understanding their comparative efficacy, pharmacokinetic properties, and resistance profiles is crucial for informed decision-making in the ongoing effort to combat bacterial infections.

References

A Guide to Validating Cefsulodin Susceptibility Test Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate antimicrobial susceptibility testing (AST) is paramount for evaluating the efficacy of therapeutic agents. This guide provides a comprehensive comparison of methods for validating cefsulodin susceptibility test results, with a focus on experimental protocols and data interpretation. This compound is a cephalosporin antibiotic with a spectrum of activity primarily directed against Pseudomonas aeruginosa and Staphylococcus aureus.

Comparison of Susceptibility Testing Methods

The validation of a this compound susceptibility test result involves comparing its performance against a reference method. The broth microdilution (BMD) method is widely regarded as the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Other common methods include disk diffusion (Kirby-Bauer) and agar dilution.

The performance of a new or alternative testing method is typically evaluated based on its agreement with the reference method. Key performance indicators include:

  • Categorical Agreement (CA): The percentage of isolates for which the test method's interpretive category (e.g., Susceptible, Intermediate, Resistant) matches that of the reference method.

  • Essential Agreement (EA): The percentage of MIC values from the test method that are within ±1 two-fold dilution of the MIC value from the reference BMD method.

  • Error Rates:

    • Very Major Errors (VME): The test method reports a result as Susceptible when the reference method indicates Resistant. This is the most serious type of error, as it can lead to clinical failure.

    • Major Errors (ME): The test method reports a result as Resistant when the reference method indicates Susceptible. This could lead to the unnecessary withholding of a potentially effective antibiotic.

    • Minor Errors (mE): The test method reports a result of Intermediate when the reference method indicates Susceptible or Resistant, or vice-versa.

The following tables summarize historical interpretive criteria for this compound and provide a template for presenting comparative data from a validation study. It is important to note that current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific breakpoints for this compound against Pseudomonas aeruginosa. The breakpoints presented below are based on older, tentative standards.

Table 1: Historical Interpretive Criteria for this compound against Pseudomonas aeruginosa

MethodDisk ContentSusceptibleIntermediateResistantReference
Disk Diffusion 30 µg≥ 18 mm15-17 mm≤ 14 mm[1][2]
MIC (Broth/Agar Dilution) N/A≤ 16 µg/mL32 µg/mL≥ 64 µg/mL[1][2]
MIC (Alternative) N/A≤ 8 µg/mL-> 8 µg/mL[3]

Note: The breakpoints from Barry et al. (1981) were described as "tentative" and may not be appropriate for current clinical use. The alternative MIC breakpoint is from a 1980 study and was presented as a "limit of sensitivity from the therapeutic point of view".[1][2][3]

Table 2: Example Data Presentation for a this compound Susceptibility Test Validation Study

This table illustrates how data from a hypothetical study comparing a new test method to the reference broth microdilution method would be presented.

OrganismReference Method MIC (µg/mL)New Method MIC (µg/mL)Reference CategoryNew Method CategoryAgreement/Error
P. aeruginosa 00144SusceptibleSusceptibleEA, CA
P. aeruginosa 002816SusceptibleSusceptibleEA, CA
P. aeruginosa 0031632SusceptibleIntermediatemE
P. aeruginosa 0046432ResistantIntermediatemE
P. aeruginosa 005≥12816ResistantSusceptibleVME
P. aeruginosa 006432SusceptibleIntermediatemE

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and accuracy of susceptibility testing. Below are the methodologies for the key experiments.

Broth Microdilution (Reference Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Dispense the standardized bacterial suspension into 96-well microtiter plates containing the serial dilutions of this compound. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer)
  • Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter. Interpret the result based on established zone diameter breakpoints.

Agar Dilution
  • Antimicrobial Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10^4 CFU per spot.

  • Inoculation: Using an inoculum-replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating a this compound susceptibility test and the relationship between different testing methods.

G cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_results Data Acquisition cluster_analysis Analysis & Validation isolate Bacterial Isolate (e.g., P. aeruginosa) mcfarland Prepare 0.5 McFarland Standard Inoculum isolate->mcfarland bmd Broth Microdilution (BMD) Reference Method mcfarland->bmd disk Disk Diffusion (Test Method) mcfarland->disk agar Agar Dilution (Test Method) mcfarland->agar bmd_mic Determine BMD MIC bmd->bmd_mic disk_zone Measure Zone Diameter disk->disk_zone agar_mic Determine Agar MIC agar->agar_mic interpret Interpret Categories (S, I, R) using Breakpoints bmd_mic->interpret disk_zone->interpret agar_mic->interpret compare Compare Test Method to Reference Method interpret->compare calc Calculate Agreement (CA, EA) and Error Rates (VME, ME, mE) compare->calc validate Validate Test Method Performance calc->validate G bmd Broth Microdilution (BMD) - Reference Method - Quantitative (MIC) agar Agar Dilution - Alternative Method - Quantitative (MIC) bmd->agar Comparison of MIC values disk Disk Diffusion - Alternative Method - Qualitative (Zone Diameter) bmd->disk Correlation of MIC and Zone Diameter agar->disk Correlation of MIC and Zone Diameter

References

Comparative Guide to the Cross-Reactivity of Cefsulodin in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunological cross-reactivity of cefsulodin, a third-generation cephalosporin antibiotic. The information presented herein is intended to assist researchers and drug development professionals in understanding the specificity of immunological assays designed for the detection of this compound and in selecting appropriate alternative antibiotics for comparative studies.

Introduction to this compound and Immunological Cross-Reactivity

This compound is a narrow-spectrum cephalosporin primarily effective against Pseudomonas aeruginosa. In the development of immunoassays for therapeutic drug monitoring or residue detection, the specificity of the antibodies used is of paramount importance. Cross-reactivity, the extent to which an antibody binds to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results. For cephalosporins, cross-reactivity is largely determined by the structural similarity of the R1 and R2 side chains attached to the core 7-aminocephalosporanic acid nucleus.

This guide focuses on the cross-reactivity of this compound in the context of immunological assays, providing available experimental data, detailed methodologies for relevant experiments, and visual representations of key processes.

Data Presentation: this compound Cross-Reactivity

Quantitative data from competitive immunoassays detailing the cross-reactivity of this compound with a wide range of beta-lactam antibiotics is not extensively available in the public literature. However, qualitative data from immunological studies provides valuable insights into its cross-reactivity profile. The following table summarizes these findings and includes a comparison of the R1 side chain structures, which are the primary determinants of immunological cross-reactivity.

Compound Qualitative Cross-Reactivity with Anti-Cefsulodin Antibodies R1 Side Chain Structure Reference
This compound High (Target Analyte)Phenylacetyl with a sulfonic acid groupTsuchiya et al., 1979[1]
Sulbenicillin Cross-reactivePhenylacetyl with a sulfonic acid groupTsuchiya et al., 1979[1]
Cephaloridine Not Cross-reactiveThienylacetylTsuchiya et al., 1979[1]
Penicillin G Not Cross-reactivePhenylacetylTsuchiya et al., 1979[1]
7-Aminocephalosporanic Acid Not Cross-reactiveNone (Core Nucleus)Tsuchiya et al., 1979[1]

Note: The cross-reactivity is dependent on the specific antibody used in the assay.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the cross-reactivity of this compound.

Hapten Synthesis and Conjugation for Antibody Production

To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein, a process known as haptenization.

Materials:

  • This compound sodium salt

  • Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)

  • Coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, N-hydroxysuccinimide - NHS)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Dialysis tubing or centrifugal ultrafiltration devices

Procedure:

  • Activation of this compound: A carboxyl group on the this compound molecule (or a derivative) is activated using EDC and NHS in an appropriate buffer. This reaction forms an NHS-ester intermediate which is reactive towards primary amines on the carrier protein.

  • Conjugation to Carrier Protein: The activated this compound is added to a solution of the carrier protein (BSA or KLH) in PBS. The mixture is incubated for several hours at room temperature or overnight at 4°C with gentle stirring to allow for the formation of stable amide bonds.

  • Purification of the Conjugate: The resulting this compound-protein conjugate is purified from unreacted hapten and coupling agents by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.

  • Characterization: The successful conjugation is confirmed and the hapten-to-protein molar ratio is determined using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for determining the cross-reactivity of an antibody with various compounds.

Materials:

  • Microtiter plates (96-well)

  • This compound-specific antibody (polyclonal or monoclonal)

  • This compound-protein conjugate (for coating)

  • This compound standard

  • Competing beta-lactam antibiotics

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound conjugate.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the this compound-specific antibody is mixed with varying concentrations of the this compound standard or the competing beta-lactam antibiotics. These mixtures are then added to the coated wells and incubated for 1-2 hours at room temperature. During this step, the free antibiotic in the solution competes with the coated this compound conjugate for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and antibiotics.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Signal Development: The substrate solution is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at the appropriate wavelength using a plate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The concentration of the competing antibiotic that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Antibiotic) x 100

Mandatory Visualizations

Experimental Workflow for Competitive ELISA

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat_Plate Coat Plate with This compound-Protein Conjugate Wash_1 Wash Coat_Plate->Wash_1 Block Block Wells Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Mix Add Mix to Wells Wash_2->Add_Mix Prepare_Mix Prepare Antibody + (Standard or Competitor) Mix Prepare_Mix->Add_Mix Incubate_1 Incubate Add_Mix->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash_3->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Substrate Add Substrate Wash_4->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance

Caption: Workflow of a competitive ELISA for assessing cross-reactivity.

Generalized B-Cell Activation by a Hapten-Carrier Conjugate

G cluster_antigen_recognition Antigen Recognition cluster_b_cell_activation B-Cell Activation cluster_t_cell_help T-Cell Help cluster_differentiation Differentiation & Antibody Production Hapten_Carrier This compound-Carrier Conjugate BCR B-Cell Receptor (BCR) Hapten_Carrier->BCR Binds Signal_Transduction Signal Transduction Cascade BCR->Signal_Transduction Internalization Antigen Internalization & Processing BCR->Internalization MHC_Presentation Presentation on MHC-II Internalization->MHC_Presentation T_Helper Helper T-Cell MHC_Presentation->T_Helper Recognizes B_Cell_Proliferation B-Cell Proliferation & Differentiation T_Helper->B_Cell_Proliferation Provides Help (Cytokines) Plasma_Cell Plasma Cell B_Cell_Proliferation->Plasma_Cell Memory_B_Cell Memory B-Cell B_Cell_Proliferation->Memory_B_Cell Antibodies Anti-Cefsulodin Antibodies Plasma_Cell->Antibodies Secretes

Caption: Generalized pathway of B-cell activation by a hapten-carrier conjugate.

Conclusion

The immunological cross-reactivity of this compound is primarily dictated by its R1 side chain structure. As demonstrated by early immunological studies, it shows cross-reactivity with other beta-lactams sharing a similar phenylacetyl group with a sulfonic acid moiety, such as sulbenicillin.[1] Conversely, it does not significantly cross-react with cephalosporins or penicillins that have different R1 side chains.[1]

For researchers developing immunoassays for this compound, it is crucial to screen the developed antibodies against a panel of structurally related and commonly co-administered antibiotics to fully characterize the assay's specificity. The provided experimental protocols offer a framework for conducting such validation studies. The continued development of highly specific monoclonal antibodies will be instrumental in creating reliable and accurate immunoassays for this compound.

References

comparing cefsulodin's performance with other selective agents for Yersinia

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of clinical and food microbiology, the efficient isolation and identification of pathogenic Yersinia species, particularly Yersinia enterocolitica, are paramount for timely diagnosis and outbreak investigation. Cefsulodin, a key component of this compound-Irgasan-Novobiocin (CIN) agar, plays a pivotal role in the selective recovery of these microorganisms. This guide provides a comprehensive comparison of CIN agar's performance against other selective media, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their endeavors.

Superior Selectivity and Recovery with CIN Agar

This compound-Irgasan-Novobiocin (CIN) agar is a highly selective and differential medium specifically designed for the isolation of Yersinia enterocolitica.[1][2] Its formulation, developed by Schiemann in 1979, incorporates a combination of selective agents to suppress the growth of competing flora commonly found in clinical and food samples.[1][2][3] this compound, a cephalosporin antibiotic, is primarily effective against Pseudomonas aeruginosa and also inhibits many other Gram-negative and Gram-positive bacteria.[2][4] This is complemented by irgasan, which targets Gram-positive bacteria and fungi, and novobiocin, which further suppresses other enteric bacteria.[1][4] Crystal violet and bile salts (or sodium deoxycholate) are also included to inhibit Gram-positive organisms.[1][5]

The differential aspect of CIN agar relies on the fermentation of mannitol by Yersinia. Mannitol-fermenting species like Y. enterocolitica produce acid, which lowers the pH and results in the formation of characteristic colonies with a deep red center and a translucent border, often described as a "bull's-eye".[1][4][6] This distinct morphology facilitates the presumptive identification of Yersinia.

Numerous studies have demonstrated the superior performance of CIN agar compared to other conventional selective media. One comparative study evaluated the recovery of 35 strains of Y. enterocolitica on various media. The results, summarized in the table below, highlight the exceptional recovery rate of CIN agar, especially from fecal specimens.

Selective Agar Medium Recovery of Pure Cultures (%) [7]Recovery from Fecal Suspensions (10² CFU/plate) (%) [7]Selectivity (% Inhibition of Fecal Flora) [7]
CIN Agar 8510095
MacConkey (MAC) Agar 7507
Salmonella-Shigella (SS) Agar 481150
Cellobiose-Arginine-Lysine (CAL) Agar 626365
Pectin Agar 7004
Y Medium 1514≥99.9

Another study comparing CIN agar with MacConkey agar for the isolation of Yersinia from poultry carcasses found CIN agar to be more efficient, yielding a higher number of positive samples for both Yersinia spp. and Y. enterocolitica.[8]

Modified CIN Agar: Enhancing Discrimination

Despite its high selectivity, standard CIN agar can sometimes fail to distinguish Yersinia from other mannitol-fermenting bacteria such as Serratia liquefaciens, Enterobacter agglomerans, Aeromonas spp., and Citrobacter spp.[9] To address this, a modified CIN agar has been developed. This modified formulation includes additional components to detect biochemical activities like H₂S production, allowing for better discrimination of Yersinia colonies from these interfering species.[10] The modified CIN agar has been shown to exhibit a higher recovery rate of Y. enterocolitica from both artificially prepared bacterial cultures and naturally contaminated samples when compared to the standard CIN formulation.[10][11]

Experimental Protocols

Preparation of this compound-Irgasan-Novobiocin (CIN) Agar

Principle: This protocol is based on the formulation by Schiemann. The basal medium is sterilized by autoclaving, while the heat-labile selective agents are added after the medium has cooled.

Materials:

  • Yersinia Selective Agar Base (containing peptones, yeast extract, mannitol, sodium pyruvate, magnesium sulfate, sodium chloride, sodium deoxycholate, sodium cholate, neutral red, crystal violet, and agar)

  • Yersinia Selective Supplement (containing this compound, irgasan, and novobiocin)

  • Sterile distilled water

  • Autoclave

  • Water bath

  • Sterile petri dishes

Procedure:

  • Suspend the Yersinia Selective Agar Base in sterile distilled water according to the manufacturer's instructions.

  • Heat to boiling to dissolve the medium completely.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to approximately 45-50°C in a water bath.

  • Aseptically rehydrate the Yersinia Selective Supplement with the recommended amount of sterile diluent.

  • Add the rehydrated supplement to the cooled agar base and mix thoroughly but gently to avoid bubble formation.

  • Pour the supplemented medium into sterile petri dishes and allow it to solidify.

Isolation of Yersinia from Clinical or Food Samples

Principle: This workflow outlines the direct plating and optional cold enrichment steps for the isolation of Yersinia from complex samples.

Procedure:

  • Direct Plating:

    • Homogenize the sample (e.g., feces, food rinse) in a suitable sterile diluent such as phosphate-buffered saline (PBS).

    • Prepare serial dilutions of the homogenate.

    • Inoculate CIN agar plates with a defined volume of the appropriate dilutions.

    • Spread the inoculum evenly over the agar surface using a sterile spreader.

  • Cold Enrichment (Optional, for low bacterial loads):

    • Inoculate the sample into an enrichment broth like PBS.

    • Incubate at 4°C for 1 to 3 weeks.

    • Periodically subculture from the enrichment broth onto CIN agar plates.

  • Incubation:

    • Incubate the inoculated CIN agar plates at 22-32°C for 24-48 hours.[5] A lower incubation temperature (25°C) is often recommended as it can enhance the characteristic "bull's-eye" colony morphology.[6]

  • Colony Examination and Confirmation:

    • Examine the plates for typical "bull's-eye" colonies: a dark red center with a surrounding transparent border.[1][4]

    • Subculture presumptive Yersinia colonies onto a non-selective medium (e.g., Tryptic Soy Agar) for purification.

    • Perform further biochemical and serological tests for definitive identification.

Visualizing the Workflow and Logic

To better illustrate the processes involved in Yersinia isolation and the logic behind the selectivity of CIN agar, the following diagrams are provided.

Experimental_Workflow_for_Yersinia_Isolation cluster_sample_prep Sample Preparation cluster_isolation Isolation cluster_incubation_id Incubation & Identification Sample Clinical or Food Sample Homogenization Homogenize in PBS Sample->Homogenization Serial_Dilution Serial Dilutions Homogenization->Serial_Dilution Cold_Enrichment Cold Enrichment (4°C) Homogenization->Cold_Enrichment Optional Direct_Plating Direct Plating on CIN Agar Serial_Dilution->Direct_Plating Incubation Incubate 22-32°C for 24-48h Direct_Plating->Incubation Subculture Subculture on CIN Agar Cold_Enrichment->Subculture Subculture->Incubation Examine Examine for 'Bull's-eye' Colonies Incubation->Examine Confirmation Biochemical/Serological Confirmation Examine->Confirmation

Caption: Experimental workflow for the isolation of Yersinia species.

CIN_Agar_Selectivity_Mechanism cluster_selective_agents Selective Agents in CIN Agar cluster_inhibited_organisms Inhibited Microorganisms cluster_selected_organisms Selected Organism This compound This compound Pseudomonas P. aeruginosa This compound->Pseudomonas Inhibits Other_Enterics Other Enteric Bacteria (e.g., E. coli, Klebsiella) This compound->Other_Enterics Inhibits Yersinia Yersinia spp. Irgasan Irgasan Gram_Positive Gram-positive Bacteria Irgasan->Gram_Positive Inhibits Fungi Fungi Irgasan->Fungi Inhibits Novobiocin Novobiocin Novobiocin->Other_Enterics Inhibits Bile_Salts Bile Salts / Crystal Violet Bile_Salts->Gram_Positive Inhibits

References

Synergistic Interplay: A Comparative Analysis of Cefsulodin and Tobramycin Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of β-lactam antibiotics and aminoglycosides has long been a cornerstone in the therapeutic arsenal against severe Pseudomonas aeruginosa infections. This guide provides a detailed comparison of the synergistic activity of cefsulodin, a third-generation cephalosporin with specific anti-pseudomonal activity, and tobramycin, a potent aminoglycoside. By examining in vitro synergistic studies, underlying mechanisms, and relevant experimental protocols, this document aims to furnish researchers with critical data to inform further investigation and potential drug development strategies.

In Vitro Synergy: Quantitative Insights

The synergistic interaction between this compound and tobramycin against P. aeruginosa has been demonstrated in multiple studies. Synergy is typically quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.

A comprehensive review of anti-pseudomonal agents reported that this compound acts synergistically with all aminoglycosides, including tobramycin, against a significant portion of P. aeruginosa isolates.[1] Furthermore, another study investigating combinations of β-lactams and fosfomycin found that the addition of a small amount of tobramycin (0.25 µg/ml) enhanced the synergistic activities of the this compound-fosfomycin combination against P. aeruginosa.[2]

Antibiotic CombinationMethodKey FindingReference
This compound + Aminoglycosides (including Tobramycin)Not Specified (Review)Synergy observed against 20%-80% of P. aeruginosa isolates.[1]
This compound + Fosfomycin + TobramycinAgar Plate Dilution CheckerboardThe addition of tobramycin enhanced the synergistic activity of the this compound-fosfomycin combination.[2]

Mechanism of Synergistic Action

The enhanced efficacy of the this compound-tobramycin combination is attributed to a multi-step mechanism targeting different components of the bacterial cell. This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial outer membrane.

Tobramycin, an aminoglycoside, functions by inhibiting protein synthesis through irreversible binding to the 30S ribosomal subunit. It is proposed that the initial damage to the cell wall by this compound facilitates the uptake of tobramycin into the periplasm and subsequently into the cytoplasm, leading to a more potent bactericidal effect than either agent alone.

SynergyMechanism cluster_Cell Pseudomonas aeruginosa Cell OuterMembrane Outer Membrane Periplasm Periplasmic Space OuterMembrane->Periplasm Increased Permeability InnerMembrane Inner Membrane Periplasm->InnerMembrane Transport Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Ribosome 30S Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits This compound This compound CellWall Cell Wall Synthesis (Peptidoglycan) This compound->CellWall Inhibits Tobramycin Tobramycin Tobramycin->OuterMembrane Permeabilizes Tobramycin->Ribosome Binds to CellWall->OuterMembrane Disrupts Integrity BacterialDeath Enhanced Bacterial Death CellWall->BacterialDeath ProteinSynth->BacterialDeath

Proposed mechanism of synergistic action between this compound and tobramycin.

Experimental Protocols

To facilitate the replication and further exploration of these synergistic interactions, detailed methodologies for key in vitro assays are provided below.

Checkerboard Assay Workflow

The checkerboard assay is a standard method to quantify the in vitro synergy of two antimicrobial agents.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare serial dilutions of this compound and Tobramycin in microtiter plates assay1 Inoculate plates with bacterial suspension prep1->assay1 prep2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep2->assay1 assay2 Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) assay1->assay2 analysis1 Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination assay2->analysis1 analysis2 Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) analysis1->analysis2 analysis3 Interpret FIC Index: ≤ 0.5: Synergy > 0.5 to 4: Additive/Indifference > 4: Antagonism analysis2->analysis3

A generalized workflow for the checkerboard synergy assay.
Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.

Methodology:

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Drug Concentrations: The antibiotics are added to the bacterial cultures at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x MIC), both individually and in combination. A growth control without any antibiotic is also included.

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.

  • Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

In Vivo Studies and Clinical Implications

While in vitro data strongly supports the synergistic activity of this compound and tobramycin, there is a notable lack of dedicated in vivo animal models specifically evaluating this combination against P. aeruginosa infections. One study in a neutropenic mouse model of P. aeruginosa pyelonephritis demonstrated that the combination of this compound with a human anti-lipopolysaccharide monoclonal antibody resulted in a significantly higher survival rate compared to either agent alone. This suggests that combination therapies involving this compound can be highly effective in a compromised host.

The clinical evidence for the use of this compound in combination with aminoglycosides is often part of broader studies on anti-pseudomonal therapies. These studies generally support the use of combination therapy for serious P. aeruginosa infections to enhance efficacy and potentially mitigate the emergence of resistance.

Conclusion

The synergistic relationship between this compound and tobramycin against Pseudomonas aeruginosa is well-supported by in vitro evidence, primarily through the mechanism of enhanced aminoglycoside uptake following cell wall disruption by the β-lactam. The provided experimental protocols offer a framework for further research to explore the full potential of this combination. Future studies should focus on in vivo models to validate the in vitro synergy and to establish optimal dosing regimens for potential clinical applications. The development of robust combination therapies remains a critical strategy in combating infections caused by this opportunistic and often multidrug-resistant pathogen.

References

Cefsulodin: A Comparative Guide on its Dichotomous Role in Laboratory and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefsulodin, a third-generation cephalosporin, holds a unique position in the landscape of antimicrobial agents. While it serves as a valuable tool in laboratory research due to its targeted activity, its clinical utility is fraught with limitations. This guide provides an objective comparison of this compound's performance in these two distinct environments, supported by experimental data, to inform future research and drug development endeavors.

Executive Summary

In the laboratory, this compound is a potent and specific inhibitor of Pseudomonas aeruginosa. However, its transition to clinical applications has been hampered by a narrow spectrum of activity, the rapid development of resistance, and a notable discordance between in vitro susceptibility and patient outcomes. This guide will delve into the specifics of these limitations, offering a comprehensive overview for the scientific community.

In Vitro Performance: A Targeted Approach

This compound's primary laboratory application lies in its selective activity against Pseudomonas aeruginosa. This specificity makes it a useful agent in research for isolating or studying this particular pathogen. Its in vitro potency is demonstrated by its low minimum inhibitory concentrations (MICs).

Table 1: Comparative In Vitro Activity of this compound and Other Antipseudomonal Antibiotics against Pseudomonas aeruginosa
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 28[1][2]
Ceftazidime 28[3][4][5]
Piperacillin-Tazobactam 4>64[4]
Meropenem 0.58[4]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols: Determining In Vitro Susceptibility

The data presented above is typically generated using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method (Adapted from CLSI M07-A11)
  • Preparation of Inoculum: A standardized inoculum of the test organism (Pseudomonas aeruginosa) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound and other comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Clinical Performance: A Tale of Diminishing Returns

Despite its promising in vitro activity, this compound's clinical efficacy is often compromised. Several factors contribute to this discrepancy between the laboratory bench and the patient's bedside.

Narrow Spectrum of Activity

This compound's activity is largely restricted to Pseudomonas aeruginosa[6][7]. This narrow spectrum makes it unsuitable for empirical therapy, where the causative pathogen is often unknown. In polymicrobial infections, its use would necessitate combination with other antibiotics, complicating treatment regimens.

Emergence of Resistance

Pseudomonas aeruginosa has a remarkable ability to develop resistance to antimicrobial agents, and this compound is no exception. In some cases, resistance has been observed to emerge during the course of therapy[8]. The primary mechanisms of resistance include:

  • Modification of Penicillin-Binding Proteins (PBPs): this compound's mechanism of action involves binding to PBPs, essential enzymes in bacterial cell wall synthesis. Alterations in these proteins can reduce the drug's binding affinity, leading to resistance.

  • Production of β-Lactamases: The production of β-lactamase enzymes that can hydrolyze and inactivate this compound is a significant resistance mechanism.

  • Efflux Pumps: These membrane proteins can actively transport this compound out of the bacterial cell, preventing it from reaching its target.

G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to PBP_mutated Mutated PBPs This compound->PBP_mutated Reduced binding BetaLactamase β-Lactamase This compound->BetaLactamase Hydrolysis by EffluxPump Efflux Pump This compound->EffluxPump Transported by CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to Cefsulodin_inactivated Inactive this compound BetaLactamase->Cefsulodin_inactivated Cefsulodin_expelled Expelled this compound EffluxPump->Cefsulodin_expelled

Caption: this compound's mechanism of action and resistance pathways.

Discordance Between In Vitro Susceptibility and Clinical Outcome

A significant challenge in the clinical use of this compound is the observation that in vitro susceptibility does not always translate to clinical success. A study on the treatment of Pseudomonas aeruginosa urinary tract infections found that the clearance of the bacteria was not related to whether the infecting strain was susceptible to 4 µg/mL of this compound in vitro[9]. This suggests that standard laboratory tests may not fully predict the in vivo effectiveness of the drug.

G cluster_lab Laboratory Setting cluster_clinical Clinical Setting Lab_Test In Vitro Susceptibility Test (e.g., MIC) Susceptible Susceptible Lab_Test->Susceptible Resistant Resistant Lab_Test->Resistant Success Treatment Success Susceptible->Success Expected Correlation Failure Treatment Failure Susceptible->Failure Observed Discordance Resistant->Failure Expected Correlation Clinical_Outcome Clinical Outcome Clinical_Outcome->Success Clinical_Outcome->Failure

Caption: Discordance between laboratory susceptibility and clinical outcome.

Conclusion: A Niche Tool with Important Lessons

This compound remains a valuable reagent in the research laboratory for its targeted activity against Pseudomonas aeruginosa. However, its limitations in the clinical setting underscore the complexities of antibiotic therapy. The challenges posed by its narrow spectrum, the emergence of resistance, and the disconnect between in vitro and in vivo performance provide crucial insights for the development of new antimicrobial agents. For researchers and drug development professionals, the story of this compound serves as a reminder of the importance of considering the dynamic interplay between the pathogen, the host, and the antibiotic in the quest for effective treatments.

References

Evaluating Cefsulodin's Efficacy Against Multi-Drug Resistant Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cefsulodin's efficacy against multi-drug resistant (MDR) Pseudomonas aeruginosa, contextualized against contemporary antipseudomonal agents. Given that this compound is an older antibiotic, much of the direct comparative data predates the widespread emergence of today's complex MDR phenotypes. This document integrates historical data for this compound with recent data for current first-line therapies to offer a comprehensive perspective for researchers.

Executive Summary

This compound is a narrow-spectrum cephalosporin with targeted activity against Pseudomonas aeruginosa. Its primary mechanism of action is the inhibition of penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis. Historically, it demonstrated potent activity against P. aeruginosa; however, its utility in the modern era of multi-drug resistance is limited due to well-defined resistance mechanisms, including target site modification and enzymatic degradation. This guide presents available in vitro susceptibility data, details the molecular pathways of its action and resistance, and outlines the experimental protocols used to derive this information.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and current standard-of-care antibiotics against P. aeruginosa. It is critical to note the different timeframes of data collection, which reflect different eras of antimicrobial resistance patterns.

Table 1: this compound MIC Distribution against P. aeruginosa

AntibioticYear of DataNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound1984-2-4-
This compound1990Parent Strain0.78-
This compound1990Resistant Mutant12.5-

Note: The data for this compound is historical. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Contemporary Antipseudomonal Antibiotics MIC Distributions against MDR P. aeruginosa

AntibioticYear of DataNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ceftolozane-Tazobactam20222238>256
Ceftazidime-Avibactam202222316>256
Meropenem2016-64-128-
Piperacillin-Tazobactam2023---

Note: This data reflects recent surveillance of MDR isolates and showcases the higher MICs required to inhibit these contemporary strains.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes relevant to evaluating this compound's efficacy.

Mechanism of Action and PBP3-Mediated Resistance

cluster_cell Pseudomonas aeruginosa cluster_pbp3 PBP3-Mediated Resistance OM Outer Membrane PP Periplasmic Space OM->PP Cefsulodin_in This compound PP->Cefsulodin_in IM Inner Membrane CP Cytoplasm PBP3_normal PBP3 (Penicillin-Binding Protein 3) CellWall Peptidoglycan Synthesis PBP3_normal->CellWall Blocked pbpB_normal pbpB gene (wild-type) pbpB_normal->PBP3_normal Encodes pbpB_mutant pbpB gene (mutation) pbpB_normal->pbpB_mutant Mutation PBP3_mutant Mutated PBP3 NoBinding Reduced Binding pbpB_mutant->PBP3_mutant Encodes Cefsulodin_out This compound Cefsulodin_out->OM Cefsulodin_in->PBP3_normal Binds to & Inhibits Cefsulodin_in->PBP3_mutant Lysis Cell Lysis CellWall->Lysis Resistance Resistance

Caption: this compound's mechanism of action and resistance via PBP3 mutation.

AmpC β-Lactamase-Mediated Resistance

cluster_cell Pseudomonas aeruginosa This compound This compound PBP PBPs This compound->PBP Inhibits Hydrolysis This compound Hydrolysis (Inactivation) This compound->Hydrolysis PG_turnover Peptidoglycan Turnover PBP->PG_turnover Alters Muropeptides Muropeptides (anhNAM-P3/P5) PG_turnover->Muropeptides Increases AmpG AmpG Permease Muropeptides->AmpG AmpR AmpR (inactive) AmpG->AmpR AmpR_active AmpR (active) AmpR->AmpR_active Activation by Muropeptides ampC ampC gene AmpR_active->ampC Induces Transcription AmpC_lactamase AmpC β-lactamase ampC->AmpC_lactamase Translation AmpC_lactamase->Hydrolysis UDP_NAM_P5 UDP-NAM-pentapeptide (Repressor) UDP_NAM_P5->AmpR Maintains Inactive State

Caption: Signaling pathway of AmpC β-lactamase induction leading to this compound resistance.

Experimental Workflow for Efficacy Evaluation

cluster_workflow Antibiotic Efficacy Evaluation Workflow start Isolate MDR P. aeruginosa mic In Vitro Susceptibility Testing (Broth Microdilution) start->mic mic_result Determine MIC₅₀ & MIC₉₀ mic->mic_result model In Vivo Murine Pneumonia Model mic_result->model infect Intratracheal Infection model->infect treat Administer this compound & Comparator Antibiotics infect->treat evaluate Evaluate Outcomes (Bacterial Load, Survival) treat->evaluate end Comparative Efficacy Data evaluate->end

Caption: A typical experimental workflow for evaluating antibiotic efficacy.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro potency of an antimicrobial agent.

Principle: Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism, P. aeruginosa. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Detailed Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates: Using sterile cation-adjusted Mueller-Hinton broth (CAMHB), serial two-fold dilutions of the this compound stock solution are prepared across the wells of a 96-well plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: A suspension of the MDR P. aeruginosa isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The plates are visually inspected or read using a plate reader. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Murine Pneumonia Model for In Vivo Efficacy Evaluation

This in vivo model is used to assess the therapeutic efficacy of an antibiotic in a living organism, providing data that is more clinically relevant than in vitro testing alone.

Principle: Mice are rendered transiently neutropenic to facilitate infection and then infected via intratracheal instillation of a standardized inoculum of MDR P. aeruginosa. At a predetermined time post-infection, treatment with the test antibiotic (this compound) and comparators is initiated. Efficacy is typically assessed by determining the reduction in bacterial load in the lungs and/or by monitoring survival rates.

Detailed Methodology:

  • Animal Model: Immunocompromised (e.g., neutropenic) mice are often used to establish a robust infection. Neutropenia can be induced by intraperitoneal injection of cyclophosphamide.

  • Bacterial Inoculum: A mid-logarithmic phase culture of MDR P. aeruginosa is washed and resuspended in sterile saline to a predetermined concentration (e.g., 1-5 x 10⁶ CFU per mouse).

  • Infection: Mice are anesthetized, and the bacterial suspension is delivered directly into the lungs via non-invasive intratracheal instillation.

  • Treatment: At a specified time post-infection (e.g., 2 hours), therapeutic regimens are initiated. This compound and comparator antibiotics are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dosages and frequencies. A control group receives a placebo (e.g., sterile saline).

  • Efficacy Assessment:

    • Bacterial Load: At a defined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the lungs are aseptically harvested, homogenized, and serially diluted for CFU plating to determine the bacterial burden.

    • Survival Studies: In separate cohorts, animal survival is monitored over a period of several days.

  • Data Analysis: The efficacy of this compound is compared to the placebo and comparator antibiotic groups by analyzing the reduction in lung bacterial counts or the increase in survival rates.

Conclusion

The available data indicate that this compound has a targeted and potent mechanism of action against susceptible P. aeruginosa. However, the emergence of resistance through PBP3 modification and AmpC β-lactamase hyperproduction has significantly limited its clinical utility, especially in the context of MDR strains.[1][2] Contemporary antipseudomonal agents, such as ceftolozane-tazobactam and ceftazidime-avibactam, generally exhibit superior in vitro activity against modern MDR isolates, although resistance to these newer agents is also a growing concern. For research and development purposes, this compound can serve as a valuable tool for studying specific resistance mechanisms in P. aeruginosa, but its role as a therapeutic option for MDR infections is likely to be very limited. Future research could explore its potential in combination therapies or against specific, well-defined susceptible isolates.

References

literature review comparing cefsulodin to third-generation cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the semi-synthetic cephalosporin, cefsulodin, and the broader class of third-generation cephalosporins. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective antibacterial activities, mechanisms of action, and resistance profiles, supported by experimental data and protocols.

Introduction and Classification

Cephalosporins are a major class of β-lactam antibiotics that have been categorized into "generations" based on their spectrum of antimicrobial activity.[1] Generally, progression from the first to the third generation is marked by an increased activity against Gram-negative bacteria and enhanced stability against β-lactamases.[1][2]

This compound is a cephalosporin with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa and Staphylococcus aureus.[3][4] Although sometimes classified as a third-generation cephalosporin due to its development timeline and specific anti-pseudomonal focus, its limited spectrum sets it apart from the broad-spectrum agents typical of this class.[4][5]

Third-Generation Cephalosporins (e.g., ceftazidime, cefotaxime, ceftriaxone) are characterized by their broad-spectrum activity against a wide range of Gram-negative bacteria, including many that are resistant to earlier generations.[6][7][8] They are particularly effective against the Enterobacteriaceae family.[6][9][10] Some, like ceftazidime, also possess potent anti-pseudomonal activity.[11][12][13]

G cluster_cephalosporins Cephalosporin Antibiotics cluster_classes Comparative Classes cluster_examples Examples of Third-Generation Cephalosporins Cephalosporins Cephalosporins This compound This compound (Narrow Spectrum) Cephalosporins->this compound TGC Third-Generation Cephalosporins (Broad Spectrum) Cephalosporins->TGC Ceftazidime Ceftazidime TGC->Ceftazidime Cefotaxime Cefotaxime TGC->Cefotaxime Ceftriaxone Ceftriaxone TGC->Ceftriaxone

Caption: Hierarchical classification of this compound and Third-Generation Cephalosporins.

Mechanism of Action

Both this compound and third-generation cephalosporins share the fundamental mechanism of action common to all β-lactam antibiotics. They disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death.[4][7]

The process involves:

  • Penetration: The antibiotic penetrates the bacterial outer membrane to reach the periplasmic space.[6]

  • Target Binding: The β-lactam ring binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[7][14][15] this compound specifically targets PBP-1A and PBP-1B in P. aeruginosa.[14]

  • Inhibition of Cross-linking: This binding prevents the transpeptidation (cross-linking) of peptidoglycan chains, which are crucial for the structural integrity of the cell wall.[4][15]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell death.[4]

G cluster_workflow Mechanism of Action of β-Lactam Antibiotics start β-Lactam Antibiotic (e.g., this compound, TGCs) pbp Binds to Penicillin-Binding Proteins (PBPs) start->pbp inhibit Inhibits Peptidoglycan Cross-linking pbp->inhibit weaken Weakens Bacterial Cell Wall inhibit->weaken lysis Cell Lysis & Death weaken->lysis

Caption: General mechanism of action for this compound and Third-Generation Cephalosporins.

Comparative Performance Data

Spectrum of Antibacterial Activity

The most significant difference between this compound and third-generation cephalosporins lies in their spectrum of activity. This compound is a narrow-spectrum agent, whereas third-generation cephalosporins are broad-spectrum.[6][11]

FeatureThis compoundThird-Generation Cephalosporins (General)
Primary Spectrum Narrow-spectrum.[11]Broad-spectrum.[1][6]
Gram-Positive Activity Primarily active against Staphylococcus aureus (including penicillinase-producing strains).[3] Inactive against enterococci.[16]Less active against staphylococci than first-generation cephalosporins.[8] Active against nonenterococcal streptococci.[9][10]
Gram-Negative Activity Potent activity almost exclusively against Pseudomonas aeruginosa.[4][17] Little to no activity against Enterobacteriaceae.[18]Excellent activity against Enterobacteriaceae (E. coli, Klebsiella spp., Proteus spp. etc.).[6][9][10]
Anti-Pseudomonal Activity High; this is its primary clinical application.[15][19][20]Varies by agent. Ceftazidime has excellent activity, comparable to or greater than this compound.[11][21][22] Cefotaxime and Ceftriaxone have moderate to poor activity.[9][10]
Anaerobic Activity Very limited activity.[4]Generally good, but many strains of Bacteroides fragilis are resistant.[9]
In Vitro Potency (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. The data below is compiled from multiple in vitro studies.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Pseudomonas aeruginosa This compound 2.0[19]8.0[19]15[21]
Ceftazidime --2.1[21]
Cefotaxime 19[9]--
Ceftriaxone 8.0 - 16.0[10]12 - 28[23]-
Staphylococcus aureus This compound ---
Ceftazidime 8.0 (mode)[22]--
Cefotaxime 1.1 - 1.9[9]--
Ceftriaxone 2.0[10]≤ 5.0[23]-
Enterobacteriaceae (e.g., E. coli)This compound InactiveInactive-
Ceftazidime ≤ 0.12 (mode)[22]< 8.0[22]-
Cefotaxime < 0.5[9]< 8.0[9]-
Ceftriaxone ≤ 0.004 - 0.5[10]≤ 8.0[23]-

Note: MIC values can vary based on testing methodology, geographic location, and the specific strains tested.

Mechanisms of Resistance

Bacterial resistance to cephalosporins is a significant clinical challenge. The primary mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[4]

  • This compound: While resistant to some β-lactamases, it can be hydrolyzed by TEM-type β-lactamases and enzymes produced by highly carbenicillin-resistant P. aeruginosa strains.[17] Its efficacy can be significantly reduced in the presence of certain carbenicillinase-producing strains.[21]

  • Third-Generation Cephalosporins: These agents were designed for greater stability against common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1).[2] However, the emergence of Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze third-generation cephalosporins, has become a major resistance concern.[6][12] Ceftazidime is generally stable against many β-lactamases that affect this compound.[21]

Experimental Protocols

Accurate determination of antibiotic susceptibility is critical for both clinical treatment and research. The standard methods are broth microdilution for MIC determination and agar disk diffusion.

Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]

1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent.[25] b. In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).[24] c. Each well should contain 50 µL of the diluted antibiotic solution.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control well (inoculum + broth, no antibiotic) and a negative sterility control well (broth only).[24] c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

4. Reading Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) of the organism.[24]

G cluster_workflow Experimental Workflow: Broth Microdilution MIC Test prep_antibiotic 1. Prepare Serial Dilutions of Antibiotic in 96-Well Plate inoculate 3. Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate 4. Incubate Plate (16-20h at 35°C) inoculate->incubate read 5. Read Results: Lowest concentration with no visible growth = MIC incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol: Agar Disk Diffusion (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Preparation of Inoculum and Plate: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described above. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth. c. Allow the plate to dry for 5-15 minutes.[26]

2. Application of Antibiotic Disks: a. Aseptically place antibiotic disks (e.g., 30 µg this compound or 30 µg ceftazidime) onto the surface of the agar.[3][27] b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping zones of inhibition (at least 24 mm).[26]

3. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

4. Measurement and Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter. b. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established breakpoints from regulatory bodies like CLSI. For a 30-µg this compound disk, tentative breakpoints are: Susceptible ≥18 mm and Resistant ≤14 mm.[3][28]

Summary and Conclusion

This compound and third-generation cephalosporins are both valuable tools in combating bacterial infections, but their applications are dictated by their profoundly different antibacterial spectra.

  • This compound is a specialized, narrow-spectrum agent with potent activity against P. aeruginosa and S. aureus.[3][11] Its primary utility is in the targeted therapy of infections known or suspected to be caused by these specific pathogens, which minimizes the impact on the patient's normal microbiota.[4][11]

  • Third-Generation Cephalosporins like ceftazidime, cefotaxime, and ceftriaxone are broad-spectrum workhorses, particularly valuable for their excellent coverage of Gram-negative bacteria, including Enterobacteriaceae.[6][29] Ceftazidime stands out for its additional potent anti-pseudomonal activity, making it a broader alternative to this compound.[11][21]

For researchers, the choice between these agents depends on the experimental goal. This compound is an excellent selective agent for isolating or studying P. aeruginosa, while third-generation cephalosporins are more appropriate for studies involving a wide range of Gram-negative pathogens. This guide provides the foundational data and methodologies to inform such decisions.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cefsulodin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and effective management of cefsulodin waste, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a third-generation cephalosporin antibiotic, requires specific disposal procedures due to its bioactive nature. Adherence to these protocols is crucial to prevent the release of active pharmaceutical ingredients into the environment, which could contribute to antibiotic resistance and have unforeseen ecological impacts.

This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, grounded in established safety protocols and chemical degradation methods. The following procedures are designed to be implemented within a standard laboratory setting, ensuring both operational efficiency and regulatory compliance.

Core Principles of this compound Waste Management

All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.[1] Disposal must always be in accordance with local, regional, national, and international regulations.[1][2] Under no circumstances should this compound waste be discharged into drains or municipal sewer systems.[1][3]

Recommended Disposal Protocol: Alkaline Hydrolysis

The primary method for the chemical inactivation of this compound in a laboratory setting is through alkaline hydrolysis. This process effectively breaks down the β-lactam ring, which is the core structural component responsible for the antibiotic's activity.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol is designed for the inactivation of this compound in aqueous solutions.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • Appropriate waste container, clearly labeled for hazardous waste

Procedure:

  • Preparation: Perform all steps in a certified fume hood. Ensure all necessary PPE is worn.

  • Alkalinization: To the this compound waste solution, slowly add a sufficient amount of a concentrated sodium hydroxide solution to achieve a final concentration of 1 M NaOH.

  • Inactivation: Stir the resulting mixture at ambient temperature overnight. This extended reaction time ensures the complete hydrolysis of the β-lactam ring.

  • Neutralization: After the overnight incubation, neutralize the solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.

  • Disposal: The neutralized, inactivated solution can now be disposed of as chemical waste, following your institution's specific guidelines for hazardous waste disposal.

ParameterValueNotes
Inactivating Agent Sodium Hydroxide (NaOH)A strong base that hydrolyzes the β-lactam ring.
Final Concentration 1 MEffective for the degradation of β-lactam antibiotics.
Temperature AmbientNo heating is required for this process.
Reaction Time OvernightEnsures complete chemical inactivation.

Table 1: Quantitative Parameters for Alkaline Hydrolysis of this compound

Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.

Procedure for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Don PPE: Wear appropriate PPE, including a respirator if the spill generates dust.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place all contaminated materials into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Disposal: Dispose of all contaminated cleaning materials as hazardous waste.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, such as personal protective equipment, weighing papers, and pipette tips, must be disposed of as hazardous waste. These items should be collected in a designated, clearly labeled hazardous waste container for incineration or other approved disposal methods.

This compound Disposal Workflow

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Management A Identify this compound Waste (Unused product, solutions, contaminated labware) B Don Appropriate PPE (Goggles, lab coat, gloves) A->B C Is the waste a solid or a solution? B->C D Solid Waste: Package in a labeled hazardous waste container for incineration. C->D Solid E Aqueous Solution: Proceed to Alkaline Hydrolysis C->E Solution F In a fume hood, adjust solution to 1 M NaOH E->F G Stir overnight at ambient temperature F->G H Neutralize with acid to pH 6-8 G->H I Dispose of as hazardous chemical waste H->I J Spill Occurs K Contain and collect spill material J->K L Place in hazardous waste container K->L M Decontaminate spill area L->M M->I

A flowchart outlining the decision-making process for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefsulodin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Cefsulodin. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

This compound is a cephalosporin antibiotic that requires careful handling due to its potential health hazards. This guide will provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this compound.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[1]Prevents skin contact and mitigates the risk of allergic skin reactions.[2][3][4] The outer glove should be removed before exiting the containment area.[1]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][5]Protects skin and personal clothing from contamination with this compound powder or solutions.[1][5]
Eye Protection Chemical safety goggles or a face shield.[1]Prevents accidental splashes of this compound solutions or contact with airborne particles from entering the eyes.[2][3]
Respiratory Protection A fitted N95 or higher-rated respirator.[1]Protects against the inhalation of this compound dust, which can cause respiratory irritation and allergic reactions.[2][3][4]

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of handling, from receiving the compound to the final disposal of waste.

receiving Receiving and Storage preparation Preparation of Solutions receiving->preparation Transport to designated handling area handling Experimental Use preparation->handling Use in experiments disposal Waste Disposal handling->disposal Segregate waste

Figure 1. High-level workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing this compound Solutions

This protocol provides a step-by-step guide for the safe weighing and dissolution of this compound sodium salt. All procedures involving the handling of solid this compound must be performed in a certified chemical fume hood.[2]

Materials:

  • This compound sodium salt

  • Appropriate solvent (e.g., sterile water, DMSO)[6][7]

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks and glassware

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Decontaminate the work surface within the fume hood.

    • Label all glassware with the compound name, concentration, solvent, and date.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound sodium salt onto the weighing paper using a clean spatula. Avoid generating dust.[2][3]

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed this compound into the prepared volumetric flask.

    • Add a small amount of the chosen solvent to the weighing paper to rinse any remaining powder and transfer it to the flask.

    • Add approximately half of the final desired volume of the solvent to the flask.

    • Gently swirl the flask or use a vortex mixer or magnetic stirrer until the this compound is completely dissolved. This compound sodium salt is soluble in water and DMSO.[6][7]

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Label Glassware prep2->prep3 weigh1 Tare Balance prep3->weigh1 weigh2 Weigh this compound weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 dissolve1 Transfer to Flask weigh3->dissolve1 dissolve2 Add Solvent dissolve1->dissolve2 dissolve3 Dissolve Solid dissolve2->dissolve3 dissolve4 Bring to Final Volume dissolve3->dissolve4

Figure 2. Step-by-step workflow for weighing and preparing this compound solutions.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Improper disposal can lead to environmental contamination and the development of antibiotic resistance.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and other contaminated solid materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a designated, sealed, and non-reactive hazardous waste container. Do not empty into drains.[3]

  • Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

Disposal Procedure:

All this compound waste must be disposed of through a licensed hazardous waste disposal company.[2] Follow your institution's specific procedures for arranging waste pickup.

Emergency Procedures: Spill and Decontamination Plan

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Containment: If safe to do so, prevent the spread of the spill by covering it with an absorbent material like paper towels or a spill kit absorbent.[8][9]

  • Decontamination:

    • Don appropriate PPE, including double nitrile gloves, a gown, eye protection, and a respirator.

    • Carefully clean the spill area, working from the outside in to avoid spreading the contamination.

    • For solid spills, gently sweep up the material and place it in a designated hazardous waste container.[3][4]

    • For liquid spills, use absorbent pads to soak up the liquid and place them in the hazardous waste container.

    • Wash the spill area with a laboratory detergent and water, followed by a rinse with 70% ethanol or a suitable laboratory disinfectant.[10][11]

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

spill Spill Occurs alert Alert & Evacuate spill->alert contain Contain Spill alert->contain don_ppe Don PPE contain->don_ppe cleanup Clean & Decontaminate don_ppe->cleanup dispose Dispose of Waste cleanup->dispose report Report Spill dispose->report

Figure 3. Logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefsulodin
Reactant of Route 2
Reactant of Route 2
cefsulodin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.